molecular formula C38H45N9O11 B15579793 Pacidamycin 4

Pacidamycin 4

Cat. No.: B15579793
M. Wt: 803.8 g/mol
InChI Key: FMKAVCDWVHHMCG-LONUBGAWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pacidamycin 4 is a dipeptide.
an antibacterial isolated from Streptomyces coeruleorubidus;  structure in first source

Properties

Molecular Formula

C38H45N9O11

Molecular Weight

803.8 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[[(2S,3S)-3-[[(2S)-2-amino-3-(3-hydroxyphenyl)propanoyl]-methylamino]-1-[[(Z)-[(4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]amino]-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]carbamoylamino]-3-(1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C38H45N9O11/c1-19(42-37(56)43-28(36(54)55)15-22-17-40-27-10-5-4-9-25(22)27)32(51)45-31(20(2)46(3)34(53)26(39)14-21-7-6-8-23(48)13-21)33(52)41-18-24-16-29(49)35(58-24)47-12-11-30(50)44-38(47)57/h4-13,17-20,26,28-29,31,35,40,48-49H,14-16,39H2,1-3H3,(H,41,52)(H,45,51)(H,54,55)(H2,42,43,56)(H,44,50,57)/b24-18-/t19-,20-,26-,28-,29+,31-,35+/m0/s1

InChI Key

FMKAVCDWVHHMCG-LONUBGAWSA-N

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Discovery and Origin of Pacidamycin 4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pacidamycins are a family of uridyl peptide antibiotics that represent a promising class of antibacterial agents due to their unique structure and mechanism of action. They inhibit translocase I (MraY), an essential and clinically unexploited enzyme in the bacterial cell wall biosynthesis pathway.[1][2] This technical guide provides a comprehensive overview of the discovery, origin, and biosynthesis of pacidamycin 4, a representative member of this family. It details the producing organism, the elucidation of the biosynthetic gene cluster, and the enzymatic steps involved in its assembly. Furthermore, this document outlines key experimental protocols and presents quantitative data on production yields and biological activity to serve as a resource for researchers in natural product chemistry, microbiology, and drug development.

Discovery and Origin

Producing Organism

The pacidamycin antibiotic complex was first discovered in 1989.[2] The producing organism, strain AB 1183F-64, was isolated from a soil sample collected in Offenburg, Germany.[3] This strain was identified as Streptomyces coeruleorubidus.[1][3] Morphologically, the organism is characterized by greenish-gray to blue mature spore masses and spore chains arranged in spirals.[3]

Fermentation and Isolation

Initial fermentation efforts yielded approximately 1-2 mg/L of the pacidamycin complex.[3] Through a combination of strain selection, optimization of the fermentation medium, and precursor feeding strategies, the overall yield was significantly increased to over 100 mg/L.[3] The addition of component amino acids to the culture medium was found to direct the biosynthesis towards specific members of the pacidamycin complex.[3]

Discovery_Workflow cluster_collection Sample Collection & Isolation cluster_identification Organism Identification cluster_production Production & Optimization cluster_purification Purification & Characterization Soil Soil Sample (Offenburg, Germany) Isolation Isolation of Strain AB 1183F-64 Soil->Isolation Taxonomy Taxonomic Studies Isolation->Taxonomy Organism Streptomyces coeruleorubidus Taxonomy->Organism Fermentation Initial Fermentation (1-2 mg/L) Organism->Fermentation Optimization Optimization (Strain Selection, Media, Feeding) Fermentation->Optimization HighYield Increased Yield (>100 mg/L) Optimization->HighYield Extraction Extraction & Purification HighYield->Extraction Structure Structure Elucidation (e.g., NMR, MS) Extraction->Structure Pacidamycins Pacidamycin Complex Structure->Pacidamycins

Caption: Workflow for the discovery and isolation of pacidamycins.

Biosynthesis of this compound

The biosynthesis of pacidamycins is a complex process involving a dedicated gene cluster and a series of enzymatic reactions. The structural scaffold is comprised of a 3'-deoxyuridine nucleoside linked to a non-proteinogenic amino acid, N-methyl-2,3-diaminobutyric acid (DABA), which is part of a larger peptide chain featuring a rare ureido linkage.[2]

The Pacidamycin Biosynthetic Gene Cluster (BGC)

The biosynthetic gene cluster for pacidamycins was identified through genome sequencing of S. coeruleorubidus NRRL 18370.[2][4] The cluster spans approximately 31 kb and contains 22 open reading frames (ORFs), designated PacA through PacV.[2][4] This BGC encodes a suite of enzymes, including highly dissociated nonribosomal peptide synthetase (NRPS) modules and various tailoring enzymes responsible for constructing the final molecule.[2][4][5] The identity of the cluster was confirmed by heterologous expression in Streptomyces lividans, which resulted in the production of pacidamycin D and a new variant, pacidamycin S.[2][6]

Assembly of the Core Components

The biosynthesis can be conceptually divided into three main parts: the formation of the 4′,5′-dehydronucleoside, the synthesis of non-proteinogenic amino acids, and the NRPS-mediated assembly of the peptide backbone.

  • Nucleoside Moiety Synthesis: The unique 4′,5′-dehydronucleoside portion originates from uridine.[7][8] This transformation is a three-step enzymatic cascade:

    • Oxidation: The 5'-alcohol of uridine is oxidized to uridine-5'-aldehyde, a reaction catalyzed by the FAD-dependent dehydrogenase Pac11 (also referred to as PacK).[8][9]

    • Transamination: The resulting aldehyde undergoes transamination, where an amino group is installed by the aminotransferase Pac5 (PacE).[8][9]

    • Dehydration: Finally, the Cupin-domain protein Pac13 (PacM) catalyzes a dehydration reaction to generate the final 4′,5′-enamide-3′-deoxyuridine core.[8][9]

  • Non-proteinogenic Amino Acid Synthesis:

    • DABA: The rare amino acid N-methyl-2,3-diaminobutyric acid (DABA) is derived from threonine.[4]

    • m-Tyrosine: The m-tyrosine residue found in some pacidamycins is converted from phenylalanine.[4]

  • Peptide Backbone Assembly: The peptide backbone is assembled by a system of dissociated NRPS enzymes.[2][4] Gene deletion and in vitro enzymatic assays have confirmed the roles of several 'Pac' proteins:

    • PacP and PacO: These NRPSs are essential for pacidamycin biosynthesis.[2][4]

    • PacL, PacO, and PacP: In vitro assays demonstrated that these enzymes are responsible for the activation of m-Tyr, L-Ala, and diaminopropionate, respectively, by forming their adenylated intermediates (aminoacyl-AMP).[4][5]

    • PacL, PacJ, PacN, and PacO: This set of purified enzymes was shown to catalyze the formation of the unusual ureido linkage between two amino acids.[2][4][5]

Biosynthesis_Pathway Uridine Uridine Pac11 Pac11 (Oxidase) Uridine->Pac11 Threonine Threonine DABA_Synth DABA Biosynthesis Enzymes Threonine->DABA_Synth Phenylalanine Phenylalanine mTyr_Synth m-Tyr Biosynthesis Enzymes Phenylalanine->mTyr_Synth AminoAcids Primary Metabolism (e.g., L-Ala) NRPS NRPS Assembly (PacO, PacP, etc.) AminoAcids->NRPS UridineAldehyde Uridine-5'-aldehyde Pac5 Pac5 (Transaminase) UridineAldehyde->Pac5 AminoNucleoside 5'-Amino Nucleoside Pac13 Pac13 (Dehydratase) AminoNucleoside->Pac13 DehydroNucleoside 4',5'-Dehydronucleoside DehydroNucleoside->NRPS DABA DABA DABA->NRPS mTyr m-Tyrosine mTyr->NRPS Pac11->UridineAldehyde Pac5->AminoNucleoside Pac13->DehydroNucleoside DABA_Synth->DABA mTyr_Synth->mTyr Ureido_Synth Ureido Bond Formation (PacJ, PacL, PacN, PacO) NRPS->Ureido_Synth Pacidamycin4 This compound Ureido_Synth->Pacidamycin4

Caption: Proposed biosynthetic pathway for pacidamycins.

Experimental Protocols

Fermentation and Production Improvement
  • Organism: Streptomyces coeruleorubidus AB 1183F-64.[3]

  • Initial Fermentation: Standard fermentation protocols for Streptomyces were likely employed, using complex media containing sources of carbon, nitrogen, and trace elements.

  • Yield Improvement Protocol:

    • Strain Selection: A program of strain mutation and selection was performed to identify higher-producing mutants.[3]

    • Medium Manipulation: The composition of the fermentation medium was systematically varied to optimize antibiotic production.[3]

    • Precursor Feeding: Based on the elucidated structures of the pacidamycins, the fermentation medium was supplemented with constituent amino acids (e.g., tryptophan analogues) to direct biosynthesis and increase the titer of specific analogues.[3][10][11]

Gene Cluster Identification and Validation
  • Genomic DNA Isolation: High molecular weight genomic DNA was isolated from S. coeruleorubidus NRRL 18370.

  • Genome Sequencing: The genome was sequenced using a 454 shotgun sequencing approach.[2][4]

  • Bioinformatic Analysis: The sequenced genome was scanned in silico to identify a putative gene cluster encoding NRPSs and other enzymes consistent with pacidamycin's structure.[1]

  • Gene Deletion: To confirm the function of the identified cluster, targeted gene deletions were performed. For example, deletions of the NRPS genes pacP and pacO were shown to abolish pacidamycin production.[2][4]

  • Heterologous Expression: The entire ~31 kb gene cluster was cloned and expressed in a heterologous host, Streptomyces lividans. LC-MS analysis of the resulting culture confirmed the production of pacidamycins, definitively identifying the BGC.[2][6]

In Vitro Enzymatic Assays for NRPS Function
  • Protein Expression and Purification: Genes of interest (e.g., pacL, pacJ, pacN, pacO, pacP) were cloned into expression vectors and overexpressed, typically in E. coli. The resulting proteins were purified using affinity chromatography (e.g., His-tag).[4]

  • Amino Acid Activation Assay: The activation of amino acids by NRPS adenylation (A) domains was measured using the ATP-pyrophosphate (PPi) exchange assay. The reaction mixture contained the purified enzyme, the specific amino acid substrate, ATP, and [³²P]PPi. Formation of [³²P]ATP, indicating A-domain activity, was monitored by scintillation counting. This confirmed the substrate specificity of PacL (m-Tyr), PacO (L-Ala), and PacP (diaminopropionate).[4][5]

  • Ureido Bond Formation Assay: To reconstitute the formation of the ureido linkage, a mixture of purified PacL, PacJ, PacN, and PacO was incubated with the required amino acid substrates and ATP. The reaction products were analyzed by LC-HRMS to detect the formation of the ureido-dipeptide.[2][4]

Biological Activity and Quantitative Data

Pacidamycins exert their antibacterial effect by inhibiting MraY, a critical enzyme in the synthesis of peptidoglycan, the main component of the bacterial cell wall.[2] They show a narrow but specific spectrum of activity against Pseudomonas aeruginosa, a pathogen known for its intrinsic antibiotic resistance.[1][3]

Table 1: Pacidamycin Production Yields
MethodYield (mg/L)Reference
Initial Fermentation1 - 2[3]
Optimized Fermentation> 100[3]
Table 2: Minimum Inhibitory Concentrations (MICs) of Pacidamycin Derivatives
CompoundOrganismMIC (µg/mL)Reference
DihydropacidamycinsEscherichia coli (wild-type & resistant)4 - 8[12]
PacidamycinsPseudomonas aeruginosa(Not specified)[1][3]

Note: Specific MIC values for this compound against P. aeruginosa are not detailed in the provided search results, though the class is noted for its specific activity against this organism.

Conclusion

The discovery of this compound from Streptomyces coeruleorubidus has unveiled a unique class of uridyl peptide antibiotics with a novel mode of action. Through a combination of genome sequencing, gene manipulation, and in vitro biochemical assays, the intricate biosynthetic pathway responsible for its assembly has been largely elucidated. This knowledge has not only provided fundamental insights into microbial natural product synthesis but has also enabled strategies for yield improvement and the generation of novel derivatives through precursor-directed biosynthesis and combinatorial approaches.[6][10][11] The specific activity of pacidamycins against P. aeruginosa and their unique target, MraY, underscore their potential as scaffolds for the development of new antibiotics to combat drug-resistant bacteria.

References

A Technical Guide to Pacidamycin 4 Production in Streptomyces coeruleorubidus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pacidamycins are a class of uridyl peptide antibiotics with potent and specific activity against Pseudomonas aeruginosa, a challenging Gram-negative pathogen. These complex molecules are natural products of the soil bacterium Streptomyces coeruleorubidus. This technical guide provides an in-depth overview of the biosynthesis of pacidamycin 4, the key producing organism Streptomyces coeruleorubidus, and the associated experimental methodologies. It is intended to serve as a comprehensive resource for researchers and professionals involved in natural product discovery, antibiotic development, and microbial biotechnology. This document details the genetic basis of pacidamycin production, outlines protocols for fermentation, extraction, and quantification, and presents a summary of the current understanding of the biosynthetic and regulatory pathways.

Introduction

The rising threat of antibiotic-resistant bacteria necessitates the discovery and development of novel antimicrobial agents with unique mechanisms of action. Pacidamycins, produced by Streptomyces coeruleorubidus, represent a promising class of antibiotics that inhibit the bacterial cell wall biosynthesis enzyme translocase MraY.[1][2][3][4] This enzyme is essential for peptidoglycan synthesis and is a clinically unexploited target. This compound, a prominent member of this family, features a complex structure comprising a 3'-deoxyuridine nucleoside linked to a pentapeptide backbone containing non-proteinogenic amino acids like l-meta-tyrosine (l-m-Tyr) and (2S, 3S)-diaminobutyric acid (DABA).[2][5] Understanding the biology of the producing organism, Streptomyces coeruleorubidus, and the intricacies of pacidamycin biosynthesis is crucial for harnessing its therapeutic potential, including efforts in combinatorial biosynthesis to generate novel derivatives.[4][6]

The Producing Organism: Streptomyces coeruleorubidus

Streptomyces coeruleorubidus is a Gram-positive, filamentous bacterium belonging to the genus Streptomyces, which is renowned for its prolific production of a wide array of secondary metabolites, including many clinically important antibiotics.[7] Strains of S. coeruleorubidus have been isolated from various environments, including soil and marine sediments.[7][8][9] The type strain for this species is DSM 40145.[10][11]

Table 1: Taxonomy of Streptomyces coeruleorubidus

Taxonomic RankClassification
DomainBacteria
PhylumActinomycetota
ClassActinomycetes
OrderKitasatosporales
FamilyStreptomycetaceae
GenusStreptomyces
Speciescoeruleorubidus

Source: NCBI Taxonomy, KEGG GENOME[12][13]

Biosynthesis of this compound

The biosynthesis of pacidamycin is governed by a dedicated gene cluster, designated as the 'pac' cluster, which spans approximately 31 kb and contains 22 open reading frames (ORFs), pacA through pacV.[1][2][3] The assembly of the pacidamycin scaffold is a fascinating process that involves a highly dissociated nonribosomal peptide synthetase (NRPS) system.[1][2]

The Pacidamycin Biosynthetic Gene Cluster

The pac gene cluster encodes all the necessary enzymatic machinery for the synthesis of the pacidamycin core structure, including the precursor amino acids and the uridine moiety, as well as tailoring enzymes and potential regulatory and transport proteins.[1][14] Gene deletion studies have confirmed the essential role of this cluster in pacidamycin production.[1][3] Heterologous expression of the entire cluster in a host organism like Streptomyces lividans has been shown to result in the production of pacidamycins, further validating its function.[2][4]

Table 2: Key Genes in the Pacidamycin Biosynthetic Cluster and Their Postulated Functions

GeneProposed FunctionReference
pacP, pacONonribosomal Peptide Synthetases (NRPSs) involved in peptide backbone assembly.[1][3]
pacL, pacJ, pacNInvolved in the formation of the unusual Ala4-Phe5 dipeptidyl ureido linkage.[1]
pacCPutative major facilitator superfamily (MFS) transporter for pacidamycin export.[1]
Other pac genesBiosynthesis of precursors (e.g., DABA, m-Tyr), tailoring reactions, and regulation.[1][14]
Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step enzymatic process. A simplified overview of the pathway is as follows:

  • Precursor Synthesis: The non-proteinogenic amino acids, (2S, 3S)-diaminobutyric acid (DABA) and l-meta-tyrosine (l-m-Tyr), are synthesized by dedicated enzymes encoded within the pac cluster.

  • Peptide Backbone Assembly: The peptide backbone is assembled by a series of nonribosomal peptide synthetases (NRPSs), including PacP and PacO.[1][3] These enzymes activate and link the constituent amino acids.

  • Uridine Moiety Attachment: A 3'-deoxyuridine nucleoside is attached to the DABA residue.

  • Tailoring Reactions: Further enzymatic modifications, such as the formation of the ureido linkage, complete the biosynthesis of the final pacidamycin molecule.

Pacidamycin_Biosynthesis_Pathway cluster_precursors Precursor Biosynthesis cluster_assembly NRPS-mediated Assembly cluster_tailoring Tailoring and Release Amino_Acid_Pool Standard Amino Acids (e.g., L-Phe, L-Asp) m_Tyr l-meta-Tyrosine Amino_Acid_Pool->m_Tyr pac genes DABA (2S, 3S)-Diaminobutyric Acid Amino_Acid_Pool->DABA pac genes NRPS_Complex Nonribosomal Peptide Synthetase Complex (PacP, PacO, etc.) Amino_Acid_Pool->NRPS_Complex L-Ala, L-Phe Uridine_Pool Uridine Precursors 3_deoxyuridine 3'-deoxyuridine Uridine_Pool->3_deoxyuridine pac genes m_Tyr->NRPS_Complex DABA->NRPS_Complex Peptide_Intermediate Peptide Intermediate 3_deoxyuridine->Peptide_Intermediate Attachment NRPS_Complex->Peptide_Intermediate Ureido_Formation Ureido Linkage Formation (PacL, PacJ, PacN) Peptide_Intermediate->Ureido_Formation Pacidamycin_4 This compound Ureido_Formation->Pacidamycin_4

Caption: Proposed biosynthetic pathway of this compound.

Experimental Protocols

Fermentation of Streptomyces coeruleorubidus

While specific, detailed protocols for optimizing this compound production are not extensively published, a general approach based on known Streptomyces fermentation practices can be outlined. Supplementing the fermentation medium with constituent amino acids has been shown to direct the biosynthesis towards specific pacidamycin analogs.[8]

4.1.1. Media Composition

A variety of media can be used for the cultivation of Streptomyces species. A typical seed medium and production medium are described below.

Table 3: Example Media for S. coeruleorubidus Fermentation

ComponentSeed Medium (g/L)Production Medium (g/L)
Soluble Starch2030
Glucose1010
Yeast Extract55
Peptone510
CaCO₃12
K₂HPO₄0.5-
MgSO₄·7H₂O0.50.5
Trace Elements Sol.1 mL1 mL
pH7.27.0

4.1.2. Fermentation Protocol

  • Inoculum Preparation: Inoculate a loopful of S. coeruleorubidus spores or mycelial fragments into a 250 mL flask containing 50 mL of seed medium. Incubate at 28-30°C on a rotary shaker at 200-250 rpm for 48-72 hours.

  • Production Culture: Inoculate a production fermenter containing the production medium with 5-10% (v/v) of the seed culture.

  • Fermentation Conditions: Maintain the fermentation at 28-30°C with controlled aeration and agitation for 5-7 days. Monitor pH and adjust as necessary.

  • Sampling: Withdraw samples periodically to monitor growth (e.g., by measuring packed cell volume or dry cell weight) and this compound production by HPLC or LC-MS.

Fermentation_Workflow Spore_Stock Streptomyces coeruleorubidus Spore Stock / Mycelial Fragment Seed_Culture Inoculate Seed Medium Spore_Stock->Seed_Culture Incubation_1 Incubate 48-72h (28-30°C, 200-250 rpm) Seed_Culture->Incubation_1 Production_Culture Inoculate Production Medium (5-10% v/v) Incubation_1->Production_Culture Fermentation Ferment 5-7 days (28-30°C, controlled aeration/agitation) Production_Culture->Fermentation Monitoring Periodic Sampling and Analysis (Growth, pH, Pacidamycin Titer) Fermentation->Monitoring Harvest Harvest Fermentation Broth Fermentation->Harvest

Caption: General workflow for the fermentation of S. coeruleorubidus.

Extraction and Purification of this compound

Pacidamycins are typically extracted from the fermentation broth using a combination of solvent extraction and chromatographic techniques.

4.2.1. Extraction Protocol

  • Cell Removal: Separate the mycelial biomass from the fermentation broth by centrifugation or filtration.

  • Solvent Extraction: Extract the supernatant with a water-immiscible organic solvent such as ethyl acetate or butanol at a neutral or slightly acidic pH.

  • Concentration: Concentrate the organic extract under reduced pressure to obtain a crude extract.

4.2.2. Purification Protocol

  • Initial Chromatography: Subject the crude extract to column chromatography using a resin such as Diaion HP-20 or silica gel. Elute with a gradient of increasing organic solvent (e.g., methanol in water or chloroform in methanol).

  • Further Purification: Pool the active fractions and further purify using reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column. Use a gradient of acetonitrile in water with a modifier like trifluoroacetic acid (TFA) or formic acid.

  • Final Product: Collect the fractions containing pure this compound and lyophilize to obtain a solid powder.

Analytical Quantification of this compound

Accurate quantification of this compound is essential for monitoring production and for pharmacological studies. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the method of choice.

4.3.1. Sample Preparation

  • Centrifuge a sample of the fermentation broth to pellet the cells.

  • Dilute the supernatant with an appropriate solvent (e.g., methanol or acetonitrile) to precipitate proteins.

  • Centrifuge again and filter the supernatant through a 0.22 µm filter before injection into the HPLC system.

4.3.2. HPLC-MS Conditions

Table 4: Example HPLC-MS Parameters for this compound Quantification

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column Waters Atlantis Premier BEH Z-HILIC (2.5 µm, 100 mm × 2.1 mm) or C18 column
Mobile Phase A 20 mM ammonium formate, pH 3.0
Mobile Phase B 0.1% formic acid in acetonitrile
Gradient Optimized linear gradient from low to high %B
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 40 - 50°C
Injection Volume 5 - 10 µL
Mass Spectrometer Agilent iFunnel 6550B Q-TOF or equivalent
Ionization Mode Positive Electrospray Ionization (ESI+)
Data Acquisition Extracted Ion Chromatogram (EIC) of the [M+H]⁺ ion for this compound

Note: These parameters are illustrative and require optimization for specific instrumentation and applications.[15]

Regulation of Pacidamycin Biosynthesis

The regulation of antibiotic biosynthesis in Streptomyces is a complex process involving a hierarchical network of regulatory genes.[16] This network integrates signals related to nutrient availability, growth phase, and cell density to control the expression of secondary metabolite gene clusters.

Putative Regulatory Mechanisms

While the specific regulatory pathway for pacidamycin biosynthesis has not been fully elucidated, it is likely to involve both pathway-specific and global regulators.[17] The pac gene cluster contains ORFs with unknown functions that may encode regulatory proteins.[1] These could act as Streptomyces antibiotic regulatory proteins (SARPs) or other types of transcriptional regulators that respond to specific signaling molecules or environmental cues.

Furthermore, global regulatory systems, such as the two-component PhoR-PhoP system which responds to phosphate levels, are known to influence secondary metabolism in Streptomyces.[17] It is plausible that such global regulators also play a role in controlling pacidamycin production in S. coeruleorubidus.

Regulatory_Pathway cluster_signals Environmental & Cellular Signals cluster_regulators Regulatory Cascade cluster_target Target Gene Cluster Nutrient_Limitation Nutrient Limitation (e.g., Phosphate, Nitrogen) Global_Regulators Global Regulators (e.g., PhoP) Nutrient_Limitation->Global_Regulators Growth_Phase Growth Phase (Transition to Stationary) Growth_Phase->Global_Regulators Signaling_Molecules Signaling Molecules (e.g., gamma-butyrolactones) Pathway_Specific_Regulator Pathway-Specific Regulator (e.g., Pac-SARP) Signaling_Molecules->Pathway_Specific_Regulator Global_Regulators->Pathway_Specific_Regulator Activation/Repression Pac_Cluster pac Biosynthetic Gene Cluster Pathway_Specific_Regulator->Pac_Cluster Transcriptional Activation Pacidamycin_Production Pacidamycin Production Pac_Cluster->Pacidamycin_Production

Caption: Hypothetical regulatory network for pacidamycin biosynthesis.

Conclusion

Streptomyces coeruleorubidus is a valuable source of the promising antibiotic this compound. A thorough understanding of its genetics, biosynthetic pathways, and the factors influencing production is essential for the future development of this class of antimicrobial agents. The information provided in this technical guide, including the biosynthetic pathway, experimental protocols, and regulatory insights, serves as a foundational resource for researchers aiming to optimize pacidamycin production, generate novel analogs through biosynthetic engineering, and ultimately contribute to the fight against antibiotic resistance. Further research into the specific regulatory mechanisms controlling the pac gene cluster will be crucial for unlocking the full potential of S. coeruleorubidus as a microbial cell factory for this important class of antibiotics.

References

In-Depth Technical Guide: The Antibacterial Spectrum of Pacidamycin 4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pacidamycin 4, a member of the uridyl peptide antibiotic family, exhibits a targeted antibacterial profile, primarily demonstrating activity against Pseudomonas aeruginosa. This technical guide provides a comprehensive overview of the antibacterial spectrum of this compound, including quantitative data on its efficacy, detailed experimental protocols for its assessment, and an exploration of its mechanism of action. The information presented herein is intended to support further research and development of this class of antibiotics.

Introduction

The pacidamycins are a group of naturally occurring nucleoside antibiotics produced by Streptomyces coeruleorubidus.[1][2] They are characterized by a unique uridyl peptide structure. This class of antibiotics has garnered interest due to its specific and potent activity against the opportunistic pathogen Pseudomonas aeruginosa, a bacterium notorious for its intrinsic and acquired resistance to many conventional antibiotics.[1][3][4] this compound is one of the congeners in this family, and understanding its specific antibacterial spectrum is crucial for evaluating its therapeutic potential.

Antibacterial Spectrum of this compound

The antibacterial activity of this compound is notably narrow, with its primary and most significant activity observed against Pseudomonas aeruginosa. For most other bacterial species, including common Gram-positive and Gram-negative pathogens, the minimum inhibitory concentrations (MICs) are generally high, indicating a lack of effective inhibition.

Quantitative Data

The following table summarizes the known Minimum Inhibitory Concentration (MIC) values for this compound against a range of bacterial species.

Bacterial Species Gram Stain Strain MIC (µg/mL)
Pseudomonas aeruginosaGram-NegativeVarious8 - 64[3]
Enterobacteriaceae (e.g., Escherichia coli)Gram-NegativeVarious>100[3]
Staphylococcus aureusGram-PositiveVarious>100[3]
Streptococcus speciesGram-PositiveVarious>100[3]

Note: The MIC values for organisms other than P. aeruginosa are reported as greater than 100 µg/mL, signifying limited to no clinically relevant activity.[3]

Mechanism of Action

This compound, along with other members of the pacidamycin family, exerts its antibacterial effect by inhibiting a critical step in bacterial cell wall biosynthesis.

Inhibition of Translocase I (MraY)

The molecular target of pacidamycins is the enzyme phospho-N-acetylmuramoyl-pentapeptide translocase, commonly known as MraY.[5][6][7] MraY is an essential integral membrane enzyme that catalyzes the first step of the membrane-associated stage of peptidoglycan synthesis.[5][8] Specifically, it facilitates the transfer of the phospho-MurNAc-pentapeptide moiety from the soluble precursor UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate (C55-P), forming Lipid I.[8] By inhibiting MraY, this compound effectively blocks the formation of Lipid I, thereby halting the entire peptidoglycan synthesis pathway, leading to cell lysis and bacterial death.

Signaling Pathway Diagram

The following diagram illustrates the bacterial peptidoglycan synthesis pathway and highlights the point of inhibition by this compound.

Peptidoglycan_Synthesis_Inhibition cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Exterior UDP_GlcNAc UDP-GlcNAc UDP_MurNAc UDP-MurNAc UDP_GlcNAc->UDP_MurNAc MurA, MurB UDP_MurNAc_pp UDP-MurNAc- pentapeptide UDP_MurNAc->UDP_MurNAc_pp MurC-F MraY MraY (Translocase I) UDP_MurNAc_pp->MraY C55_P Undecaprenyl-P (C55-P) C55_P->MraY Lipid_I Lipid I MurG MurG Lipid_I->MurG Lipid_II Lipid II PBP PBPs Lipid_II->PBP Peptidoglycan Peptidoglycan MraY->Lipid_I MurG->Lipid_II PBP->Peptidoglycan Pacidamycin4 This compound Pacidamycin4->MraY

Inhibition of Peptidoglycan Synthesis by this compound.

Experimental Protocols

The determination of the antibacterial spectrum of this compound relies on standardized antimicrobial susceptibility testing methods. The broth microdilution method is a widely accepted and reproducible technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Broth Microdilution MIC Assay (Adapted from CLSI Guidelines)

This protocol outlines the steps for determining the MIC of this compound against a panel of bacteria.

4.1.1. Materials

  • This compound (lyophilized powder)

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains for testing (e.g., P. aeruginosa ATCC 27853, E. coli ATCC 25922, S. aureus ATCC 29213)

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

4.1.2. Preparation of this compound Stock Solution

  • Accurately weigh a sufficient amount of this compound powder.

  • Reconstitute the powder in a suitable sterile solvent (e.g., sterile water or DMSO, depending on solubility) to a known stock concentration (e.g., 1280 µg/mL).

  • Ensure complete dissolution. This stock solution will be used to prepare the working dilutions.

4.1.3. Preparation of Bacterial Inoculum

  • From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test bacterium.

  • Transfer the colonies to a tube containing 4-5 mL of sterile saline or CAMHB.

  • Vortex the tube to create a smooth suspension.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 625 nm should be between 0.08 and 0.13). This corresponds to an approximate cell density of 1-2 x 10⁸ CFU/mL.

  • Within 15 minutes of preparation, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This typically involves a 1:100 dilution of the 0.5 McFarland suspension into the final broth volume.

4.1.4. Microtiter Plate Preparation and Inoculation

  • Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well microtiter plate.

  • Add 100 µL of the highest concentration of this compound working solution (e.g., 128 µg/mL for a final highest concentration of 64 µg/mL) to well 1.

  • Perform a serial two-fold dilution by transferring 50 µL from well 1 to well 2, mixing well, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Well 11 serves as the growth control (no antibiotic), and well 12 serves as the sterility control (no bacteria).

  • Add 50 µL of the prepared bacterial inoculum (final concentration of 5 x 10⁵ CFU/mL) to wells 1 through 11. Do not inoculate well 12.

  • The final volume in each test well will be 100 µL.

4.1.5. Incubation and MIC Determination

  • Cover the microtiter plate with a lid and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Following incubation, visually inspect the wells for turbidity. The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

Experimental Workflow Diagram

The following diagram outlines the workflow for the broth microdilution MIC assay.

MIC_Workflow Start Start Prep_P4 Prepare this compound Stock and Working Solutions Start->Prep_P4 Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Start->Prep_Inoculum Serial_Dilute Perform Serial Dilutions of this compound Prep_P4->Serial_Dilute Dilute_Inoculum Dilute Inoculum to Final Concentration Prep_Inoculum->Dilute_Inoculum Inoculate Inoculate Wells with Bacterial Suspension Dilute_Inoculum->Inoculate Prep_Plate Prepare 96-Well Plate with Broth Prep_Plate->Serial_Dilute Serial_Dilute->Inoculate Incubate Incubate Plate (16-20 hours at 35°C) Inoculate->Incubate Read_MIC Read and Record MIC Value (Lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End

Workflow for Broth Microdilution MIC Assay.

Conclusion

This compound demonstrates a highly specific antibacterial spectrum, with potent activity primarily directed against Pseudomonas aeruginosa. Its mechanism of action, the inhibition of the essential cell wall synthesis enzyme MraY, represents a valuable target for antimicrobial drug development. The data and protocols presented in this guide provide a foundational resource for researchers and drug development professionals working with this compound and other uridyl peptide antibiotics. Further research is warranted to explore the potential for spectrum expansion through synthetic modifications and to fully elucidate the structural basis for its selective activity.

References

Pacidamycin 4: An In-depth Analysis of its Activity and Resistance Mechanisms in Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Pacidamycins, a class of uridylpeptide antibiotics, exhibit notable in vivo activity against the opportunistic pathogen Pseudomonas aeruginosa, a bacterium notoriously refractory to many antimicrobial therapies[1]. This technical guide provides a comprehensive overview of the activity of Pacidamycin 4 against P. aeruginosa, with a focus on its mechanism of action, the development of resistance, and detailed experimental methodologies. Quantitative data on antimicrobial susceptibility are presented, alongside a discussion of the key molecular pathways governing both uptake and efflux of the antibiotic. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel anti-pseudomonal agents.

Introduction

Pseudomonas aeruginosa is a gram-negative bacterium responsible for a wide array of opportunistic infections, particularly in immunocompromised individuals and patients with cystic fibrosis. Its intrinsic and acquired resistance to a broad spectrum of antibiotics poses a significant clinical challenge. The pacidamycins are a family of nucleoside-peptide antibiotics produced by Streptomyces coeruleorubidus[2]. They have garnered interest due to their specific and potent activity against P. aeruginosa[2][3][4]. The primary intracellular target of pacidamycins is MraY, an essential enzyme involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall[1]. Despite this potent activity, a significant hurdle for the therapeutic application of pacidamycins is the high frequency at which resistant mutants of P. aeruginosa emerge[1]. This guide delves into the specifics of this compound's interaction with P. aeruginosa, providing a detailed examination of its antimicrobial properties and the molecular underpinnings of resistance.

Antimicrobial Activity of this compound

The in vitro activity of this compound against P. aeruginosa has been quantified through the determination of its Minimum Inhibitory Concentration (MIC). The MIC for wild-type P. aeruginosa strains typically falls within a susceptible range; however, the emergence of resistance is a notable characteristic of this antibiotic-pathogen interaction.

Quantitative Antimicrobial Susceptibility Data

The following table summarizes the MIC values of this compound against various P. aeruginosa strains, highlighting the different levels of resistance observed.

Strain TypeGenotype/PhenotypeThis compound MIC (µg/mL)Reference
Wild-TypePAO14 - 16[1]
Low-Level ResistanceOverexpression of MexAB-OprM or MexCD-OprJ64[1]
High-Level ResistanceMutation in opp operon512[1][5]

Mechanisms of Action and Resistance

The efficacy of this compound is contingent on its successful entry into the bacterial cell and subsequent inhibition of its target. Conversely, resistance arises from mechanisms that either prevent the antibiotic from reaching its target or actively remove it from the cell.

Uptake via the Oligopeptide Permease (Opp) System

This compound gains entry into the cytoplasm of P. aeruginosa through an oligopeptide transport system encoded by the opp-fabI operon[1][6]. This system includes two periplasmic binding proteins, OppA and OppB, which are both essential for the uptake of the antibiotic[1]. The peptide-like structure of this compound allows it to be recognized and transported by this system, a process often referred to as "illicit transport"[7].

Resistance Mechanisms

Resistance to this compound in P. aeruginosa primarily occurs through two distinct mechanisms, leading to different levels of resistance.

The most frequently observed form of resistance is high-level resistance, which arises from mutations in the opp operon[1]. These mutations, occurring at a frequency of approximately 2 x 10⁻⁶, lead to a non-functional Opp transport system, thereby preventing the entry of this compound into the cell[1]. This mechanism results in a significant increase in the MIC to 512 µg/mL and does not confer cross-resistance to other classes of antibiotics[1][5].

A less frequent mechanism, occurring at a frequency of approximately 10⁻⁸, results in low-level resistance[1]. This is mediated by the overexpression of the MexAB-OprM or MexCD-OprJ multidrug resistance efflux pumps[1]. These pumps actively extrude this compound from the cell, leading to an MIC of 64 µg/mL[1]. A key characteristic of this resistance mechanism is the concurrent development of cross-resistance to other antibiotics, such as levofloxacin, tetracycline, and erythromycin[1].

Experimental Protocols

The following sections detail the methodologies employed in the characterization of this compound activity and resistance in P. aeruginosa.

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the minimum concentration of this compound that inhibits the visible growth of P. aeruginosa.

Materials:

  • P. aeruginosa strains (e.g., PAO1)

  • This compound

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Bacterial Inoculum Preparation: A culture of P. aeruginosa is grown overnight in CAMHB. The culture is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells of the microtiter plate.

  • Antibiotic Dilution Series: A serial two-fold dilution of this compound is prepared in CAMHB in the wells of a 96-well plate.

  • Inoculation: The prepared bacterial inoculum is added to each well containing the antibiotic dilutions.

  • Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of this compound at which no visible growth of the bacteria is observed.

Selection and Characterization of Pacidamycin-Resistant Mutants

Objective: To isolate and characterize P. aeruginosa mutants resistant to this compound.

Materials:

  • Wild-type P. aeruginosa strain (e.g., PAO1)

  • Luria-Bertani (LB) agar plates

  • This compound

  • Levofloxacin

Procedure:

  • Selection of Spontaneous Mutants: An overnight culture of wild-type P. aeruginosa is plated onto LB agar plates containing this compound at concentrations of 4x MIC (e.g., 50 µg/mL) and 16x MIC (e.g., 200 µg/mL)[3].

  • Incubation: The plates are incubated at 37°C until colonies appear.

  • Frequency of Resistance Calculation: The frequency of resistant mutants is calculated by dividing the number of colonies on the antibiotic-containing plates by the total number of viable cells plated.

  • Phenotypic Characterization: The resulting resistant mutants are then assessed for their level of pacidamycin resistance by determining their MIC. Cross-resistance is evaluated by replica plating onto LB plates containing other antibiotics, such as levofloxacin[3].

Transposon Mutagenesis for Identification of Resistance Genes

Objective: To identify the genes responsible for high-level pacidamycin resistance using transposon mutagenesis.

Materials:

  • P. aeruginosa PAO1

  • Mini-D171 transposon (encoding tetracycline resistance) delivered by bacteriophage mini-D3112[3]

  • LB agar plates containing tetracycline and pacidamycin

Procedure:

  • Transposon Mutagenesis: P. aeruginosa PAO1 is subjected to transposon mutagenesis using the mini-D3112 bacteriophage carrying the mini-D171 transposon[3].

  • Selection of Mutants: The mutagenized bacterial population is plated on LB agar containing both tetracycline (to select for transposon insertion) and a high concentration of pacidamycin (e.g., 200 µg/mL) to select for resistant mutants[3].

  • Identification of Insertion Site: The genomic DNA of the resistant mutants is isolated, and the site of the transposon insertion is identified using techniques such as arbitrary PCR or sequencing of the flanking regions of the transposon.

  • Gene Identification: The identified DNA sequence is then compared to the P. aeruginosa genome to identify the gene that was disrupted by the transposon insertion, thereby implicating it in pacidamycin resistance.

Visualizing the Mechanisms of Action and Resistance

To better illustrate the complex interactions between this compound and P. aeruginosa, the following diagrams depict the key pathways and experimental workflows.

This compound Cellular Pathway

Pacidamycin4_Pathway cluster_extracellular Extracellular Space cluster_periplasm Periplasm cluster_inner_membrane Inner Membrane cluster_cytoplasm Cytoplasm cluster_outer_membrane Outer Membrane This compound This compound OppA/B OppA/B (Periplasmic Binding Proteins) This compound->OppA/B Binding OppCD OppCD (Transporter) OppA/B->OppCD Transport MexA/C MexA / MexC OprM/J OprM / OprJ MexA/C->OprM/J Pacidamycin 4_cyto This compound OppCD->Pacidamycin 4_cyto Uptake MexB/D MexB / MexD MexB/D->MexA/C Pacidamycin 4_cyto->MexB/D Efflux Substrate MraY MraY Pacidamycin 4_cyto->MraY Inhibition Peptidoglycan Synthesis Peptidoglycan Synthesis MraY->Peptidoglycan Synthesis Catalyzes Cell Wall Integrity Cell Wall Integrity OprM/J->Pacidamycin 4_out Efflux

Caption: Cellular pathway of this compound in P. aeruginosa.

Experimental Workflow for Resistance Characterization

Resistance_Workflow cluster_workflow Workflow for Characterizing Pacidamycin Resistance Start Start: Wild-Type P. aeruginosa Culture Overnight Culture Start->Culture Transposon_Mutagenesis Transposon Mutagenesis of Wild-Type Start->Transposon_Mutagenesis Plating Plate on Pacidamycin-containing Agar Culture->Plating Incubate Incubate at 37°C Plating->Incubate Resistant_Colonies Resistant Colonies Appear? Incubate->Resistant_Colonies Characterize Characterize Resistant Mutants Resistant_Colonies->Characterize Yes MIC_Determination Determine MIC of this compound Characterize->MIC_Determination Cross_Resistance Assess Cross-Resistance to other Antibiotics Characterize->Cross_Resistance High_Level High-Level Resistance (No Cross-Resistance) MIC_Determination->High_Level High MIC Low_Level Low-Level Resistance (Cross-Resistance) MIC_Determination->Low_Level Low MIC Cross_Resistance->High_Level No Cross_Resistance->Low_Level Yes Select_Mutants Select on Pacidamycin + Tetracycline Transposon_Mutagenesis->Select_Mutants Identify_Gene Identify Disrupted Gene Select_Mutants->Identify_Gene Opp_Gene opp Gene Identified Identify_Gene->Opp_Gene

Caption: Experimental workflow for resistance characterization.

Conclusion

This compound demonstrates potent activity against P. aeruginosa by targeting the essential cell wall synthesis enzyme MraY. However, its therapeutic potential is tempered by the high frequency of resistance development. This resistance is primarily driven by mutations in the Opp oligopeptide transport system, which prevent the antibiotic from entering the cell, or by the overexpression of efflux pumps that actively remove it. A thorough understanding of these mechanisms is crucial for the development of strategies to overcome resistance, such as the co-administration of efflux pump inhibitors or the design of pacidamycin analogs that can bypass the Opp transport system. The detailed experimental protocols and conceptual diagrams provided in this guide offer a solid foundation for future research in this critical area of antimicrobial drug discovery.

References

Unveiling the Mechanism of Pacidamycin 4: A Potent Inhibitor of Bacterial Cell Wall Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

The emergence of antibiotic-resistant bacteria poses a significant threat to global health, necessitating the discovery and development of novel antibacterial agents with unique mechanisms of action. The pacidamycin family of uridyl peptide antibiotics represents a promising class of compounds with specific activity against challenging pathogens like Pseudomonas aeruginosa.[1] This technical guide provides an in-depth exploration of the role of Pacidamycin 4 and its congeners in the inhibition of bacterial cell wall synthesis, offering valuable insights for researchers, scientists, and drug development professionals.

Core Mechanism of Action: Targeting Translocase MraY

Pacidamycins exert their antibacterial effect by inhibiting a crucial and clinically unexploited enzyme in the bacterial cell wall biosynthesis pathway: translocase MraY.[2][3][4][5][6] MraY is an essential enzyme responsible for the formation of Lipid I, a key intermediate in the synthesis of peptidoglycan, the primary structural component of the bacterial cell wall.[7] Specifically, MraY catalyzes the transfer of the N-acetylmuramic acid (MurNAc)-pentapeptide moiety from UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate.

The pacidamycins, including this compound, act as potent inhibitors of this enzymatic step.[7] By blocking the action of MraY, pacidamycins effectively halt the synthesis of peptidoglycan precursors, leading to a compromised cell wall and ultimately, bacterial cell death.[3][4] This targeted approach makes the pacidamycin family an attractive scaffold for the development of new antibiotics, particularly against Gram-negative bacteria.[4]

The following diagram illustrates the inhibitory action of this compound on the bacterial cell wall synthesis pathway.

cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane UDP-MurNAc-pentapeptide UDP-MurNAc-pentapeptide MraY MraY UDP-MurNAc-pentapeptide->MraY Lipid I Lipid I MraY->Lipid I Lipid Carrier Lipid Carrier Lipid Carrier->MraY This compound This compound This compound->MraY Inhibition

Caption: Inhibition of MraY by this compound.

Quantitative Data on Pacidamycin Activity

While specific quantitative data for this compound is not detailed in the provided search results, the pacidamycin family as a whole is characterized by its potent and specific activity. The following table summarizes the key characteristics of this antibiotic family.

Antibiotic FamilyTarget EnzymeInhibited ProcessSpectrum of Activity
PacidamycinsTranslocase MraYLipid I formation in peptidoglycan synthesisPseudomonas aeruginosa

Further research and access to specific studies on this compound would be necessary to populate this guide with more granular quantitative data such as Minimum Inhibitory Concentrations (MICs) and IC50 values against various bacterial strains.

Experimental Protocols

The elucidation of the pacidamycin biosynthetic pathway and the mechanism of action has been made possible through a combination of genetic and biochemical experiments. Below are detailed methodologies for key experiments cited in the research.

1. Identification of the Biosynthetic Gene Cluster:

  • Objective: To identify the genes responsible for pacidamycin biosynthesis in the producing organism, Streptomyces coeruleorubidus.

  • Methodology:

    • Genome Sequencing: Perform 454 shotgun genome sequencing of Streptomyces coeruleorubidus NRRL 18370.[3]

    • Gene Cluster Identification: Analyze the genome sequence to identify a putative gene cluster encoding nonribosomal peptide synthetase (NRPS) modules and other tailoring enzymes consistent with the structure of pacidamycins.[3]

    • Gene Deletion: Create targeted deletions of key genes within the identified cluster, such as those encoding NRPSs (e.g., PacP and PacO).[3]

    • Phenotypic Analysis: Analyze the metabolic products of the gene deletion mutants to confirm the loss of pacidamycin production, thereby validating the role of the deleted genes in the biosynthetic pathway.[3]

2. In Vitro Enzyme Assays:

  • Objective: To biochemically characterize the function of individual enzymes in the pacidamycin biosynthetic pathway.

  • Methodology:

    • Heterologous Expression and Purification: Clone and express individual genes from the biosynthetic cluster (e.g., PacL, PacO, PacP) in a suitable host organism (e.g., E. coli) and purify the resulting enzymes.[3]

    • Substrate Incubation: Incubate the purified enzymes with their predicted substrates (e.g., amino acids, ATP) in appropriate buffer conditions.[3]

    • Product Analysis: Analyze the reaction products using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to confirm the enzymatic activity and the formation of expected intermediates (e.g., aminoacyl-AMP).[3]

    • Reconstitution of Pathway Steps: Combine multiple purified enzymes to reconstitute specific steps of the biosynthetic pathway in vitro, such as the formation of the dipeptidyl ureido linkage.[3]

The following workflow diagram illustrates the process of identifying and characterizing the pacidamycin biosynthetic gene cluster.

cluster_workflow Experimental Workflow start Start genome_seq Genome Sequencing of S. coeruleorubidus start->genome_seq gene_cluster_id Identify Putative Biosynthetic Gene Cluster genome_seq->gene_cluster_id gene_deletion Targeted Gene Deletion gene_cluster_id->gene_deletion hetero_expression Heterologous Expression and Purification of Enzymes gene_cluster_id->hetero_expression pheno_analysis Phenotypic Analysis of Mutants gene_deletion->pheno_analysis end End pheno_analysis->end in_vitro_assay In Vitro Enzyme Assays hetero_expression->in_vitro_assay in_vitro_assay->end

Caption: Workflow for Pacidamycin Gene Cluster Analysis.

Biosynthesis of this compound

The biosynthesis of pacidamycins is a complex process involving a series of enzymatic reactions orchestrated by the identified gene cluster. The core of the molecule is a peptidyl chain assembled by nonribosomal peptide synthetases (NRPSs). A key feature is the 4',5'-dehydronucleoside moiety, which is essential for its biological activity.[8] The biosynthesis of this nucleoside portion from uridine proceeds through a three-step process involving oxidation, transamination, and dehydration, catalyzed by the enzymes Pac11, Pac5, and Pac13, respectively.[8]

The following diagram outlines the key stages in the biosynthesis of the pacidamycin scaffold.

cluster_biosynthesis Pacidamycin Biosynthesis Uridine Uridine Oxidation (Pac11) Oxidation (Pac11) Uridine->Oxidation (Pac11) Transamination (Pac5) Transamination (Pac5) Oxidation (Pac11)->Transamination (Pac5) Dehydration (Pac13) Dehydration (Pac13) Transamination (Pac5)->Dehydration (Pac13) 4',5'-dehydronucleoside 4',5'-dehydronucleoside Dehydration (Pac13)->4',5'-dehydronucleoside Final Assembly Final Assembly (e.g., PacI) 4',5'-dehydronucleoside->Final Assembly Amino Acid Precursors Amino Acid Precursors NRPS Assembly (PacO, PacP, etc.) NRPS Assembly (PacO, PacP, etc.) Amino Acid Precursors->NRPS Assembly (PacO, PacP, etc.) Peptidyl Chain Peptidyl Chain NRPS Assembly (PacO, PacP, etc.)->Peptidyl Chain Peptidyl Chain->Final Assembly This compound This compound Final Assembly->this compound

Caption: Key Stages in this compound Biosynthesis.

Conclusion and Future Directions

This compound and its related compounds represent a compelling class of antibiotics with a novel mechanism of action targeting the essential bacterial enzyme MraY. The elucidation of their biosynthetic pathway opens up opportunities for synthetic biology and precursor-directed biosynthesis approaches to generate novel pacidamycin analogs with improved efficacy and pharmacokinetic properties.[5] Further research focusing on detailed structure-activity relationships, in vivo efficacy, and potential resistance mechanisms will be crucial for the development of pacidamycins as next-generation therapeutics to combat multidrug-resistant bacterial infections.

References

Structural Elucidation of Pacidamycin 4 Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pacidamycin 4, a member of the uridyl peptide antibiotic family, presents a compelling scaffold for the development of novel antibacterial agents. Its unique structure, characterized by a dipeptidylureido moiety and a 3'-deoxyuridine component, offers multiple avenues for synthetic modification to enhance its therapeutic properties. This technical guide provides an in-depth overview of the structural elucidation of this compound analogues, focusing on the key experimental methodologies and data interpretation. The generation of these analogues is primarily achieved through two innovative strategies: precursor-directed biosynthesis and a "SynBio-SynChem" approach utilizing the Pictet-Spengler reaction.

The structural confirmation of these novel compounds relies heavily on a combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. This guide will detail the experimental protocols for these techniques and present the expected data in a structured format to facilitate comparison and analysis.

I. Generation of this compound Analogues

Precursor-Directed Biosynthesis

Precursor-directed biosynthesis is a powerful technique that leverages the natural biosynthetic machinery of the pacidamycin-producing organism, Streptomyces coeruleorubidus, to incorporate synthetic analogues of natural precursors. This method has been successfully employed to generate novel pacidamycin derivatives by feeding the culture with various tryptophan analogues.[1] The biosynthetic pathway exhibits a degree of flexibility, allowing for the incorporation of substituted tryptophan moieties into the pacidamycin scaffold.[1]

SynBio-SynChem Approach: The Pictet-Spengler Reaction

A combination of synthetic biology and synthetic chemistry provides a versatile platform for creating a diverse range of this compound analogues.[2] This approach involves the engineered production of a meta-tyrosine containing this compound precursor, which then undergoes a Pictet-Spengler reaction with various aryl aldehydes.[2] This reaction forms a new heterocyclic ring system, leading to significant structural diversification of the N-terminal region of the peptide backbone.

II. Experimental Protocols for Structural Elucidation

High-Resolution Mass Spectrometry (HRMS)

HRMS is a critical tool for determining the elemental composition of the synthesized analogues and for obtaining initial structural information through fragmentation analysis.

Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF or Orbitrap instrument, coupled with a liquid chromatography system (LC-HRMS) is typically used.

Sample Preparation: Purified pacidamycin analogues are dissolved in a suitable solvent, such as methanol or acetonitrile/water, to a concentration of approximately 1 mg/mL. The solution is then filtered through a 0.22 µm syringe filter before injection.

LC-HRMS Parameters (Typical):

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode.

  • Mass Range: m/z 100-1500.

  • Data Acquisition: Full scan MS and data-dependent MS/MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each atom in the molecule, enabling the complete assignment of the structure and stereochemistry.

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

Sample Preparation: Approximately 1-5 mg of the purified analogue is dissolved in 0.5 mL of a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).

NMR Experiments:

  • 1D NMR: ¹H and ¹³C spectra are acquired to identify the types and numbers of protons and carbons.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, crucial for connecting different structural fragments.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for stereochemical assignments.

III. Data Presentation and Interpretation

High-Resolution Mass Spectrometry Data

The HRMS data is used to confirm the molecular formula of the analogue by comparing the measured mass with the calculated mass. The MS/MS fragmentation pattern provides valuable structural information by revealing characteristic losses of functional groups.

Table 1: Illustrative HRMS Data for a Hypothetical this compound Analogue

AnalogueCalculated Mass [M+H]⁺Measured Mass [M+H]⁺Molecular FormulaKey MS/MS Fragments (m/z)Putative Fragment Structures
Analogue A850.3456850.3452C₃₉H₄₇N₉O₁₃688.2890, 526.2324, 345.1457[M+H - C₈H₈O₂]⁺, [M+H - C₁₆H₁₆N₂O₅]⁺, [Uridine moiety]⁺
NMR Spectroscopic Data

The complete assignment of ¹H and ¹³C NMR chemical shifts is fundamental for unambiguous structure determination. The data is typically presented in a tabular format.

Table 2: Illustrative ¹H and ¹³C NMR Data for a Hypothetical this compound Analogue (in DMSO-d₆)

Positionδ¹³C (ppm)δ¹H (ppm, J in Hz)
Uridine Moiety
2151.2-
4163.5-
5102.85.65 (d, 8.0)
6141.07.80 (d, 8.0)
1'88.55.80 (d, 4.5)
.........
Peptide Backbone
Ala-α50.14.25 (m)
Ala-β17.51.20 (d, 7.0)
m-Tyr-α55.84.50 (m)
.........
Analogue Moiety
Ar-C1130.57.10 (d, 8.5)
.........

IV. Visualization of Workflows and Pathways

Biosynthesis of the Pacidamycin Core

The biosynthesis of the pacidamycin core involves a complex interplay of non-ribosomal peptide synthetases (NRPS) and tailoring enzymes. The general workflow is depicted below.

Pacidamycin Core Biosynthesis Uridine Uridine NRPS_Machinery NRPS Machinery Uridine->NRPS_Machinery Amino_Acids Amino Acids (Ala, m-Tyr, etc.) Amino_Acids->NRPS_Machinery Tryptophan_Analogue Tryptophan Analogue (Precursor) Tryptophan_Analogue->NRPS_Machinery Precursor-Directed Biosynthesis Tailoring_Enzymes Tailoring Enzymes NRPS_Machinery->Tailoring_Enzymes Pacidamycin_Analogue This compound Analogue Tailoring_Enzymes->Pacidamycin_Analogue SynBio_SynChem_Workflow cluster_synbio Synthetic Biology cluster_synchem Synthetic Chemistry Engineered_Strain Engineered S. coeruleorubidus Fermentation Fermentation Engineered_Strain->Fermentation Purification1 Purification Fermentation->Purification1 mTyr_Pacidamycin meta-Tyrosine this compound Purification1->mTyr_Pacidamycin Pictet_Spengler Pictet-Spengler Reaction mTyr_Pacidamycin->Pictet_Spengler Aryl_Aldehyde Aryl Aldehyde Aryl_Aldehyde->Pictet_Spengler Purification2 Purification Pictet_Spengler->Purification2 Final_Analogue This compound Analogue Purification2->Final_Analogue Structural_Elucidation_Workflow Start Purified Analogue HRMS LC-HRMS Analysis Start->HRMS NMR NMR Spectroscopy (1D & 2D) Start->NMR Mol_Formula Determine Molecular Formula HRMS->Mol_Formula Fragmentation Analyze MS/MS Fragmentation HRMS->Fragmentation NMR_Assignment Assign ¹H & ¹³C Signals NMR->NMR_Assignment Structure_Proposal Propose Planar Structure Mol_Formula->Structure_Proposal Fragmentation->Structure_Proposal NMR_Assignment->Structure_Proposal Stereochem Determine Stereochemistry (NOESY, Coupling Constants) Structure_Proposal->Stereochem Final_Structure Final Structure Elucidated Stereochem->Final_Structure

References

An In-depth Technical Guide to Pacidamycin 4 and its Relationship with Mureidomycins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pacidamycin 4 and mureidomycins are members of the uridyl peptide antibiotic family, a class of natural products with a unique mechanism of action and potent activity against Gram-negative bacteria, particularly the opportunistic pathogen Pseudomonas aeruginosa.[1][2] This technical guide provides a comprehensive overview of this compound and its structural and functional relationship to the mureidomycins, with a focus on their biosynthesis, mechanism of action, and relevant experimental methodologies.

Pacidamycins and mureidomycins are structurally related antibiotics that inhibit the bacterial enzyme phospho-N-acetylmuramyl-pentapeptide translocase (MraY), also known as translocase I.[3][4] This enzyme catalyzes a crucial step in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. By inhibiting MraY, these antibiotics disrupt cell wall synthesis, leading to cell lysis and bacterial death.[3] The shared uridyl peptide core structure and common molecular target underscore the close relationship between these two antibiotic families.

Chemical Structures

This compound and the mureidomycins share a common structural scaffold consisting of a uridine nucleotide linked to a peptide backbone. The peptide portion is characterized by the presence of non-proteinogenic amino acids and a ureido linkage.

This compound is a uridyl pentapeptide with the molecular formula C38H47N9O11. Its structure features a 3'-deoxyuridine moiety linked to an N-methyl-2,3-diaminobutyric acid (DABA) residue.

Mureidomycins , such as Mureidomycin A and C, are also uridyl peptides. They differ from pacidamycins in the specific amino acid composition of their peptide chains. For instance, mureidomycins often contain m-tyrosine. Mureidomycins A and C contain a uracil base, while mureidomycins B and D contain a dihydrouracil base.[5]

Quantitative Data: Antimicrobial Activity

The following tables summarize the minimum inhibitory concentrations (MICs) of this compound and various mureidomycins against Pseudomonas aeruginosa and other bacteria.

Compound Organism MIC (μg/mL) Reference
Pacidamycin 1Pseudomonas aeruginosa8 - 64[2]
Mureidomycin APseudomonas aeruginosa<6.25[6]
Mureidomycin CPseudomonas aeruginosa (various strains)0.1 - 3.13[1]
Mureidomycin CPseudomonas aeruginosa 209325[6]
Mureidomycins A, B, C, DGram-positive organisms≥200[6]
Mureidomycins A, B, C, DMost Gram-negative organisms>200[6]

Mechanism of Action: Inhibition of MraY

Both pacidamycins and mureidomycins exert their antibacterial effect by inhibiting the enzyme MraY.[3][4] MraY is an integral membrane protein that catalyzes the transfer of the phospho-MurNAc-pentapeptide moiety from UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate, forming Lipid I. This is the first membrane-bound step in peptidoglycan biosynthesis.

The uridyl peptide antibiotics are thought to act as substrate analogs, binding to the active site of MraY and preventing the binding of the natural substrate, UDP-MurNAc-pentapeptide.[7] This inhibition is competitive with respect to the UDP-MurNAc-pentapeptide substrate.

Signaling Pathway of MraY Inhibition

MraY_Inhibition cluster_reaction Peptidoglycan Synthesis Step UDP_MurNAc_pp UDP-MurNAc-pentapeptide MraY MraY (Translocase I) UDP_MurNAc_pp->MraY Und_P Undecaprenyl-P Und_P->MraY Lipid_I Lipid I MraY->Lipid_I Catalysis Peptidoglycan Peptidoglycan Biosynthesis Lipid_I->Peptidoglycan Antibiotic This compound / Mureidomycins Antibiotic->MraY Inhibition

Caption: Inhibition of MraY by this compound and Mureidomycins.

Biosynthesis

Pacidamycins and mureidomycins are synthesized by complex biosynthetic pathways involving non-ribosomal peptide synthetases (NRPSs). The gene clusters responsible for the biosynthesis of both pacidamycins and mureidomycins have been identified and characterized.[8][9]

The biosynthesis of the peptide backbone is carried out by a series of NRPS enzymes that activate and incorporate specific amino acid precursors. The uridine moiety is synthesized separately and then attached to the peptide chain.

Generalized Biosynthetic Workflow

Biosynthesis_Workflow cluster_precursors Precursor Supply cluster_assembly Core Assembly cluster_modification Post-Assembly Modification Amino_Acids Amino Acid Precursors NRPS_machinery Non-Ribosomal Peptide Synthetase (NRPS) Machinery Amino_Acids->NRPS_machinery Uridine_Precursor Uridine Precursor Uridine_attachment Uridine Moiety Attachment Uridine_Precursor->Uridine_attachment Peptide_synthesis Peptide Backbone Synthesis NRPS_machinery->Peptide_synthesis Peptide_synthesis->Uridine_attachment Tailoring_enzymes Tailoring Enzymes (e.g., Methyltransferases) Uridine_attachment->Tailoring_enzymes Final_product This compound / Mureidomycin Tailoring_enzymes->Final_product

Caption: Generalized biosynthetic workflow for uridyl peptide antibiotics.

Experimental Protocols

Fermentation and Production

Producing Organisms:

  • Pacidamycins: Streptomyces coeruleorubidus[10]

  • Mureidomycins: Streptomyces flavidovirens[5] or engineered Streptomyces roseosporus[9]

Fermentation Media: A variety of media can be used for the cultivation of Streptomyces species for antibiotic production. The composition can be optimized for specific strains and desired products.

  • ISP2 Medium (for Mureidomycin production in S. roseosporus):

    • Yeast Extract: 4 g/L

    • Malt Extract: 10 g/L

    • Dextrose: 4 g/L

    • Adjust pH to 7.2 before autoclaving.[11]

  • General Actinomycete Production Medium (GSB):

    • Glucose: 10.0 g/L

    • Soyabean meal: 10.0 g/L

    • NaCl: 10.0 g/L

    • CaCO₃: 1.0 g/L

    • Adjust pH to 7.0.[12]

Fermentation Conditions:

  • Temperature: 28-30°C

  • Aeration: Shaking at 150-200 rpm

  • Incubation Time: 7-10 days

Protocol for Fermentation:

  • Prepare a seed culture by inoculating a suitable liquid medium with spores or a vegetative mycelial suspension of the producer strain.

  • Incubate the seed culture for 2-3 days at 28-30°C with shaking.

  • Inoculate the production medium with the seed culture (typically 5-10% v/v).

  • Incubate the production culture for 7-10 days under optimal conditions.

  • Monitor antibiotic production periodically by bioassay or HPLC analysis of the culture supernatant.

Extraction and Purification

Protocol:

  • Separate the mycelium from the culture broth by centrifugation or filtration.

  • The antibiotics are typically found in the culture filtrate.

  • Adsorb the active compounds from the filtrate onto a resin such as Amberlite XAD-2.

  • Wash the resin with water to remove salts and polar impurities.

  • Elute the antibiotics from the resin with an organic solvent such as methanol or acetone.

  • Concentrate the eluate under reduced pressure.

  • Further purify the crude extract using a series of chromatographic techniques, including:

    • Ion-exchange chromatography (e.g., DE-52)

    • Size-exclusion chromatography (e.g., Toyopearl HW-40)

    • Reversed-phase high-performance liquid chromatography (HPLC)

MraY Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of MraY. A common method is a fluorescence-based assay using a dansylated derivative of UDP-MurNAc-pentapeptide.

Materials:

  • Purified MraY enzyme

  • Dansyl-UDP-MurNAc-pentapeptide (fluorescent substrate)

  • Undecaprenyl phosphate (lipid acceptor)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 25 mM MgCl₂, 0.1% Triton X-100

  • Test compounds (this compound or mureidomycins)

Protocol:

  • Prepare a reaction mixture containing the assay buffer, dansyl-UDP-MurNAc-pentapeptide, and undecaprenyl phosphate in a microplate well.

  • Add the test compound at various concentrations.

  • Initiate the reaction by adding the purified MraY enzyme.

  • Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding an appropriate quenching agent (e.g., EDTA).

  • Measure the fluorescence of the product (dansyl-Lipid I) using a fluorescence plate reader.

  • Calculate the percent inhibition of MraY activity for each concentration of the test compound and determine the IC₅₀ value.

Heterologous Expression of Biosynthetic Gene Clusters

This technique involves transferring the entire biosynthetic gene cluster for pacidamycin or mureidomycin into a genetically tractable host strain, such as Streptomyces lividans, to produce the antibiotics.

Workflow for Heterologous Expression

Heterologous_Expression Producer_Strain Producer Strain (S. coeruleorubidus) Gene_Cluster Pacidamycin Biosynthetic Gene Cluster Producer_Strain->Gene_Cluster Isolation Ligation Ligation Gene_Cluster->Ligation Expression_Vector Expression Vector (e.g., pSET152) Expression_Vector->Ligation Recombinant_Plasmid Recombinant Plasmid Ligation->Recombinant_Plasmid Transformation Conjugation/ Transformation Recombinant_Plasmid->Transformation Host_Strain Heterologous Host (S. lividans) Host_Strain->Transformation Engineered_Strain Engineered Strain Transformation->Engineered_Strain Fermentation Fermentation Engineered_Strain->Fermentation Product_Isolation Product Isolation and Analysis Fermentation->Product_Isolation Final_Product Pacidamycin Production Product_Isolation->Final_Product

Caption: Workflow for heterologous expression of the pacidamycin gene cluster.

Protocol:

  • Isolate high-quality genomic DNA from the producer strain.

  • Amplify the entire biosynthetic gene cluster using high-fidelity PCR or construct a cosmid/BAC library and screen for the cluster.

  • Clone the gene cluster into a suitable E. coli-Streptomyces shuttle vector (e.g., pSET152) that can integrate into the chromosome of the heterologous host.

  • Introduce the recombinant plasmid into the heterologous host (S. lividans) via intergeneric conjugation from an E. coli donor strain.

  • Select for exconjugants containing the integrated gene cluster.

  • Cultivate the engineered strain under appropriate fermentation conditions.

  • Extract and analyze the culture broth for the production of the desired antibiotics using HPLC and mass spectrometry.

Conclusion

This compound and the mureidomycins represent a promising class of antibiotics with a clinically unexploited mechanism of action. Their structural and functional relationship provides a valuable platform for further drug discovery and development efforts. The detailed methodologies provided in this guide are intended to facilitate research in this area, from the fundamental aspects of their biosynthesis to the preclinical evaluation of their antibacterial potential. The ability to heterologously express and genetically manipulate their biosynthetic pathways opens up exciting possibilities for generating novel analogs with improved therapeutic properties.

References

Unraveling the Pharmacophore of Pacidamycin 4: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pacidamycin 4, a member of the uridyl peptide family of antibiotics, presents a promising scaffold for the development of novel therapeutics against the notoriously difficult-to-treat Gram-negative pathogen, Pseudomonas aeruginosa. Its unique mechanism of action, targeting the essential enzyme MraY, offers a valuable alternative to current antibiotic classes facing mounting resistance. This technical guide provides an in-depth exploration of the pharmacophore of this compound, detailing its key structural features, structure-activity relationships, and the experimental methodologies used in its characterization.

The Core Scaffold: Essential for MraY Inhibition

The antibacterial activity of this compound is intrinsically linked to its complex and unique chemical architecture. The molecule is a peptidyl nucleoside antibiotic, and several key structural motifs have been identified as crucial for its biological function. These components collectively form the pharmacophore necessary for potent inhibition of MraY, a critical enzyme in the bacterial cell wall biosynthesis pathway.

The foundational structure of this compound comprises a uridine moiety linked to a peptide backbone.[1] Key components of the pharmacophore include:

  • 3'-Deoxyuridine Nucleoside: This modified nucleoside is a critical element for interaction with the MraY target.

  • N-methyl-2,3-diaminobutyric acid (DABA): This non-proteinogenic amino acid serves as a central linker in the peptide chain.[1]

  • 4',5'-Enamide Linkage: This unique chemical bond connects the 3'-deoxyuridine to the DABA residue and is considered essential for its inhibitory activity.

  • Peptide Chain: The composition and conformation of the peptide portion of the molecule significantly influence its potency and spectrum of activity.

Structure-Activity Relationships (SAR): Fine-Tuning for Potency

Synthetic dihydropacidamycin analogs have been created to explore the impact of modifications to the core structure. For instance, some synthetic dihydropacidamycins have demonstrated noteworthy antibacterial activity against wild-type and resistant Escherichia coli, with Minimum Inhibitory Concentration (MIC) values in the range of 4-8 µg/mL.[2] This suggests that modifications to the pacidamycin scaffold can alter its spectrum of activity.

The following table summarizes the available quantitative data for Pacidamycin and its analogs against P. aeruginosa.

CompoundModificationMIC (µg/mL) against P. aeruginosa
Pacidamycin 1Natural congener8 - 64[3]
This compoundNatural congener4 - 16[4]
Dihydropacidamycin DSynthetic analogNot reported for P. aeruginosa

Note: The MIC values for pacidamycins can vary depending on the specific strain of P. aeruginosa and the testing conditions.

High-level resistance to pacidamycin in P. aeruginosa has been linked to mutations in the opp operon, which encodes an oligopeptide transport system.[4] This suggests that the peptide portion of pacidamycin is crucial for its uptake into the bacterial cell. Mutants with impaired uptake exhibit significantly higher MIC values, reaching up to 512 µg/mL.[4]

Experimental Protocols

The characterization of this compound and its analogs relies on a combination of microbiological and biochemical assays. The following are detailed methodologies for key experiments.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antibiotic against a specific bacterium.

1. Preparation of Bacterial Inoculum:

  • Aseptically pick several colonies of P. aeruginosa from a fresh agar plate.
  • Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB).
  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
  • Dilute the adjusted suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of Antibiotic Dilutions:

  • Prepare a stock solution of this compound or its analog in a suitable solvent (e.g., water or DMSO).
  • Perform serial two-fold dilutions of the antibiotic stock solution in MHB in a 96-well microtiter plate. The final volume in each well should be 50 µL.

3. Inoculation and Incubation:

  • Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, bringing the final volume to 100 µL.
  • Include a positive control (bacteria in MHB without antibiotic) and a negative control (MHB only) on each plate.
  • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

4. Determination of MIC:

  • After incubation, visually inspect the plates for bacterial growth (turbidity).
  • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.

In Vitro MraY Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of MraY.

1. Expression and Purification of MraY:

  • Clone the mraY gene from the target organism (e.g., P. aeruginosa) into an appropriate expression vector.
  • Overexpress the MraY protein in a suitable host, such as E. coli.
  • Purify the recombinant MraY protein using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

2. Enzyme Inhibition Assay:

  • The assay is typically performed in a buffer containing a detergent (e.g., Triton X-100) to solubilize the membrane-bound MraY.
  • Prepare a reaction mixture containing the purified MraY enzyme, the substrate UDP-N-acetylmuramoyl-pentapeptide (UDP-MurNAc-pentapeptide), and the lipid carrier undecaprenyl phosphate.
  • Add varying concentrations of the inhibitor (this compound or its analogs) to the reaction mixture.
  • Initiate the reaction by adding a divalent cation (e.g., MgCl₂).
  • Incubate the reaction at a specific temperature (e.g., 30°C) for a defined period.

3. Detection of Product Formation:

  • The product of the MraY reaction is Lipid I. Its formation can be detected using various methods, such as:
  • Radiolabeling: Using a radiolabeled substrate (e.g., [³H]UDP-MurNAc-pentapeptide) and quantifying the radiolabeled product by scintillation counting after separation by thin-layer chromatography (TLC).
  • HPLC-based methods: Separating the product from the substrate by high-performance liquid chromatography and quantifying it by UV absorbance or mass spectrometry.
  • Coupled enzyme assays: Using a secondary enzyme that acts on Lipid I to produce a detectable signal (e.g., fluorescence or color change).

4. Data Analysis:

  • Calculate the percentage of MraY inhibition for each inhibitor concentration.
  • Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the inhibition data against the inhibitor concentration and fitting the data to a suitable dose-response curve.

Visualizing the Path to Understanding

To better illustrate the workflow and relationships involved in understanding the pharmacophore of this compound, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Analog Synthesis & Characterization cluster_testing Biological Evaluation cluster_analysis Data Analysis & Pharmacophore Definition Synthesis Synthesis of This compound Analogs Purification Purification & Structural Verification (NMR, MS) Synthesis->Purification MIC_Test Antimicrobial Susceptibility Testing (MIC) Purification->MIC_Test Test Compounds MraY_Assay In Vitro MraY Inhibition Assay (IC50) Purification->MraY_Assay Test Compounds SAR_Analysis Structure-Activity Relationship (SAR) Analysis MIC_Test->SAR_Analysis MIC Data MraY_Assay->SAR_Analysis IC50 Data Pharmacophore_Modeling Pharmacophore Modeling SAR_Analysis->Pharmacophore_Modeling

Caption: Experimental workflow for this compound pharmacophore elucidation.

Signaling_Pathway Pacidamycin This compound Opp Opp Transporter Pacidamycin->Opp Uptake MraY MraY Opp->MraY Transport to Cytoplasm Peptidoglycan_Synthesis Peptidoglycan Synthesis MraY->Peptidoglycan_Synthesis Inhibition Cell_Wall Bacterial Cell Wall Peptidoglycan_Synthesis->Cell_Wall Biosynthesis Lysis Cell Lysis Cell_Wall->Lysis Weakened

Caption: Mechanism of action of this compound.

Conclusion

The pharmacophore of this compound is a complex interplay of its nucleoside and peptide components, all of which are essential for its potent and specific activity against P. aeruginosa. The uridine moiety, the unique 4',5'-enamide linkage, and the peptide backbone are critical for binding to and inhibiting the MraY enzyme, thereby disrupting bacterial cell wall synthesis. Further exploration of the structure-activity relationships through the synthesis and evaluation of novel analogs will be instrumental in the development of next-generation uridyl peptide antibiotics with improved efficacy and a broader spectrum of activity. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers engaged in this critical area of drug discovery.

References

The Initial Isolation and Characterization of Pacidamycin 4: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial isolation, characterization, and biological evaluation of Pacidamycin 4, a member of the uridyl peptide antibiotic family. Pacidamycins are noted for their specific activity against Pseudomonas aeruginosa, a challenging Gram-negative pathogen. This document details the producing organism, fermentation processes, purification strategies, structural elucidation, and mode of action, presenting a valuable resource for researchers in natural product discovery and antibiotic development.

Introduction to Pacidamycins

Pacidamycins are a novel series of nucleosidyl-peptide antibiotics produced by the actinomycete Streptomyces coeruleorubidus.[1] These compounds are of significant interest due to their potent and specific activity against Pseudomonas aeruginosa. Structurally, pacidamycins consist of a pseudo tetrapeptide core attached to a 3'-deoxyuridine nucleoside via an exocyclic enamide linkage.[2] They belong to the broader class of uridyl peptide antibiotics, which also includes the mureidomycins, napsamycins, and sansanmycins.[2][3] The unique mode of action of this antibiotic class involves the inhibition of translocase I (MraY), an essential enzyme in the bacterial cell wall biosynthesis pathway that is currently not targeted by any clinically available drugs.[3][4][5]

Isolation and Purification

The initial isolation of this compound and its congeners was achieved from the fermentation broth of Streptomyces coeruleorubidus AB 1183F-64, an isolate from a soil sample collected in Offenburg, Germany.[1] The production of pacidamycins was significantly enhanced through a combination of strain selection, optimization of the fermentation medium, and directed biosynthesis by supplementing the medium with component amino acids.[1] This optimization led to an increase in the overall antibiotic yield from approximately 1-2 mg/liter to over 100 mg/liter.[1]

Fermentation Protocol

A detailed fermentation protocol for the production of pacidamycins is outlined below:

Table 1: Fermentation Parameters for Pacidamycin Production

ParameterDescriptionReference
Producing Organism Streptomyces coeruleorubidus AB 1183F-64[1]
Culture Media Specific fermentation medium (details proprietary but amenable to manipulation with amino acid precursors)[1]
Incubation Temperature 28-30 °C (Typical for Streptomyces fermentation)[6]
Aeration Shaker flask (150 rpm) or stirred-tank fermenter[6]
Incubation Time 7-14 days[6]
Precursor Feeding Supplementation with component amino acids to direct biosynthesis[1]
Extraction and Purification Workflow

The pacidamycin complex is extracted from the fermentation broth and purified to yield individual components, including this compound. The general workflow involves chromatographic techniques.

G cluster_0 Fermentation & Extraction cluster_1 Purification Fermentation Fermentation of Streptomyces coeruleorubidus Centrifugation Centrifugation to remove biomass Fermentation->Centrifugation Supernatant Collection of Supernatant Centrifugation->Supernatant Extraction Solvent Extraction (e.g., Ethyl Acetate) Supernatant->Extraction Crude_Extract Crude Pacidamycin Extract Extraction->Crude_Extract Column_Chromo Column Chromatography (e.g., Diaion HP-20, Silica Gel) Crude_Extract->Column_Chromo Fraction_Collection Fraction Collection and Bioassay Column_Chromo->Fraction_Collection HPLC High-Performance Liquid Chromatography (HPLC) Fraction_Collection->HPLC Pacidamycin_4 Pure this compound HPLC->Pacidamycin_4

Figure 1. General workflow for the isolation and purification of this compound.

Structural Characterization of this compound

The structure of this compound was determined through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This compound is characterized by the presence of a meta-tyrosine residue in its peptide chain.[7]

Physicochemical Properties

Table 2: Physicochemical Properties of this compound

PropertyValueMethod
Molecular Formula C36H45N9O12High-Resolution Mass Spectrometry
Molecular Weight 811.8 g/mol Mass Spectrometry
Appearance Colorless powder (as hydrochloride salt)Visual Inspection
Solubility Soluble in methanol and alkaline waterSolubility Testing
UV Absorption (λmax) Not explicitly detailed in search resultsUV-Vis Spectroscopy
Optical Rotation ([α]D) Not explicitly detailed in search resultsPolarimetry
Spectroscopic Data

While the exact NMR and MS data for this compound are found in primary literature, the key structural features can be summarized.

Table 3: Summary of Spectroscopic Characterization of this compound

TechniqueKey Findings
1H NMR Revealed the presence of aromatic protons corresponding to the uridine and meta-tyrosine residues, as well as signals for the other amino acid components of the peptide chain.
13C NMR Confirmed the carbon framework of the molecule, including the characteristic signals for the uridine base, the ribose moiety, and the carbonyl groups of the peptide backbone.
HR-MS Provided the accurate mass and elemental composition, confirming the molecular formula.
Tandem MS (MS/MS) Allowed for fragmentation analysis, which helped to elucidate the sequence of the peptide chain.

Biological Activity and Mechanism of Action

Pacidamycins exhibit a narrow spectrum of activity, with high potency specifically against Pseudomonas aeruginosa.[1]

Antimicrobial Spectrum

Table 4: Minimum Inhibitory Concentrations (MICs) of this compound

OrganismMIC (μg/mL)
Pseudomonas aeruginosaPotent activity reported
Escherichia coliNot reported to be the primary target
Staphylococcus aureusNot reported to be the primary target
Mycobacterium tuberculosisSome related compounds show activity

Note: Specific MIC values for this compound against a wide range of organisms would be detailed in primary research articles.

Mechanism of Action

The antibacterial activity of pacidamycins stems from their inhibition of MraY, a crucial enzyme in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall.[3][8]

G Pacidamycin4 This compound MraY MraY (Translocase I) Pacidamycin4->MraY Inhibits Lipid_I Lipid I Synthesis MraY->Lipid_I Blocked Peptidoglycan Peptidoglycan Biosynthesis Lipid_I->Peptidoglycan Cell_Wall Bacterial Cell Wall Integrity Peptidoglycan->Cell_Wall Lysis Cell Lysis Cell_Wall->Lysis Compromised

Figure 2. Simplified signaling pathway illustrating the mechanism of action of this compound.

Conclusion

This compound represents a promising class of antibiotics with a novel mechanism of action against the problematic pathogen Pseudomonas aeruginosa. The successful isolation and characterization of this natural product have been made possible through a combination of classical microbiology techniques and modern analytical methods. Further research into the biosynthesis of pacidamycins, facilitated by the identification of their gene cluster, opens avenues for the generation of novel derivatives through combinatorial biosynthesis and synthetic biology approaches.[7][8][9] The unique mode of action of this compound makes it and its analogs valuable leads in the ongoing search for new antibacterial agents to combat antimicrobial resistance.

References

The Pivotal Role of Meta-Tyrosine in Pacidamycin 4: A Technical Guide to its Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the biological significance of the meta-tyrosine (m-Tyr) residue in Pacidamycin 4, a member of the uridyl peptide family of antibiotics. Pacidamycins are potent inhibitors of the bacterial enzyme MraY, an essential component in the biosynthesis of the cell wall, making them a subject of significant interest in the development of novel antibacterial agents. This document, intended for researchers, scientists, and drug development professionals, will detail the specific interactions of m-Tyr with its target, summarize relevant quantitative data, and outline the experimental methodologies used to elucidate its function.

Introduction to Pacidamycins and their Mechanism of Action

Pacidamycins are a class of naturally occurring uridyl peptide antibiotics produced by Streptomyces coeruleorubidus.[1][2] They exhibit a narrow spectrum of activity, primarily against Pseudomonas aeruginosa, a challenging Gram-negative pathogen.[1] The primary molecular target of pacidamycins is the enzyme phospho-MurNAc-pentapeptide translocase (MraY), which catalyzes a crucial step in the cytoplasmic synthesis of peptidoglycan, the major component of the bacterial cell wall.[2][3] By inhibiting MraY, pacidamycins effectively block cell wall formation, leading to bacterial cell death.

The structure of pacidamycins is characterized by a uridine core linked to a peptide chain that contains several non-proteinogenic amino acids, including the focus of this guide, meta-tyrosine.[2][4] this compound, also known as Pacidamycin D, is a uridyl tetrapeptide containing an N-terminal m-Tyr residue.[5][6]

The Crucial Role of Meta-Tyrosine in MraY Inhibition

The biological significance of the meta-tyrosine residue in this compound is centered on its direct interaction with the MraY enzyme. X-ray crystallography studies of MraY in complex with 3'-hydroxymureidomycin A, a closely related uridyl peptide antibiotic, have provided a detailed atomic-level view of these interactions.[7] The m-Tyr moiety of the antibiotic binds within a "uridine-adjacent pocket" on the cytoplasmic side of MraY.[7]

This binding is stabilized by a series of specific molecular interactions:

  • Hydrogen Bonding: The hydroxyl group of the meta-tyrosine forms a hydrogen bond with the side chain of Threonine 75 (T75) of the MraY enzyme.[7] The terminal amino group of the m-Tyr is anchored by a hydrogen bond with Asparagine 190 (N190).[7]

  • Interaction with the Catalytic Site: Critically, the amino group of the meta-tyrosine also interacts with Aspartate 265 (D265).[7] D265 is a highly conserved and essential residue responsible for coordinating the Mg²⁺ cofactor required for MraY's catalytic activity.[7] This interaction with a key catalytic residue underscores the importance of the m-Tyr in the inhibitory mechanism.

These interactions collectively position the pacidamycin molecule within the active site of MraY, effectively blocking the binding of the natural substrate, UDP-MurNAc-pentapeptide, and thus inhibiting peptidoglycan synthesis.

Structure-Activity Relationship Studies Involving Meta-Tyrosine

The importance of the meta-tyrosine residue has been further elucidated through structure-activity relationship (SAR) studies. These investigations have explored the impact of modifications to the peptide backbone of pacidamycins on their antibacterial activity.

Precursor-directed biosynthesis has been a valuable tool in generating novel pacidamycin analogues.[8] By feeding cultures of S. coeruleorubidus with analogues of the natural amino acid precursors, researchers have been able to incorporate modified residues into the pacidamycin structure. For instance, studies have shown that the biosynthetic machinery exhibits a degree of flexibility, allowing for the incorporation of various tryptophan analogues at the C-terminus.[8] While not directly modifying the N-terminal m-Tyr of this compound, these studies highlight the potential for generating novel derivatives by manipulating the peptide chain.

Furthermore, semi-synthetic approaches have been employed to diversify the pacidamycin structure. A notable example is the exploitation of the natural propensity of the meta-tyrosine residue to undergo a Pictet-Spengler reaction.[1][9] This reaction has been used to generate analogues with a tetrahydroisoquinoline (TIC) moiety at the N-terminus, effectively masking the primary amine of the m-Tyr. While these analogues were found to be less potent than the parent compound, they retained a level of antibacterial activity, suggesting that while the free primary amine is important for optimal activity, its masking is not completely detrimental.[1]

Quantitative Data on this compound and Analogues

The following table summarizes the available quantitative data for this compound and a relevant analogue.

CompoundOrganismMIC (µg/mL)Reference
This compoundPseudomonas aeruginosa ATCC 1544216[1]
Pacidamycin 4N (TIC analogue)Pseudomonas aeruginosa ATCC 1544264[1]

Experimental Protocols

Precursor-Directed Biosynthesis of Pacidamycin Analogues

A general protocol for the precursor-directed biosynthesis of pacidamycin analogues involves the following steps:

  • Strain Cultivation: Streptomyces coeruleorubidus is cultured in a suitable production medium.

  • Precursor Feeding: At a specific time point during fermentation, a sterile solution of the amino acid analogue is added to the culture.

  • Fermentation: The fermentation is continued for a set period to allow for the incorporation of the analogue into the pacidamycin scaffold.

  • Extraction and Purification: The pacidamycin analogues are extracted from the culture broth and mycelium using organic solvents. Purification is typically achieved through a combination of chromatographic techniques, such as high-performance liquid chromatography (HPLC).

  • Structure Elucidation: The structures of the purified analogues are confirmed using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Semi-synthesis of Pacidamycin 4N (Pictet-Spengler Reaction)

The semi-synthesis of the tetrahydroisoquinoline analogue of this compound can be achieved as follows:

  • Reaction Setup: Purified this compound is dissolved in a suitable solvent system.

  • Reagent Addition: An aldehyde, such as formaldehyde, is added to the solution.

  • Reaction Conditions: The reaction is allowed to proceed under specific temperature and pH conditions to facilitate the Pictet-Spengler condensation.

  • Purification: The resulting analogue is purified from the reaction mixture using chromatographic methods.

  • Characterization: The structure of the modified pacidamycin is confirmed by analytical techniques like MS and NMR.

Visualizing the Biological Context

To illustrate the concepts discussed, the following diagrams are provided.

MraY_Inhibition_Pathway cluster_bacterium Bacterial Cytoplasm cluster_inhibition Inhibition UDP_MurNAc UDP-MurNAc-pentapeptide MraY MraY Translocase UDP_MurNAc->MraY Substrate Lipid_I Lipid I MraY->Lipid_I Catalysis Cell_Wall Cell Wall Synthesis Lipid_I->Cell_Wall Pacidamycin4 This compound (with m-Tyr) Pacidamycin4->MraY Inhibition

Diagram 1: Simplified pathway of MraY function and its inhibition by this compound.

Experimental_Workflow cluster_PDB Precursor-Directed Biosynthesis cluster_SS Semi-Synthesis (Pictet-Spengler) Start_PDB Cultivate S. coeruleorubidus Feed Feed Amino Acid Analogue Start_PDB->Feed Ferment Continue Fermentation Feed->Ferment Extract_PDB Extract & Purify Ferment->Extract_PDB Analyze_PDB Structural Analysis (MS, NMR) Extract_PDB->Analyze_PDB Start_SS Purified this compound React Add Aldehyde Start_SS->React Incubate Incubate React->Incubate Extract_SS Purify Analogue Incubate->Extract_SS Analyze_SS Structural Analysis (MS, NMR) Extract_SS->Analyze_SS

Diagram 2: General experimental workflows for generating this compound analogues.

Conclusion

The meta-tyrosine residue of this compound is not merely a structural component but a key determinant of its biological activity. Its specific interactions within the active site of MraY, particularly with residues crucial for catalysis, are fundamental to the antibiotic's inhibitory mechanism. The insights gained from structural biology and SAR studies provide a solid foundation for the rational design of novel pacidamycin-based antibiotics with improved potency and spectrum of activity. Further exploration of modifications at the meta-tyrosine position and elsewhere in the peptide scaffold will be critical in the ongoing effort to combat antibiotic resistance.

References

Methodological & Application

Application Notes and Protocols for Pacidamycin 4 Fermentation using Streptomyces coeruleorubidus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pacidamycin 4, a member of the uridyl peptide antibiotic family, exhibits potent and specific activity against Pseudomonas aeruginosa, a challenging gram-negative pathogen. These antibiotics inhibit translocase I (MraY), a crucial enzyme in bacterial cell wall biosynthesis that is not targeted by current clinical drugs.[1][2] this compound is a secondary metabolite produced by the bacterium Streptomyces coeruleorubidus, specifically the strain AB 1183F-64.[3] This document provides a detailed protocol for the fermentation of S. coeruleorubidus to produce this compound, including media formulations, optimal fermentation parameters, and a strategy for enhancing yield through amino acid supplementation. A significant increase in pacidamycin yield, from a baseline of 1-2 mg/L to over 100 mg/L, has been reported through a combination of strain selection, medium manipulation, and amino acid feeding experiments.[3]

Materials and Equipment

  • Streptomyces coeruleorubidus AB 1183F-64 strain

  • Shaker incubator

  • Fermenter (bioreactor)

  • Centrifuge

  • Spectrophotometer

  • HPLC system for analysis

  • Standard laboratory glassware and consumables

Experimental Protocols

Strain Maintenance and Inoculum Preparation

Proper maintenance of the Streptomyces coeruleorubidus AB 1183F-64 strain is critical for consistent production of this compound.

a) Strain Maintenance: The strain should be maintained on a suitable agar medium, such as GYM Streptomyces Medium (DSMZ Medium 65), and incubated at 28°C until sporulation is observed.[4][5] Spore suspensions can be stored in 20% glycerol at -80°C for long-term preservation.

b) Inoculum Development (Seed Culture): A two-stage seed culture protocol is recommended to ensure a healthy and abundant inoculum for the production fermenter.

  • Stage 1 (Pre-seed culture): A loopful of spores from a fresh agar plate is inoculated into a 250 mL flask containing 50 mL of Seed Medium 1. The flask is incubated at 28°C on a rotary shaker at 200 rpm for 48-72 hours.

  • Stage 2 (Seed culture): The pre-seed culture is used to inoculate a larger volume of Seed Medium 2. Typically, a 5-10% (v/v) inoculum is used. This culture is incubated under the same conditions for 48 hours.

Fermentation Media

The composition of the fermentation medium is a critical factor influencing the yield of this compound. Below are suggested starting formulations for the seed and production media.

Medium Component Concentration (g/L)
Seed Medium 1 (GYM) Glucose4.0
Yeast Extract4.0
Malt Extract10.0
CaCO₃2.0
Agar (for plates)18.0
Seed Medium 2 Glucose15.0
Soybean Meal15.0
Yeast Extract5.0
NaCl3.0
K₂HPO₄1.0
MgSO₄·7H₂O0.5
CaCO₃2.0
Production Medium Soluble Starch20.0
Glucose10.0
Soybean Meal20.0
Yeast Extract5.0
NaCl4.0
K₂HPO₄1.0
MgSO₄·7H₂O0.5
CaCO₃3.0
Trace Elements Solution1.0 mL/L

Table 1: Suggested Media Compositions for this compound Fermentation.

Trace Elements Solution (per 100 mL):

  • FeSO₄·7H₂O: 0.1 g

  • MnCl₂·4H₂O: 0.1 g

  • ZnSO₄·7H₂O: 0.1 g

Fermentation Process

a) Production Fermentation: The production fermenter containing the Production Medium is inoculated with 5-10% (v/v) of the seed culture. The fermentation is carried out under the following conditions:

Parameter Optimal Range
Temperature28-35°C
pH6.0-7.5
Agitation200-400 rpm
Aeration0.5-1.5 vvm (volume of air per volume of medium per minute)
Fermentation Time7-10 days

Table 2: Optimal Physical Parameters for this compound Fermentation.

b) Amino Acid Feeding Strategy: To significantly boost the production of this compound, a fed-batch strategy with supplementation of key amino acids is recommended. The biosynthesis of pacidamycins involves the incorporation of L-alanine, m-tyrosine, and 2,3-diaminobutyric acid (DABA), which is derived from L-threonine.[6] A precursor-directed biosynthesis study has also shown that tryptophan analogues can be readily incorporated.[7]

A concentrated, sterile stock solution of the following amino acids should be prepared and fed into the fermenter starting from 48 hours of cultivation.

Amino Acid Suggested Concentration in Feed Solution (g/L)
L-Alanine20
L-Tyrosine10
L-Threonine20
L-Tryptophan5

Table 3: Suggested Amino Acid Feed Solution Composition.

The feed can be administered continuously at a low rate or in pulses every 12-24 hours. The total volume of the feed should not exceed 10% of the initial fermentation volume to avoid significant dilution.

Downstream Processing: Extraction and Purification

A general scheme for the extraction and purification of pacidamycins from the fermentation broth is outlined below. This process typically involves separation of the biomass, extraction of the active compounds, and chromatographic purification.

a) Biomass Separation: The fermentation broth is centrifuged at 5,000-10,000 x g for 20-30 minutes to separate the mycelium from the supernatant. The supernatant contains the majority of the secreted this compound.

b) Extraction: The pH of the supernatant is adjusted to a neutral or slightly acidic range (pH 6-7). The pacidamycins are then extracted using a water-immiscible organic solvent such as n-butanol or ethyl acetate. The extraction can be performed multiple times to ensure high recovery. The organic phases are then pooled and concentrated under reduced pressure.

c) Purification: The concentrated crude extract is subjected to chromatographic purification. This may involve multiple steps:

  • Adsorption Chromatography: The crude extract can be initially purified on a column packed with a non-ionic adsorbent resin.

  • Ion-Exchange Chromatography: Further purification can be achieved using ion-exchange chromatography.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The final purification step to obtain highly pure this compound is typically performed on a preparative RP-HPLC system.

Visualization of Experimental Workflow and Biosynthetic Logic

Experimental Workflow

Fermentation_Workflow cluster_Inoculum Inoculum Preparation cluster_Fermentation Production Stage cluster_Downstream Downstream Processing Spore_Stock Spore Stock (S. coeruleorubidus) Pre_Seed Pre-seed Culture (Seed Medium 1) Spore_Stock->Pre_Seed Inoculation Seed_Culture Seed Culture (Seed Medium 2) Pre_Seed->Seed_Culture Inoculation Fermenter Production Fermenter (Production Medium) Seed_Culture->Fermenter Inoculation Harvest Harvested Broth Fermenter->Harvest Amino_Acid_Feed Amino Acid Feed Solution Amino_Acid_Feed->Fermenter Fed-batch (after 48h) Centrifugation Centrifugation Harvest->Centrifugation Extraction Solvent Extraction Centrifugation->Extraction Supernatant Purification Chromatography Extraction->Purification Pure_Pacidamycin Pure this compound Purification->Pure_Pacidamycin

Caption: Overall workflow for this compound production.

Pacidamycin Biosynthesis and Amino Acid Precursors

Pacidamycin_Biosynthesis cluster_precursors Amino Acid Precursors cluster_intermediates Key Biosynthetic Intermediates L_Ala L-Alanine Pacidamycin_Core This compound Peptide Backbone L_Ala->Pacidamycin_Core L_Tyr L-Tyrosine m_Tyr m-Tyrosine L_Tyr->m_Tyr L_Thr L-Threonine DABA 2,3-Diaminobutyric Acid (DABA) L_Thr->DABA L_Trp L-Tryptophan L_Trp->Pacidamycin_Core Incorporation of Tryptophan Analogues m_Tyr->Pacidamycin_Core DABA->Pacidamycin_Core

References

Application Notes and Protocols for the Semi-synthesis of Pacidamycin 4 Derivatives using the Pictet-Spengler Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the semi-synthesis of novel Pacidamycin 4 derivatives through a Pictet-Spengler reaction. This method allows for the diversification of the Pacidamycin scaffold at the N-terminus, opening avenues for the exploration of structure-activity relationships (SAR) and the development of new antibiotic candidates. The protocol is based on the successful derivatization of a meta-tyrosine containing this compound.

Introduction

Pacidamycins are a class of uridyl peptide antibiotics that inhibit the bacterial cell wall biosynthesis enzyme MraY, a clinically unexploited target. The emergence of antibiotic resistance necessitates the development of new antibacterial agents. The semi-synthesis of Pacidamycin derivatives offers a strategy to generate novel analogs with potentially improved potency, spectrum of activity, or pharmacokinetic properties. The Pictet-Spengler reaction is a powerful tool for the construction of tetrahydroisoquinoline and related heterocyclic systems. In the context of this compound containing a meta-tyrosine residue, this reaction enables the condensation of the amino group with an aldehyde, followed by cyclization to yield a new heterocyclic N-terminal moiety.

Diagram of the Pictet-Spengler Reaction on this compound

pictet_spengler_reaction cluster_reactants Reactants cluster_reaction Reaction cluster_product Product pac4 meta-Tyrosine this compound plus + pac4->plus aldehyde Aryl Aldehyde (R-CHO) arrow Pictet-Spengler Reaction aldehyde->arrow plus->aldehyde derivative This compound Derivative arrow->derivative

Caption: General scheme of the Pictet-Spengler reaction for the derivatization of this compound.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the semi-synthesis of this compound derivatives.

Materials and Reagents
  • meta-Tyrosine containing this compound

  • Substituted aryl aldehydes (e.g., salicylaldehyde, 5-bromosalicylaldehyde, 5-nitrosalicylaldehyde, 2-hydroxy-3-methoxybenzaldehyde, 2-hydroxy-1-naphthaldehyde)

  • Acetonitrile (MeCN), HPLC grade

  • Potassium phosphate monobasic (KH₂PO₄)

  • Water, deionized

  • Methanol (MeOH), HPLC grade

  • Trifluoroacetic acid (TFA)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

Equipment
  • Thermomixer or heating block

  • High-performance liquid chromatography (HPLC) system with a C18 column

  • Lyophilizer

  • Nuclear magnetic resonance (NMR) spectrometer

  • Mass spectrometer (MS)

Reaction Procedure
  • Preparation of Reaction Buffer: Prepare a 0.1 M potassium phosphate buffer (KH₂PO₄) and adjust the pH to 6.0.

  • Reaction Setup:

    • In a microcentrifuge tube, dissolve meta-tyrosine containing this compound in a 1:1 mixture of acetonitrile and 0.1 M KH₂PO₄ buffer (pH 6) to a final concentration of 1 mg/mL.

    • Add the desired aryl aldehyde to a final concentration of 25 mM.

  • Incubation: Incubate the reaction mixture at 50°C for 16 hours with gentle agitation.

  • Reaction Quenching and Purification:

    • After 16 hours, quench the reaction by adding an equal volume of 0.1% trifluoroacetic acid in water.

    • Purify the reaction mixture using solid-phase extraction (SPE) with a C18 cartridge.

      • Condition the cartridge with methanol followed by water.

      • Load the reaction mixture.

      • Wash the cartridge with water to remove salts and unreacted aldehyde.

      • Elute the Pacidamycin derivatives with an increasing gradient of methanol in water.

    • Alternatively, purify the product using semi-preparative HPLC with a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

  • Product Characterization:

    • Collect the fractions containing the product and confirm its identity and purity by analytical HPLC-MS.

    • Lyophilize the pure fractions to obtain the final product as a solid.

    • For structural elucidation, perform NMR analysis (¹H, ¹³C, COSY, HSQC, HMBC).

Experimental Workflow

experimental_workflow start Start dissolve Dissolve this compound in MeCN/Buffer (pH 6) start->dissolve add_aldehyde Add Aryl Aldehyde (25 mM) dissolve->add_aldehyde incubate Incubate at 50°C for 16 hours add_aldehyde->incubate quench Quench Reaction with 0.1% TFA incubate->quench purify Purify by SPE or HPLC quench->purify characterize Characterize by HPLC-MS and NMR purify->characterize end End characterize->end

Caption: Step-by-step workflow for the semi-synthesis of this compound derivatives.

Data Presentation

The following tables summarize the quantitative data obtained from the semi-synthesis of this compound derivatives with various aryl aldehydes.

Table 1: Reaction Yields of this compound Derivatives
Aldehyde PartnerProductConversion (%)Isolated Yield (%)
SalicylaldehydePacidamycin-Sal8065
5-BromosalicylaldehydePacidamycin-5-Br-Sal9588
5-NitrosalicylaldehydePacidamycin-5-NO₂-Sal9082
2-Hydroxy-3-methoxybenzaldehydePacidamycin-Van8575
2-Hydroxy-1-naphthaldehydePacidamycin-Naph7058

Conversion and yields are based on the starting this compound.

Table 2: Antibacterial Activity of this compound and a Derivative
CompoundTarget OrganismMIC₉₀ (µg/mL)
This compound (meta-tyrosine)Pseudomonas aeruginosa16
Pacidamycin-5-Br-SalPseudomonas aeruginosa64

Discussion

The Pictet-Spengler reaction on meta-tyrosine containing this compound provides a versatile method for generating a library of N-terminally modified derivatives. The reaction proceeds with good to excellent conversions and isolated yields for a range of substituted salicylaldehydes. The observed diastereoselectivity in some reactions highlights the influence of the chiral scaffold of the Pacidamycin molecule on the outcome of the cyclization.

The preliminary biological activity data indicates that modification at the N-terminus can significantly impact the antibacterial potency. In the case of the 5-bromosalicylaldehyde derivative, a four-fold decrease in activity against Pseudomonas aeruginosa was observed compared to the parent compound. This suggests that the free N-terminal amine may be important for target engagement, and its modification, while synthetically feasible, requires careful consideration to maintain or enhance biological activity. Further SAR studies with a broader range of derivatives against a panel of bacterial strains are warranted to fully explore the potential of this semi-synthetic approach.

Conclusion

This application note provides a comprehensive and detailed protocol for the semi-synthesis of this compound derivatives using the Pictet-Spengler reaction. The presented data demonstrates the feasibility of this approach for generating novel analogs and provides a foundation for further drug discovery efforts in the field of uridyl peptide antibiotics. The detailed experimental procedures and workflow diagrams are intended to enable researchers to readily adopt and adapt this methodology for their specific research goals.

Application Notes and Protocols for Precursor-Directed Biosynthesis of Novel Pacidamycin 4 Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pacidamycins are a class of uridyl peptide antibiotics that exhibit potent activity against Gram-negative bacteria, including Pseudomonas aeruginosa. They function by inhibiting translocase I (MraY), a crucial enzyme in the biosynthesis of the bacterial cell wall.[1] The unique structure and mechanism of action of pacidamycins make them an attractive scaffold for the development of novel antibiotics. Precursor-directed biosynthesis is a powerful technique that leverages the natural biosynthetic machinery of an organism to create novel analogues of a natural product by supplying modified precursors.[2] In the case of pacidamycins, the biosynthetic pathway of Streptomyces coeruleorubidus has been shown to have a relaxed substrate specificity, allowing for the incorporation of various tryptophan analogues to generate novel Pacidamycin 4 analogues.[2][3] This document provides detailed protocols for the precursor-directed biosynthesis, extraction, purification, and analysis of these novel analogues.

Data Presentation

The following table summarizes the quantitative data for the production of this compound and its novel analogues through precursor-directed biosynthesis. The yields are presented relative to the production of the natural this compound.

Precursor FedAnalogue ProducedRelative Yield (%)Reference
L-Tryptophan (Control)This compound100[4]
2-Methyltryptophan2-Methyl-pacidamycin 4>100[3]
7-Methyltryptophan7-Methyl-pacidamycin 4>100[3]
7-Chlorotryptophan7-Chloro-pacidamycin 4>100[3]
7-Bromotryptophan7-Bromo-pacidamycin 4>100[3]

Experimental Protocols

Fermentation of Streptomyces coeruleorubidus

This protocol describes the cultivation of Streptomyces coeruleorubidus for the production of pacidamycins.

a. Media Preparation:

  • ISP2 Medium (Seed Culture):

    • Yeast Extract: 4 g/L

    • Malt Extract: 10 g/L

    • Glucose: 4 g/L

    • Adjust pH to 7.2 before autoclaving.

  • Production Medium (Modified from ISP2):

    • Yeast Extract: 4 g/L

    • Malt Extract: 10 g/L

    • Glucose: 4 g/L

    • Tryptophan analogue precursor: 0.2-1.0 mM (dissolved in a minimal amount of a suitable solvent, e.g., DMSO, and filter sterilized)

    • Adjust pH to 7.2 before autoclaving.

b. Fermentation Protocol:

  • Inoculate a single colony of Streptomyces coeruleorubidus into 50 mL of ISP2 medium in a 250 mL baffled flask.

  • Incubate at 28-30°C with shaking at 180-200 rpm for 48-72 hours to generate a seed culture.

  • Inoculate 50 mL of production medium in a 250 mL baffled flask with 2.5 mL (5% v/v) of the seed culture.

  • Add the filter-sterilized tryptophan analogue precursor to the production culture at the time of inoculation.

  • Incubate the production culture at 28-30°C with shaking at 180-200 rpm for 5-7 days.

  • Monitor the production of pacidamycin analogues by taking samples at regular intervals (e.g., every 24 hours) and analyzing them by LC-MS.

Extraction and Purification of Pacidamycin Analogues

This protocol outlines the steps for extracting and purifying the novel pacidamycin analogues from the fermentation broth.

a. Extraction:

  • Harvest the fermentation broth and centrifuge at 8,000 x g for 20 minutes to separate the mycelium from the supernatant.

  • Transfer the supernatant to a separating funnel.

  • Extract the supernatant three times with an equal volume of ethyl acetate.

  • Pool the organic layers and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

b. Purification:

  • Silica Gel Chromatography (Initial Purification):

    • Dissolve the crude extract in a minimal amount of methanol.

    • Prepare a silica gel column equilibrated with a non-polar solvent (e.g., chloroform).

    • Load the dissolved crude extract onto the column.

    • Elute the column with a stepwise gradient of increasing polarity, for example, a chloroform-methanol gradient.

    • Collect fractions and analyze them by thin-layer chromatography (TLC) or LC-MS to identify the fractions containing the pacidamycin analogues.

  • Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification):

    • Pool the fractions containing the desired analogues from the silica gel chromatography and concentrate them.

    • Dissolve the concentrated sample in a suitable solvent (e.g., methanol).

    • Purify the pacidamycin analogues using a preparative reverse-phase HPLC system with a C18 column.

    • Use a linear gradient of acetonitrile in water with 0.1% formic acid as the mobile phase.

    • Collect the fractions corresponding to the peaks of the novel pacidamycin analogues.

    • Lyophilize the purified fractions to obtain the final product.

Analytical Characterization by LC-MS

This protocol provides a method for the analysis of this compound and its analogues using Liquid Chromatography-Mass Spectrometry (LC-MS).

  • LC-MS System: An HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Column: A reverse-phase C18 column (e.g., Agilent ZORBAX RRHD Eclipse Plus C18, 2.1 × 100 mm, 1.8 µm).[5]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 5% to 95% B over a specified time (e.g., 20 minutes).

  • Flow Rate: 0.3-0.5 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Data Acquisition: Full scan mode to detect the molecular ions of the pacidamycin analogues. MS/MS fragmentation can be used for structural confirmation.

Visualizations

Experimental_Workflow cluster_fermentation Fermentation cluster_extraction Extraction & Purification cluster_analysis Analysis A Inoculate S. coeruleorubidus in Seed Medium B Incubate Seed Culture (48-72h) A->B C Inoculate Production Medium B->C D Add Tryptophan Analogue Precursor C->D E Incubate Production Culture (5-7 days) D->E F Harvest and Centrifuge Broth E->F G Ethyl Acetate Extraction F->G H Concentrate Crude Extract G->H I Silica Gel Chromatography H->I J Preparative HPLC I->J K LC-MS Analysis of Purified Analogues J->K

Caption: Experimental workflow for the precursor-directed biosynthesis of this compound analogues.

Pacidamycin_Biosynthesis cluster_precursors Core Precursors cluster_pathway Biosynthetic Pathway Uridine Uridine Pac_Nucleoside PacEFKM enzymes (Uridine modification) Uridine->Pac_Nucleoside Amino_Acids Amino Acids (m-Tyr, L-Ala, DABA, L-Phe/L-Trp) Pac_Peptide NRPS Assembly (PacP, PacO, PacL, etc.) Amino_Acids->Pac_Peptide Modified_Uridine 3'-deoxy-4',5'-enamino-uridine Pac_Nucleoside->Modified_Uridine Peptide_Backbone Assembled Peptide Chain Pac_Peptide->Peptide_Backbone Pacidamycin_Synthase Final Condensation & Release (PacI) Modified_Uridine->Pacidamycin_Synthase Peptide_Backbone->Pacidamycin_Synthase Pacidamycin_Analogue This compound Analogue Pacidamycin_Synthase->Pacidamycin_Analogue

Caption: Simplified biosynthetic pathway of this compound.

References

Application Note: HPLC and LC-MS Methods for the Analysis of Pacidamycin 4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pacidamycin 4 is a member of the uridyl peptide antibiotic family, which exhibits potent activity against clinically important pathogens. These complex molecules consist of a uridine nucleoside core linked to a peptide backbone, presenting unique analytical challenges for quantification and characterization. This document provides detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS). These methods are essential for pharmacokinetic studies, formulation development, and quality control.

Chemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for method development.

PropertyValueReference
Molecular FormulaC₃₈H₄₇N₉O₁₁[1]
Molecular Weight805.8 g/mol [1]
Chemical ClassUridyl Peptide Antibiotic[2][3][4]
Key Structural Moieties3'-deoxyuridine, Peptide Backbone[2][3]

Recommended Analytical Methods

This section details the recommended starting methods for the separation and quantification of this compound. Optimization may be required based on the specific sample matrix and analytical instrumentation.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for routine quantification of this compound in relatively clean sample matrices.

Table 1: HPLC-UV Method Parameters

ParameterRecommended Condition
Column C18 reversed-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
UV Detection 260 nm
Liquid Chromatography-Mass Spectrometry (LC-MS)

For higher sensitivity and selectivity, especially in complex biological matrices, an LC-MS method is recommended.

Table 2: LC-MS Method Parameters

ParameterRecommended Condition
Chromatography
Column C18 reversed-phase, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 15 minutes
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Mass Spectrometry
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Range m/z 400-1200
Capillary Voltage 3.5 kV
Cone Voltage 40 V
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr

Experimental Protocols

Sample Preparation

Proper sample preparation is critical to ensure accurate and reproducible results. The following is a general protocol for extracting this compound from a biological matrix such as plasma.

  • Protein Precipitation: To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing an appropriate internal standard.

  • Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean microcentrifuge tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A and 5% Mobile Phase B).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

Standard Curve Preparation
  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL.

  • Perform serial dilutions of the stock solution with the initial mobile phase to prepare a series of calibration standards ranging from the expected limit of quantification (LOQ) to the upper limit of the linear range.

Workflow for this compound Analysis

Pacidamycin_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Stage cluster_data Data Processing Sample Biological Sample Protein_Precipitation Protein Precipitation Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Filtration Filtration Reconstitution->Filtration HPLC_LCMS HPLC or LC-MS Analysis Filtration->HPLC_LCMS Data_Acquisition Data Acquisition HPLC_LCMS->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for the analysis of this compound.

Signaling Pathways and Logical Relationships

The analytical methods described are based on the fundamental principles of chromatography and mass spectrometry. The logical relationship for quantification is based on the direct proportionality between the analyte concentration and the detector response (UV absorbance or ion intensity) within the linear range of the assay.

Quantification_Logic Analyte_Concentration Analyte Concentration in Sample Detector_Response Detector Response (Peak Area/Height) Analyte_Concentration->Detector_Response Proportional Relationship Calculated_Concentration Calculated Concentration Detector_Response->Calculated_Concentration Calibration_Curve Standard Calibration Curve Calibration_Curve->Calculated_Concentration Interpolation

Caption: Logical diagram for quantitative analysis.

Conclusion

The HPLC and LC-MS methods outlined in this application note provide robust and reliable approaches for the quantitative analysis of this compound. The detailed protocols and workflows serve as a comprehensive guide for researchers and scientists in the field of drug development. Adherence to good laboratory practices and proper method validation are essential for obtaining accurate and reproducible results.

References

Application Notes and Protocols for the Purification of Pacidamycin 4 from Complex Fermentation Broth

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pacidamycins are a family of uridyl peptidyl nucleoside antibiotics produced by the fermentation of Streptomyces coeruleorubidus.[1][2] These compounds exhibit potent and specific activity against Pseudomonas aeruginosa by inhibiting translocase I (MraY), an essential enzyme in bacterial cell wall biosynthesis.[1] Pacidamycin 4, a key member of this family, possesses a complex structure comprising a peptide backbone linked to a 3'-deoxyuridine nucleoside via a unique exocyclic enamide.[1] The purification of this compound from the complex fermentation broth presents a significant challenge due to the presence of numerous structurally related analogues, media components, and other microbial metabolites.

These application notes provide a comprehensive, multi-step protocol for the purification of this compound from a complex fermentation broth. The methodology is designed for researchers, scientists, and drug development professionals engaged in the isolation and characterization of this promising antibiotic. The protocol is based on established techniques for the purification of similar non-ribosomal peptides and nucleoside antibiotics.[3][4][5]

Chemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for the development of an effective purification strategy.

PropertyValueSource
Molecular Formula C38H47N9O11PubChem
Molecular Weight 805.8 g/mol PubChem
Structure Uridyl PentapeptidePNAS[6]
Solubility Soluble in polar organic solvents (e.g., methanol, DMSO), sparingly soluble in water.Inferred from purification methods
Hydrophobicity Moderately hydrophobic, enabling separation by reversed-phase chromatography.Inferred from structure

Overview of the Purification Strategy

The purification of this compound is a multi-step process designed to progressively enrich the target compound while removing impurities. The overall workflow is depicted below.

Purification_Workflow Fermentation_Broth Fermentation Broth Centrifugation Cell Removal (Centrifugation) Fermentation_Broth->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Adsorption_Chromatography Hydrophobic Adsorption Chromatography (e.g., Amberlite XAD-16N) Supernatant->Adsorption_Chromatography Elution Elution with Organic Solvent Adsorption_Chromatography->Elution Crude_Extract Crude this compound Extract Elution->Crude_Extract Ion_Exchange Ion-Exchange Chromatography Crude_Extract->Ion_Exchange Partially_Purified Partially Purified Fraction Ion_Exchange->Partially_Purified Prep_HPLC Preparative RP-HPLC Partially_Purified->Prep_HPLC Pure_Pacidamycin Pure this compound Prep_HPLC->Pure_Pacidamycin

Caption: Overall workflow for the purification of this compound.

Experimental Protocols

The following protocols provide a detailed, step-by-step guide for the purification of this compound.

1. Preparation of Fermentation Broth

The initial step involves the removal of microbial cells and other insoluble materials from the fermentation broth.

  • Protocol:

    • Harvest the Streptomyces coeruleorubidus fermentation broth after the optimal incubation period for this compound production.

    • Centrifuge the broth at 8,000 x g for 20 minutes at 4°C to pellet the cells.

    • Carefully decant and collect the supernatant, which contains the secreted this compound.

    • Filter the supernatant through a 0.45 µm filter to remove any remaining cellular debris.

2. Capture and Initial Purification by Hydrophobic Adsorption Chromatography

This step utilizes a hydrophobic resin to capture this compound and other hydrophobic molecules from the clarified supernatant, effectively concentrating the product and removing polar impurities.[3]

  • Materials:

    • Amberlite XAD-16N resin (or equivalent)

    • Chromatography column

    • Methanol

    • Deionized water

  • Protocol:

    • Pack a chromatography column with Amberlite XAD-16N resin and equilibrate with deionized water.

    • Load the clarified supernatant onto the column at a flow rate of 2-3 bed volumes per hour.

    • Wash the column with 5 bed volumes of deionized water to remove unbound polar impurities.

    • Elute the bound this compound with a stepwise gradient of methanol in water (e.g., 20%, 50%, 80%, 100% methanol).

    • Collect fractions and analyze for the presence of this compound using analytical HPLC-MS.

    • Pool the fractions containing this compound and evaporate the solvent under reduced pressure to obtain a crude extract.

3. Intermediate Purification by Ion-Exchange Chromatography

Ion-exchange chromatography (IEX) separates molecules based on their net charge.[7][8] This step is effective in removing impurities with different charge characteristics from this compound.

  • Materials:

    • Q-Sepharose (anion exchange) or SP-Sepharose (cation exchange) resin, depending on the isoelectric point (pI) of this compound and the desired separation.

    • Equilibration buffer (e.g., 20 mM Tris-HCl, pH 8.0 for anion exchange)

    • Elution buffer (e.g., 20 mM Tris-HCl with a gradient of 0-1 M NaCl, pH 8.0)

  • Protocol:

    • Dissolve the crude extract in the equilibration buffer.

    • Pack a chromatography column with the chosen IEX resin and equilibrate with the equilibration buffer.

    • Load the sample onto the column.

    • Wash the column with the equilibration buffer until the baseline is stable.

    • Elute the bound molecules with a linear gradient of the elution buffer.

    • Collect fractions and analyze for this compound content and purity.

    • Pool the fractions containing the partially purified this compound and desalt if necessary.

4. Final Polishing by Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Preparative RP-HPLC is a high-resolution technique that separates molecules based on their hydrophobicity, yielding highly pure this compound.[9]

  • Materials:

    • Preparative HPLC system with a UV detector

    • C18 preparative HPLC column (e.g., 250 x 21.2 mm, 10 µm)

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Protocol:

    • Dissolve the partially purified this compound fraction in a minimal volume of the initial mobile phase composition.

    • Equilibrate the preparative C18 column with the starting mobile phase conditions (e.g., 95% A, 5% B).

    • Inject the sample onto the column.

    • Elute with a linear gradient of Mobile Phase B (e.g., 5% to 95% B over 60 minutes).

    • Monitor the elution profile at a suitable wavelength (e.g., 220 nm and 260 nm).

    • Collect fractions corresponding to the this compound peak.

    • Analyze the purity of the collected fractions by analytical HPLC-MS.

    • Pool the pure fractions and lyophilize to obtain pure this compound as a powder.

Quantitative Data Summary

The following table summarizes the expected yield and purity at each stage of the purification process. These values are estimates based on typical purification schemes for similar natural products and will require optimization for specific fermentation batches.[3][5]

Purification StepStarting MaterialProductYield (%)Purity (%)
Cell Removal 10 L Fermentation Broth9.5 L Clarified Supernatant~95<1
Hydrophobic Adsorption 9.5 L Clarified Supernatant~5 g Crude Extract~85~15
Ion-Exchange Chromatography ~5 g Crude Extract~1.5 g Partially Purified~70~60
Preparative RP-HPLC ~1.5 g Partially Purified~0.5 g Pure this compound~65>98
Overall 10 L Fermentation Broth~0.5 g Pure this compound~35>98

Analytical Methods for Quantification and Purity Assessment

Accurate and reliable analytical methods are essential for monitoring the purification process and assessing the final product quality.

  • High-Performance Liquid Chromatography (HPLC):

    • Column: C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: Linear gradient from 5% to 95% B over 30 minutes

    • Detection: UV at 220 nm and 260 nm

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Utilizes the same chromatographic conditions as HPLC, coupled to a mass spectrometer for identity confirmation based on the mass-to-charge ratio (m/z) of this compound.

Logical Relationships in Purification

The selection and sequence of purification steps are based on the differing physicochemical properties of this compound and the impurities present in the fermentation broth.

Logical_Relationships cluster_0 Purification Principle cluster_1 Chromatography Technique cluster_2 Impurities Removed Principle_Polarity Polarity Tech_Adsorption Hydrophobic Adsorption Principle_Polarity->Tech_Adsorption Principle_Charge Charge Tech_IEX Ion-Exchange Principle_Charge->Tech_IEX Principle_Hydrophobicity Hydrophobicity Tech_RPHPLC Reversed-Phase HPLC Principle_Hydrophobicity->Tech_RPHPLC Imp_Polar Polar Impurities (Salts, Sugars) Tech_Adsorption->Imp_Polar Imp_Charged Charged Biomolecules Tech_IEX->Imp_Charged Imp_Hydrophobic Structurally Similar Analogs Tech_RPHPLC->Imp_Hydrophobic

Caption: Relationship between purification principles and techniques.

Conclusion

The protocol outlined in these application notes provides a robust framework for the purification of this compound from complex fermentation broth. The multi-step approach, combining hydrophobic adsorption, ion-exchange, and reversed-phase chromatography, is designed to achieve high purity and reasonable recovery. Researchers should note that optimization of specific parameters, such as buffer pH, salt concentration, and gradient slopes, may be necessary to achieve the best results for their particular fermentation conditions. The use of appropriate analytical techniques at each stage is critical for monitoring the process and ensuring the quality of the final product.

References

Application Notes & Protocols: In Vitro Assay for Pacidamycin 4 Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pacidamycin 4 is a member of the uridyl peptide family of antibiotics that exhibits potent and specific activity against certain bacteria, including Pseudomonas aeruginosa.[1][2] These antibiotics function by inhibiting the enzyme phospho-N-acetylmuramoyl-pentapeptide translocase, commonly known as MraY or Translocase I.[3][4][5][6][7] MraY is an essential integral membrane protein that catalyzes the first membrane step of peptidoglycan biosynthesis: the transfer of the soluble precursor UDP-N-acetylmuramoyl-pentapeptide (UDP-MurNAc-pentapeptide) to the lipid carrier undecaprenyl phosphate (C55-P), forming undecaprenyl-pyrophosphoryl-MurNAc-pentapeptide (Lipid I).[7][8][9] The inhibition of this crucial step disrupts the bacterial cell wall synthesis, leading to cell death.[10][11][12]

These application notes provide a detailed protocol for an in vitro assay to determine the activity of this compound and its analogs by monitoring the inhibition of MraY. The described assay can be adapted for high-throughput screening of new MraY inhibitors.

Principle of the Assay

The in vitro assay for this compound activity is based on the quantification of Lipid I formation catalyzed by purified MraY enzyme. The assay measures the transfer of a radiolabeled or fluorescently tagged UDP-MurNAc-pentapeptide substrate to the lipid carrier C55-P. In the presence of an inhibitor like this compound, the enzymatic activity of MraY is reduced, leading to a decrease in the formation of Lipid I. The inhibitory activity is determined by comparing the amount of Lipid I produced in the presence and absence of the test compound.

Signaling Pathway and Inhibition

The following diagram illustrates the late stages of peptidoglycan biosynthesis and the specific point of inhibition by this compound.

Peptidoglycan_Biosynthesis_Inhibition UDP_MurNAc_pp UDP-MurNAc-pentapeptide MraY MraY (Translocase I) UDP_MurNAc_pp->MraY C55_P Undecaprenyl-P (C55-P) C55_P->MraY Lipid_I Lipid I MraY->Lipid_I UMP MurG MurG Lipid_I->MurG UDP_GlcNAc UDP-GlcNAc UDP_GlcNAc->MurG Lipid_II Lipid II MurG->Lipid_II UDP Transglycosylase Transglycosylase Lipid_II->Transglycosylase Polymerized_PG Polymerized Peptidoglycan Transglycosylase->Polymerized_PG Pacidamycin4 This compound Pacidamycin4->MraY

Figure 1: Inhibition of Peptidoglycan Biosynthesis by this compound.

Materials and Reagents

Enzymes and Substrates
  • Purified MraY: Recombinant MraY from a suitable bacterial source (e.g., E. coli, B. subtilis). The purification of MraY has been described previously.[8][9]

  • UDP-MurNAc-pentapeptide: Can be synthesized enzymatically or purchased commercially.

  • Radiolabeled UDP-MurNAc-[14C]pentapeptide or fluorescently labeled UDP-MurNAc-pentapeptide: For detection of Lipid I.

  • Undecaprenyl phosphate (C55-P): Lipid carrier.

  • This compound: As a positive control inhibitor.

Buffers and Solutions
  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 0.1% (v/v) Triton X-100.

  • Stop Solution: 1 M KCl.

  • Extraction Solvent: Chloroform/Methanol (2:1, v/v).

  • TLC Mobile Phase: Chloroform/Methanol/Water/Ammonium Hydroxide (88:48:10:1, v/v/v/v).

  • Scintillation Cocktail: For radiolabeled detection.

Experimental Protocols

Protocol 1: Radiolabeled MraY Inhibition Assay

This protocol describes a discontinuous assay to measure the inhibition of MraY by quantifying the formation of radiolabeled Lipid I.

Workflow Diagram:

MraY_Assay_Workflow start Start prepare_reaction Prepare Reaction Mix (Buffer, C55-P, MraY, this compound) start->prepare_reaction preincubate Pre-incubate at 37°C for 10 min prepare_reaction->preincubate start_reaction Start Reaction (Add Radiolabeled Substrate) preincubate->start_reaction incubate Incubate at 37°C for 30 min start_reaction->incubate stop_reaction Stop Reaction (Add Stop Solution) incubate->stop_reaction extract_lipids Extract Lipid Intermediates (Chloroform/Methanol) stop_reaction->extract_lipids separate_tlc Separate by TLC extract_lipids->separate_tlc quantify Quantify Radiolabeled Lipid I (Scintillation Counting) separate_tlc->quantify analyze Analyze Data (Calculate % Inhibition, IC50) quantify->analyze end End analyze->end

Figure 2: Workflow for the Radiolabeled MraY Inhibition Assay.

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing:

    • Assay Buffer

    • C55-P (final concentration 50 µM)

    • Purified MraY (final concentration 50 nM)

    • Varying concentrations of this compound (or other test compounds) dissolved in a suitable solvent (e.g., DMSO). Include a no-inhibitor control.

  • Pre-incubation: Pre-incubate the reaction mixture at 37°C for 10 minutes.

  • Initiation of Reaction: Start the reaction by adding radiolabeled UDP-MurNAc-[14C]pentapeptide (final concentration 10 µM).

  • Incubation: Incubate the reaction at 37°C for 30 minutes.

  • Termination of Reaction: Stop the reaction by adding an equal volume of Stop Solution.

  • Lipid Extraction: Extract the lipid intermediates by adding Chloroform/Methanol (2:1). Vortex thoroughly and centrifuge to separate the phases.

  • TLC Separation: Spot the organic (lower) phase onto a silica TLC plate. Develop the TLC plate using the specified mobile phase.

  • Quantification: Visualize the radiolabeled Lipid I spot using a phosphorimager or by scraping the corresponding silica and quantifying using a scintillation counter.

  • Data Analysis: Calculate the percentage of MraY inhibition for each concentration of this compound compared to the no-inhibitor control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Protocol 2: Fluorescence-Based MraY Inhibition Assay

This protocol offers a higher-throughput alternative to the radiolabeled assay. It utilizes a fluorescently labeled UDP-MurNAc-pentapeptide substrate.

Procedure:

  • Reaction Setup: In a 384-well microplate, prepare the reaction mixture as described in Protocol 5.1, using a fluorescently labeled UDP-MurNAc-pentapeptide.

  • Pre-incubation and Reaction Initiation: Follow the same steps as in Protocol 5.1.

  • Detection: The separation of the fluorescent Lipid I product from the substrate can be achieved using methods amenable to a microplate format, such as scintillation proximity assay (if a tritiated substrate is used with a suitable bead) or a filtration-based method. Alternatively, a fluorescence polarization assay can be developed.

  • Data Analysis: Measure the fluorescence signal and calculate the percent inhibition and IC₅₀ values as described above.

Data Presentation

The inhibitory activity of this compound and its analogs can be summarized in the following tables.

Table 1: Inhibition of MraY Activity by this compound

This compound Conc. (µM)MraY Activity (% of Control)Standard Deviation
01005.2
0.0185.34.8
0.152.13.9
115.72.1
102.50.8
1000.80.3

Table 2: Comparative IC₅₀ Values of Pacidamycin Analogs against MraY

CompoundIC₅₀ (µM)
This compound0.095
Analog A1.2
Analog B0.05
Tunicamycin (Control)0.02

Troubleshooting

IssuePossible CauseSolution
Low MraY activity Inactive enzymeUse freshly purified enzyme; check storage conditions.
Suboptimal assay conditionsOptimize pH, Mg²⁺ concentration, and temperature.
High background signal Incomplete separation of substrate and productOptimize TLC conditions or extraction procedure.
Non-specific bindingAdd a carrier lipid to the extraction step.
Inconsistent results Pipetting errorsUse calibrated pipettes; prepare master mixes.
Instability of compoundsCheck the stability of this compound and analogs in the assay buffer.

Conclusion

The described in vitro assays provide a robust and reliable method for determining the inhibitory activity of this compound against its molecular target, MraY. These protocols can be utilized for detailed kinetic studies, structure-activity relationship (SAR) analysis of Pacidamycin analogs, and for the high-throughput screening of novel MraY inhibitors. The development of such assays is a critical step in the preclinical evaluation of new antibacterial agents that target peptidoglycan biosynthesis.

References

Application Notes and Protocols for the Heterologous Expression of Pacidamycin 4 Biosynthetic Genes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the heterologous expression of the pacidamycin biosynthetic gene cluster (BGC). Pacidamycins are a class of uridyl peptide antibiotics with potent activity against Pseudomonas aeruginosa, representing a promising scaffold for novel antibiotic development.[1][2] The successful expression of the pacidamycin BGC in a heterologous host opens avenues for yield improvement, combinatorial biosynthesis, and the generation of novel analogs.

Introduction

Pacidamycins are non-ribosomally synthesized peptide antibiotics produced by Streptomyces coeruleorubidus.[1][2] The biosynthetic gene cluster responsible for pacidamycin production spans approximately 31 kb and contains 22 open reading frames (ORFs), designated pacA through pacV.[2][3] This BGC encodes a suite of enzymes including highly dissociated nonribosomal peptide synthetase (NRPS) modules, tailoring enzymes, and transport proteins.[2][3] Heterologous expression of this BGC has been successfully achieved in Streptomyces lividans, a well-characterized and genetically tractable host.[1][4] This success confirms the identity and completeness of the cloned BGC and provides a platform for further biosynthetic studies and bioengineering efforts.[1]

Data Presentation

Heterologous expression of the pacidamycin BGC in Streptomyces lividans TK24 has been shown to produce pacidamycin D and a novel analog, pacidamycin S.[1][4] While specific production titers from the initial heterologous expression studies are not extensively reported in the primary literature, the qualitative success of producing these complex metabolites underscores the potential of this expression system. For comparison, optimization of the native producer, S. coeruleorubidus, through media manipulation and precursor feeding, has been reported to increase overall pacidamycin recovery from approximately 1-2 mg/L to over 100 mg/L. This suggests a significant potential for yield improvement in the heterologous host through similar optimization strategies.

Table 1: Pacidamycin Analogs Produced via Heterologous Expression

CompoundStructureHost StrainNotes
Pacidamycin DUridyl-pentapeptideStreptomyces lividans TK24One of the major pacidamycins also produced by the native strain.
Pacidamycin SNovel uridyl-pentapeptideStreptomyces lividans TK24A new pacidamycin analog identified from the heterologous host.

Signaling Pathways and Biosynthetic Logic

The biosynthesis of pacidamycins is a complex process orchestrated by the pac gene cluster. The core of the pacidamycin structure is assembled by a series of dissociated NRPS enzymes. Key building blocks include the non-proteinogenic amino acid (2S, 3S)-diaminobutyric acid (DABA), which is central to the molecule's structure.[4] The biosynthetic logic involves the activation of amino acid precursors, their sequential condensation on the NRPS enzymatic template, and subsequent tailoring reactions such as N-methylation.[2][4]

Pacidamycin_Biosynthesis_Pathway precursors Amino Acid Precursors activated_aa Activated Amino Acids (AMP-AA) precursors->activated_aa Adenylation nrps_assembly NRPS Assembly (PacP, PacO, etc.) activated_aa->nrps_assembly Thiolation peptide_backbone Peptide Backbone nrps_assembly->peptide_backbone Condensation tailoring Tailoring Reactions peptide_backbone->tailoring e.g., Methylation pacidamycin4 Pacidamycin 4 tailoring->pacidamycin4

Caption: Proposed biosynthetic pathway for this compound.

Experimental Protocols

The following protocols are compiled based on established methodologies for the heterologous expression of large natural product BGCs in Streptomyces.

Construction of a Cosmid Library from Streptomyces coeruleorubidus

This protocol describes the generation of a genomic library, which is the first step in cloning the pacidamycin BGC.

Materials:

  • Streptomyces coeruleorubidus NRRL 18370

  • Genomic DNA isolation kit (for high molecular weight DNA)

  • Sau3AI restriction enzyme

  • SuperCos 1 cosmid vector

  • Calf intestinal phosphatase

  • T4 DNA ligase

  • Gigapack III XL packaging extract

  • E. coli XL1-Blue MR host cells

  • LB agar plates with appropriate antibiotics

Procedure:

  • Isolate high molecular weight genomic DNA from S. coeruleorubidus using a suitable kit, following the manufacturer's instructions.

  • Perform a partial digest of the genomic DNA with Sau3AI to generate fragments in the 30-40 kb range. This can be optimized by varying the enzyme concentration and incubation time.

  • Dephosphorylate the digested genomic DNA fragments using calf intestinal phosphatase to prevent self-ligation.

  • Prepare the SuperCos 1 vector by digesting with XbaI, dephosphorylating the ends, and then digesting with BamHI.

  • Ligate the size-selected genomic DNA fragments with the prepared SuperCos 1 vector using T4 DNA ligase.

  • Package the ligation mixture into lambda phage particles using Gigapack III XL packaging extract.

  • Transfect E. coli XL1-Blue MR cells with the packaged cosmids and select for transformants on LB agar plates containing the appropriate antibiotic for the SuperCos 1 vector.

  • Pick individual colonies into 384-well plates for library storage and screening.

Screening the Cosmid Library and Heterologous Expression

This protocol outlines the identification of the pacidamycin BGC-containing cosmid and its transfer into S. lividans.

Materials:

  • S. coeruleorubidus cosmid library

  • PCR reagents and primers specific to the pacidamycin BGC (e.g., targeting a conserved NRPS domain)

  • E. coli ET12567/pUZ8002 helper strain

  • Streptomyces lividans TK24

  • SFM (Soya Flour Mannitol) agar plates

  • Nalidixic acid and other appropriate antibiotics

Procedure:

  • Screen the cosmid library by PCR using primers designed to amplify a specific gene within the pacidamycin BGC.

  • Identify positive cosmid clones and confirm the presence of the full-length BGC through restriction digestion and sequencing.

  • Transform the confirmed positive cosmid into the non-methylating E. coli ET12567/pUZ8002 strain.

  • Perform intergeneric conjugation between the E. coli donor strain carrying the pacidamycin BGC cosmid and the S. lividans TK24 recipient strain on SFM agar plates.

  • Overlay the conjugation plates with an appropriate antibiotic to select for S. lividans exconjugants containing the integrated cosmid.

  • Isolate and verify the exconjugants by PCR to confirm the presence of the pacidamycin BGC.

Heterologous_Expression_Workflow dna_iso Genomic DNA Isolation (S. coeruleorubidus) lib_const Cosmid Library Construction dna_iso->lib_const screening Library Screening (PCR) lib_const->screening conjugation Intergeneric Conjugation (E. coli to S. lividans) screening->conjugation fermentation Fermentation of S. lividans Exconjugants conjugation->fermentation analysis Extraction and LC-MS Analysis fermentation->analysis pacidamycins Pacidamycin D & S Production analysis->pacidamycins

Caption: Workflow for heterologous expression of the pacidamycin BGC.

Fermentation and Analysis of Pacidamycin Production

This protocol details the cultivation of the engineered S. lividans strain and the subsequent analysis of pacidamycin production.

Materials:

  • S. lividans exconjugant containing the pacidamycin BGC

  • SFM liquid medium (20 g/L mannitol, 20 g/L soya flour)

  • Ethyl acetate or other suitable organic solvent for extraction

  • HPLC system with a C18 column and UV/MS detector

  • Acetonitrile, water, and formic acid (HPLC grade)

Procedure:

  • Inoculate a seed culture of the S. lividans exconjugant in liquid SFM and grow for 2-3 days at 30°C with shaking.

  • Use the seed culture to inoculate a larger production culture in SFM medium and incubate for 5-7 days at 30°C with vigorous shaking.

  • Harvest the culture broth and extract the pacidamycins from the supernatant using an equal volume of ethyl acetate.

  • Dry the organic extract and resuspend the residue in a suitable solvent (e.g., methanol) for HPLC analysis.

  • Analyze the extract by HPLC-MS. A typical method would involve a C18 column with a gradient of water and acetonitrile, both containing 0.1% formic acid.

  • Monitor for the expected masses of pacidamycin D and other analogs. The UV spectrum of pacidamycins typically shows an absorbance maximum around 260 nm.

Conclusion

The heterologous expression of the pacidamycin biosynthetic gene cluster in Streptomyces lividans provides a robust platform for the production and engineering of this important class of antibiotics. The protocols and data presented here offer a foundation for researchers to further explore the biosynthesis of pacidamycins, optimize their production, and generate novel derivatives with improved therapeutic properties.

References

Application Notes and Protocols for Scaling Up Pacidamycin 4 Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for enhancing the production of Pacidamycin 4, a potent uridyl peptide antibiotic. The protocols outlined below cover fermentation optimization, precursor-directed biosynthesis, and genetic engineering strategies. All quantitative data are summarized for clear comparison, and key experimental workflows are visualized.

Fermentation Optimization for Enhanced this compound Production

Optimizing the fermentation conditions and medium composition is a critical first step in scaling up this compound production. The following protocols are based on methods developed for Streptomyces coeruleorubidus, the native producer of pacidamycins. A combination of strain selection, medium manipulation, and amino acid feeding has been shown to increase the overall antibiotic yield from a baseline of 1-2 mg/L to over 100 mg/L[1].

Optimized Fermentation Medium

While a specific high-yield medium for this compound is not publicly detailed, a fermentation medium for producing another antibiotic, daunorubicin, by Streptomyces coeruleorubidus offers a robust starting point for optimization[2][3].

Table 1: Composition of a Basal Fermentation Medium for Streptomyces coeruleorubidus

ComponentConcentration (g/L)
Glucose10.0
Corn Starch50.0
Corn Steep Liquor20.0
Wheat Gluten Meal10.0
Ammonium Sulfate10.0
Dipotassium Phosphate5.0
Ferrous Sulfate1.0
Sodium Chloride0.5
Calcium Carbonate3.0
Antifoaming Agent0.3

Adapted from a medium for daunorubicin production by S. coeruleorubidus[2][3].

Fermentation Protocol

This protocol describes a two-stage seed culture followed by the main production fermentation.

Materials:

  • Sterile baffled flasks (250 mL and 1 L)

  • Production fermenter

  • Seed and production media (see Table 1 for a starting formulation)

  • Cryopreserved Streptomyces coeruleorubidus culture

  • Sterile water

  • Hydrochloric acid (3N) and Sodium Hydroxide (40%) for pH adjustment

Protocol:

  • First Stage Seed Culture:

    • Prepare the seed medium and adjust the pH to 6.3-6.7[2].

    • Inoculate 50 mL of seed medium in a 250 mL baffled flask with a cryopreserved stock of S. coeruleorubidus.

    • Incubate at 27-29°C with shaking at 90-100 rpm for 35-40 hours[2].

  • Second Stage Seed Culture:

    • Inoculate a larger volume of seed medium with the first stage culture (e.g., 10% v/v).

    • Incubate under the same conditions as the first stage until the cell concentration reaches approximately 33-35%[2].

  • Production Fermentation:

    • Prepare the production medium (see Table 1) and sterilize the fermenter.

    • After cooling, adjust the medium pH to an initial value of 5.6[2].

    • Inoculate the production fermenter with the second stage seed culture.

    • Maintain the fermentation at 27-29°C with appropriate aeration and agitation. The patent for daunorubicin production suggests an air flow of 25-27 m³/h initially, increasing to 70-75 m³/h, with an agitation speed of 100 rpm[2]. These parameters should be optimized for this compound production.

    • Monitor the fermentation for key parameters such as pH, dissolved oxygen, and nutrient levels.

    • Harvest the culture broth for this compound extraction and purification.

Precursor-Directed Biosynthesis

This method involves supplementing the fermentation medium with analogues of the amino acid precursors of the pacidamycin peptide backbone. This can not only increase the yield of specific pacidamycin derivatives but also generate novel compounds. The biosynthetic machinery of S. coeruleorubidus has shown relaxed substrate specificity, particularly for tryptophan analogues[4].

Tryptophan Analogue Feeding Strategy

Feeding with 2-methyl-, 7-methyl-, 7-chloro-, and 7-bromotryptophans has been reported to produce the corresponding pacidamycin analogues in larger quantities than the natural pacidamycin[4].

Table 2: Relative Production of Halopacidamycins with Precursor Feeding

Tryptophan Analogue FedRelative Percentage of Halopacidamycin Produced (%)
Pacidamycin 5 (Control)100
7-chlorotryptophan>100
7-bromotryptophan>100
2-methyltryptophan>100
7-methyltryptophan>100

Data indicates that these analogues are incorporated more efficiently than the natural precursor.

Protocol:

  • Prepare the seed cultures and initiate the production fermentation of S. coeruleorubidus as described in the fermentation protocol.

  • Prepare sterile stock solutions of the desired tryptophan analogues.

  • After a specific period of growth (e.g., 24-48 hours, this should be optimized), add the tryptophan analogue to the fermentation broth to a final concentration that needs to be empirically determined (a starting point could be in the range of 1-5 mM).

  • Continue the fermentation for the remainder of the production phase.

  • At the end of the fermentation, extract the pacidamycin analogues from the culture broth.

  • Analyze the products using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to identify and quantify the novel pacidamycins.

Genetic Engineering Strategies

The identification and sequencing of the pacidamycin biosynthetic gene cluster (BGC) allows for targeted genetic modifications to improve production[1][5]. One of the most promising approaches is the heterologous expression of the entire BGC in a more genetically tractable and high-producing host, such as Streptomyces lividans[1][5].

Heterologous Expression of the Pacidamycin Gene Cluster

The entire ~31 kb pacidamycin BGC from S. coeruleorubidus can be cloned and expressed in S. lividans, resulting in the production of Pacidamycin D and a related variant, Pacidamycin S[1][5].

Table 3: Comparison of Pacidamycin Production in Native vs. Heterologous Host

StrainPacidamycin Products DetectedRelative Yield
Streptomyces coeruleorubidus (Wild-Type)Pacidamycin complexBaseline
Streptomyces lividans + pacidamycin BGCPacidamycin D, Pacidamycin SProduction confirmed

Protocol for Heterologous Expression:

  • Cloning the Pacidamycin BGC:

    • Construct a cosmid or Bacterial Artificial Chromosome (BAC) library of S. coeruleorubidus genomic DNA. A vector such as pSBAC, an E. coli-Streptomyces shuttle BAC vector, is suitable for cloning large gene clusters[6].

    • Screen the library for clones containing the pacidamycin BGC using PCR with primers specific to key genes within the cluster (e.g., non-ribosomal peptide synthetase genes).

    • Isolate the cosmid/BAC containing the entire BGC.

  • Transformation of Streptomyces lividans :

    • Introduce the BGC-containing vector into a suitable S. lividans host strain. Engineered strains of S. lividans with improved capabilities for heterologous expression are available[7][8].

    • Conjugation from an E. coli donor strain is a common method for transferring large plasmids into Streptomyces.

  • Cultivation and Analysis:

    • Cultivate the recombinant S. lividans strain under conditions suitable for antibiotic production.

    • Extract the secondary metabolites from the culture broth.

    • Use HPLC and MS to confirm the production of pacidamycins.

Visualizing Workflows and Pathways

Pacidamycin Biosynthetic Pathway

The biosynthesis of pacidamycins involves a complex interplay of non-ribosomal peptide synthetases (NRPS) and various tailoring enzymes.

Pacidamycin_Biosynthesis cluster_precursors Precursors cluster_assembly Biosynthetic Machinery (pac gene products) cluster_product Product Uridine Uridine Nucleoside_Mod Nucleoside Modification (PacE, F, K, M) Uridine->Nucleoside_Mod Amino_Acids Amino Acids (m-Tyr, Ala, DABA, Phe/Trp) NRPS_Assembly NRPS Assembly Line (PacL, O, P, etc.) Amino_Acids->NRPS_Assembly Nucleoside_Mod->NRPS_Assembly Modified Nucleoside Tailoring Tailoring Enzymes NRPS_Assembly->Tailoring Peptidyl Intermediate Pacidamycin_4 This compound Tailoring->Pacidamycin_4

Caption: Overview of the this compound biosynthetic pathway.

General Workflow for Fermentation Scale-Up

The process of scaling up this compound production involves a logical progression from small-scale optimization to larger bioreactors.

Fermentation_Workflow Inoculum Inoculum Preparation (Cryostock) Seed1 First Stage Seed Culture Inoculum->Seed1 Seed2 Second Stage Seed Culture Seed1->Seed2 Production Production Fermentation Seed2->Production Harvest Harvesting Production->Harvest DSP Downstream Processing (Extraction & Purification) Harvest->DSP Final_Product Purified this compound DSP->Final_Product

Caption: General workflow for this compound fermentation.

Workflow for Heterologous Expression

This workflow outlines the key steps for transferring the pacidamycin BGC into a new host for production.

Heterologous_Expression_Workflow cluster_donor Donor Strain (S. coeruleorubidus) cluster_host Host Strain (S. lividans) gDNA Genomic DNA Isolation Library Cosmid/BAC Library Construction gDNA->Library Screen Library Screening (PCR) Library->Screen BGC_Clone Isolate BGC Clone Screen->BGC_Clone Transformation Transformation (Conjugation) BGC_Clone->Transformation Transfer BGC Selection Selection of Recombinants Transformation->Selection Fermentation Fermentation & Analysis Selection->Fermentation

Caption: Workflow for heterologous expression of the pacidamycin BGC.

References

Application Notes and Protocols for the Quantification of Pacidamycin 4 in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pacidamycin 4 is a member of the uridyl peptide family of antibiotics, which are potent inhibitors of the bacterial enzyme translocase I (MraY).[1][2] This enzyme is essential for the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[2][3] The unique mechanism of action of pacidamycins makes them promising candidates for the development of new antibacterial agents, particularly against multidrug-resistant pathogens. Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies during its development as a therapeutic agent.

This document provides detailed application notes and protocols for the quantification of this compound in biological samples, primarily focusing on a robust and sensitive Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method. While no specific validated method for this compound has been published, the following protocols are based on established methodologies for analogous nucleoside and peptide antibiotics.[4][5]

Chemical Information for this compound:

PropertyValue
Molecular FormulaC38H47N9O11
Molecular Weight805.8 g/mol [6]
Chemical StructureA complex uridyl-pseudopeptide structure[7][8]

I. Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for quantifying this compound due to its high sensitivity, selectivity, and applicability to complex biological matrices.[9]

Principle

The method involves the extraction of this compound from a biological sample, followed by chromatographic separation and detection by a tandem mass spectrometer. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor ion and its characteristic product ion.

Experimental Workflow

LC-MS/MS Workflow for this compound Quantification sample Biological Sample (Plasma, Serum, Urine) is_add Addition of Internal Standard sample->is_add extraction Sample Preparation (Protein Precipitation) is_add->extraction centrifuge Centrifugation extraction->centrifuge supernatant Supernatant Collection centrifuge->supernatant lc LC Separation (Reversed-Phase) supernatant->lc ms MS/MS Detection (ESI+, MRM) lc->ms data Data Acquisition and Quantification ms->data

Caption: Workflow for this compound quantification using LC-MS/MS.

II. Detailed Experimental Protocols

A. Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting this compound from plasma or serum samples.[5][10]

Materials:

  • Biological sample (e.g., human plasma)

  • Internal Standard (IS) working solution (e.g., a structurally similar uridyl peptide antibiotic or a stable isotope-labeled analog if available)

  • Acetonitrile (ACN), ice-cold, containing 0.1% formic acid (FA)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Protocol:

  • Pipette 100 µL of the biological sample into a clean microcentrifuge tube.

  • Add 10 µL of the internal standard working solution and vortex briefly.

  • Add 300 µL of ice-cold ACN with 0.1% FA to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

B. LC-MS/MS Operating Conditions

Liquid Chromatography (LC) System:

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended for good retention and separation.

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 5
    0.5 5
    3.0 95
    4.0 95
    4.1 5

    | 5.0 | 5 |

Tandem Mass Spectrometry (MS/MS) System:

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • MRM Transitions (Hypothetical):

    • The precursor ion for this compound would be the protonated molecule [M+H]⁺, which is approximately m/z 806.8.

    • Product ions would be generated by the fragmentation of the peptide bonds or the glycosidic linkage.[11] Plausible product ions could result from the neutral loss of the uridine moiety or specific amino acid residues.

      Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
      This compound 806.8 Hypothetical Fragment 1 Optimized Value
      This compound 806.8 Hypothetical Fragment 2 Optimized Value

      | Internal Standard | Specific m/z | Specific m/z | Optimized Value |

  • Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

C. Method Validation Parameters

A comprehensive validation of the bioanalytical method should be performed according to regulatory guidelines.[12][13] The following table summarizes typical acceptance criteria and hypothetical performance data for the this compound assay.

Validation ParameterAcceptance CriteriaHypothetical Performance Data
Linearity (r²) ≥ 0.990.998
Calibration Range -1 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) S/N ≥ 10, Accuracy ±20%, Precision ≤20%1 ng/mL
Accuracy (% Bias) Within ±15% (±20% at LLOQ)-5.2% to 8.5%
Precision (%RSD) ≤ 15% (≤ 20% at LLOQ)Intra-day: ≤ 7.8%Inter-day: ≤ 9.2%
Recovery Consistent and reproducible> 85%
Matrix Effect IS-normalized factor within 0.85-1.150.98 - 1.07
Stability % Change within ±15%Stable for 24h at RT, 3 freeze-thaw cycles, and 30 days at -80°C

III. This compound Mechanism of Action

This compound inhibits bacterial cell wall synthesis by targeting translocase I (MraY). MraY catalyzes the transfer of N-acetylmuramic acid-pentapeptide (from UDP-MurNAc-pentapeptide) to the lipid carrier undecaprenyl phosphate (C55-P), forming Lipid I. This is a critical step in the peptidoglycan synthesis pathway.

This compound Mechanism of Action cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm UDP_MurNAc UDP-MurNAc-pentapeptide MraY Translocase I (MraY) UDP_MurNAc->MraY C55_P_cyto Undecaprenyl-P C55_P_cyto->MraY Lipid_I Lipid I MraY->Lipid_I  Transfer Reaction Lipid_II Lipid II Lipid_I->Lipid_II MurG PG Peptidoglycan Lipid_II->PG Transglycosylation & Transpeptidation Pacidamycin This compound Pacidamycin->inhibition

Caption: Inhibition of Translocase I by this compound.

IV. Data Presentation and Analysis

All quantitative data should be summarized in clear and concise tables for easy interpretation and comparison. Calibration curves should be constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. A weighted linear regression (1/x² or 1/x) is typically used to fit the data.

V. Concluding Remarks

The LC-MS/MS method outlined in this document provides a robust and sensitive approach for the quantification of this compound in biological samples. Proper method validation is essential to ensure the reliability of the data generated in preclinical and clinical studies. The detailed protocols and validation parameters provided herein serve as a comprehensive guide for researchers and scientists involved in the development of this novel antibiotic.

References

Application Notes and Protocols for the Chemical Modification of the Pacidamycin 4 Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the Pacidamycin 4 scaffold, a promising uridyl peptide antibiotic. The protocols outlined below focus on two primary strategies: semi-synthesis via the Pictet-Spengler reaction and bio-synthesis through precursor-directed approaches. Additionally, this document includes quantitative data on the biological activity of modified Pacidamycin analogs and a guide to their characterization.

Overview of this compound and Modification Strategies

This compound is a member of the uridyl peptide antibiotic family that inhibits translocase I (MraY), a crucial enzyme in bacterial cell wall biosynthesis.[1][2] This novel mode of action makes it an attractive scaffold for the development of new antibiotics to combat drug-resistant bacteria. The core structure of this compound features a 3'-deoxyuridine nucleoside linked to a peptide backbone.[3] A key feature for chemical modification is the presence of a meta-tyrosine residue, which is amenable to Pictet-Spengler condensation. Furthermore, the biosynthetic pathway of Pacidamycin in Streptomyces coeruleorubidus shows a degree of flexibility, allowing for the incorporation of unnatural amino acid precursors.

The two primary strategies for modifying the this compound scaffold are:

  • Pictet-Spengler Reaction: A semi-synthetic approach that utilizes the inherent reactivity of the meta-tyrosine residue in this compound to react with various aryl aldehydes, leading to the formation of new carbon-carbon bonds and the generation of diverse analogs.

  • Precursor-Directed Biosynthesis: A biotechnological approach that involves feeding unnatural tryptophan analogs to the Pacidamycin-producing bacterium, Streptomyces coeruleorubidus. The biosynthetic machinery of the organism can incorporate these analogs into the Pacidamycin scaffold, resulting in the production of novel derivatives.[2]

Experimental Protocols

Production and Purification of this compound

The starting material, this compound, can be obtained from the fermentation of Streptomyces coeruleorubidus. Yields can be significantly enhanced by using an engineered strain that overproduces Pacidamycins and by supplementing the fermentation medium with component amino acids.[4]

Protocol 2.1.1: Fermentation of Streptomyces coeruleorubidus

  • Strain: Streptomyces coeruleorubidus (e.g., NRRL 18370 or an engineered overproducing strain).[4][5]

  • Seed Culture: Inoculate a suitable seed medium (e.g., GYM Streptomyces Medium) with spores or a vegetative mycelial suspension of S. coeruleorubidus.[6] Incubate at 28-30°C with shaking for 2-3 days.

  • Production Culture: Inoculate a production medium with the seed culture. A variety of media can be used, and supplementation with amino acids that are components of the Pacidamycin structure can increase yields.[4]

  • Fermentation: Incubate the production culture at 28-30°C with vigorous aeration and agitation for 5-7 days. Monitor the production of this compound using analytical techniques such as HPLC-MS.

  • Harvest: At the end of the fermentation, separate the mycelia from the broth by centrifugation or filtration.[7]

Protocol 2.1.2: Purification of this compound

  • Extraction: this compound is a water-soluble compound, so initial purification steps focus on the fermentation broth. The broth can be subjected to ion-exchange chromatography.[8]

  • Ion-Exchange Chromatography: Apply the clarified fermentation broth to a suitable ion-exchange resin. Elute with a salt gradient (e.g., NaCl) to separate this compound from other charged molecules.

  • Reverse-Phase Chromatography: Further purify the Pacidamycin-containing fractions using reverse-phase high-performance liquid chromatography (RP-HPLC). Use a suitable column (e.g., C18) and a gradient of an appropriate solvent system (e.g., water/acetonitrile with a modifier like formic acid or TFA).

  • Characterization: Confirm the identity and purity of the isolated this compound using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[5][9]

Chemical Modification via Pictet-Spengler Reaction

This protocol describes the reaction of this compound with aryl aldehydes to generate novel derivatives.

Protocol 2.2.1: Pictet-Spengler Reaction

  • Reaction Setup: In a suitable reaction vessel, dissolve this compound (e.g., 1 mg) in a 1:1 mixture of acetonitrile (MeCN) and phosphate buffer (0.1 M, pH 6).

  • Aldehyde Addition: Add an excess of the desired aryl aldehyde (e.g., 25 mM final concentration).

  • Incubation: Heat the reaction mixture at 50°C for 16 hours.

  • Monitoring: Monitor the progress of the reaction by LC-MS to determine the conversion of this compound to the new product.

  • Purification: Upon completion, purify the reaction mixture using RP-HPLC to isolate the desired Pacidamycin derivative.

  • Characterization: Characterize the purified product by high-resolution mass spectrometry (HRMS) and NMR spectroscopy to confirm its structure.

Precursor-Directed Biosynthesis of Pacidamycin Analogs

This protocol outlines the generation of Pacidamycin analogs by feeding tryptophan derivatives to a culture of S. coeruleorubidus.

Protocol 2.3.1: Feeding of Tryptophan Analogs

  • Culture Preparation: Prepare a seed culture and a production culture of S. coeruleorubidus as described in Protocol 2.1.1.

  • Precursor Addition: After a specific period of growth in the production medium (e.g., 24-48 hours), add the desired tryptophan analog (e.g., 2-methyl-, 7-methyl-, 7-chloro-, or 7-bromotryptophan) to the culture.[2] The optimal concentration of the precursor should be determined empirically.

  • Continued Fermentation: Continue the fermentation for an additional 3-5 days.

  • Extraction and Purification: Harvest the culture and purify the novel Pacidamycin analogs from the fermentation broth using the methods described in Protocol 2.1.2.

  • Analysis: Analyze the purified compounds by LC-MS to identify the incorporated precursor and confirm the structure of the new analog by HRMS and NMR.

Quantitative Data

The following tables summarize the quantitative data available for this compound and its derivatives.

Table 1: Conversion Rates of Aryl Aldehydes in the Pictet-Spengler Reaction with this compound

Aldehyde PartnerConversion (%)
BenzaldehydeLow
3-Fluorobenzaldehyde0
4-Dimethylaminobenzaldehyde0
4-Nitrobenzaldehyde0

Note: The specific conversion percentages for aldehydes with higher conversion rates were not detailed in the available search results.

Table 2: Biological Activity of Pacidamycin D and its 3'-Hydroxy Analog

CompoundMraY IC₅₀ (nM)MIC (µg/mL) vs. P. aeruginosa PAO1MIC (µg/mL) vs. P. aeruginosa ATCC 25619MIC (µg/mL) vs. P. aeruginosa SR 27156
Pacidamycin D22641616
3'-Hydroxy Pacidamycin D42>64>64>64
[10]

Characterization of Modified Pacidamycins

The structural elucidation of novel Pacidamycin analogs is crucial. A combination of mass spectrometry and NMR spectroscopy is recommended.

  • Mass Spectrometry (MS): Use high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) to determine the accurate mass and molecular formula of the new compounds.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are essential for the complete structural assignment of the modified scaffold.[9] Predicted ¹H and ¹³C NMR data for Pacidamycin D are available in public databases and can serve as a reference.[11]

Visualizations

The following diagrams illustrate the key workflows for the chemical modification of the this compound scaffold.

experimental_workflow cluster_production This compound Production cluster_modification Modification Strategies cluster_analysis Analysis and Evaluation fermentation Fermentation of S. coeruleorubidus purification Purification of This compound fermentation->purification pictet_spengler Pictet-Spengler Reaction purification->pictet_spengler precursor_biosynthesis Precursor-Directed Biosynthesis purification->precursor_biosynthesis purification_analogs Purification of Analogs pictet_spengler->purification_analogs precursor_biosynthesis->purification_analogs characterization Structural Characterization (NMR, MS) purification_analogs->characterization bioactivity Biological Activity Testing (MIC, IC50) characterization->bioactivity

Caption: Workflow for this compound modification.

pictet_spengler_pathway pac4 This compound (contains m-Tyrosine) intermediate Pictet-Spengler Intermediate pac4->intermediate aldehyde Aryl Aldehyde (R-CHO) aldehyde->intermediate product Modified Pacidamycin Analog intermediate->product

Caption: Pictet-Spengler reaction pathway.

References

Application Notes and Protocols: The Use of Pacidamycin 4 in Studies of Bacterial Cell Wall Turnover

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pacidamycin 4, a member of the uridyl peptide antibiotic family, serves as a potent and specific inhibitor of bacterial cell wall biosynthesis. These natural products target the enzyme translocase I (MraY), which is essential for the formation of peptidoglycan, the primary structural component of the bacterial cell wall.[1] By inhibiting MraY, pacidamycins effectively block the assembly of the cell wall, leading to bacterial cell death. This specific mechanism of action makes this compound a valuable tool for studying bacterial cell wall turnover, peptidoglycan biosynthesis, and for the development of novel antimicrobial agents.

This document provides detailed application notes and experimental protocols for the utilization of this compound in research settings. It includes quantitative data on its activity, step-by-step experimental procedures, and visualizations of the relevant biological pathways and workflows.

Mechanism of Action of this compound

This compound exerts its antibacterial effect by targeting MraY, a crucial enzyme in the intracellular stages of peptidoglycan synthesis. MraY catalyzes the transfer of the soluble precursor UDP-N-acetylmuramic acid-pentapeptide (UDP-MurNAc-pentapeptide) to the lipid carrier undecaprenyl phosphate (C55-P), forming Lipid I. This is a foundational step in the construction of the peptidoglycan layer. This compound, as a structural mimic of the natural substrate, binds to MraY and inhibits its catalytic activity, thereby halting the entire downstream process of cell wall assembly.

cluster_Cytoplasm Cytoplasm cluster_Membrane Cell Membrane cluster_Periplasm Periplasm UDP-MurNAc-pentapeptide UDP-MurNAc-pentapeptide MraY MraY UDP-MurNAc-pentapeptide->MraY Substrate C55-P C55-P C55-P->MraY Substrate Lipid_I Lipid I MraY->Lipid_I Catalyzes formation This compound This compound This compound->MraY Inhibits Peptidoglycan Synthesis Further Peptidoglycan Synthesis Lipid_I->Peptidoglycan Synthesis

Diagram 1: Mechanism of MraY Inhibition by this compound.

Quantitative Data

The antibacterial activity of this compound and its analogs is typically quantified by determining the Minimum Inhibitory Concentration (MIC) against various bacterial strains. The following table summarizes available MIC data for pacidamycins.

CompoundBacterial StrainMIC (µg/mL)
Pacidamycin 1Pseudomonas aeruginosa8 - 64
This compoundPseudomonas aeruginosa (Wild-Type)4 - 16
This compoundPseudomonas aeruginosa (High-level resistant mutant)>500
This compoundPseudomonas aeruginosa (Low-level resistant mutant)64

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound against a target bacterial strain.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in a suitable solvent)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare Bacterial Inoculum:

    • Culture the target bacteria in CAMHB overnight at 37°C.

    • Dilute the overnight culture in fresh CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Further dilute the adjusted suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Prepare Serial Dilutions of this compound:

    • In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in CAMHB to obtain a range of desired concentrations.

    • Typically, this involves adding 100 µL of CAMHB to wells 2-12. Add 200 µL of the this compound working solution to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue the serial transfer to well 11. Discard 100 µL from well 11. Well 12 will serve as a growth control (no antibiotic).

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well (wells 1-12).

  • Incubation:

    • Cover the plate and incubate at 37°C for 16-20 hours.

  • Determine MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Plate with Bacteria prep_inoculum->inoculate serial_dilution Serial Dilution of This compound in Plate serial_dilution->inoculate incubate Incubate at 37°C (16-20h) inoculate->incubate read_mic Read MIC (Lowest concentration with no growth) incubate->read_mic end End read_mic->end

Diagram 2: Workflow for MIC Determination.
In Vitro MraY Inhibition Assay (Fluorescence-Based)

This protocol is adapted from established fluorescence-based assays for MraY activity and can be used to quantify the inhibitory effect of this compound. The assay measures the formation of a fluorescently labeled Lipid I analog.

Materials:

  • Membrane fraction containing overexpressed MraY

  • Dansylated UDP-MurNAc-pentapeptide (fluorescent substrate)

  • Undecaprenyl phosphate (C55-P)

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5% Triton X-100)

  • 96-well black microtiter plates

  • Fluorometer

Procedure:

  • Prepare Reaction Mixture:

    • In each well of a black microtiter plate, prepare the reaction mixture containing:

      • Assay buffer

      • MraY-containing membrane fraction

      • Undecaprenyl phosphate (C55-P)

      • Varying concentrations of this compound (or solvent control).

  • Pre-incubation:

    • Pre-incubate the reaction mixture at room temperature for 10 minutes to allow this compound to bind to MraY.

  • Initiate Reaction:

    • Start the reaction by adding the dansylated UDP-MurNAc-pentapeptide to each well.

  • Fluorescence Measurement:

    • Immediately begin monitoring the increase in fluorescence over time using a fluorometer (e.g., excitation at 340 nm, emission at 520 nm). The rate of fluorescence increase is proportional to MraY activity.

  • Data Analysis:

    • Calculate the initial reaction rates for each concentration of this compound.

    • Plot the reaction rate as a function of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of MraY activity).

start Start prep_mix Prepare Reaction Mix (MraY, C55-P, Buffer, this compound) start->prep_mix pre_incubate Pre-incubate (10 min) prep_mix->pre_incubate add_substrate Add Fluorescent Substrate (Dansyl-UDP-MurNAc-pp) pre_incubate->add_substrate measure_fluorescence Measure Fluorescence (Time-course) add_substrate->measure_fluorescence analyze_data Analyze Data (Calculate IC50) measure_fluorescence->analyze_data end End analyze_data->end

Diagram 3: Workflow for MraY Inhibition Assay.
Whole-Cell Bacterial Cell Wall Turnover Assay

This protocol provides a framework for assessing the impact of this compound on the turnover of the bacterial cell wall using a radiolabeling approach.

Materials:

  • Bacterial culture

  • Growth medium (e.g., Tryptic Soy Broth)

  • Radiolabeled peptidoglycan precursor (e.g., [³H]diaminopimelic acid (DAP) for Gram-negative bacteria or [³H]N-acetylglucosamine for Gram-positive bacteria)

  • This compound

  • Trichloroacetic acid (TCA)

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Radiolabeling of Peptidoglycan:

    • Grow a bacterial culture to the mid-logarithmic phase.

    • Add the radiolabeled precursor to the culture medium and continue incubation for several generations to ensure uniform labeling of the cell wall.

  • Washing and Resuspension:

    • Harvest the radiolabeled cells by centrifugation.

    • Wash the cells multiple times with fresh, pre-warmed medium to remove unincorporated radiolabel.

    • Resuspend the washed cells in fresh, pre-warmed medium.

  • Treatment with this compound:

    • Divide the cell suspension into experimental and control groups.

    • To the experimental group, add this compound at a concentration known to affect growth (e.g., 2x MIC). Add an equivalent volume of solvent to the control group.

    • Incubate both cultures under normal growth conditions.

  • Sampling and Analysis:

    • At various time points, collect samples from both the control and treated cultures.

    • For each sample, separate the cells from the supernatant by centrifugation.

    • Supernatant Analysis: Measure the radioactivity in the supernatant. An increase in radioactivity in the supernatant over time in the control group represents the natural rate of cell wall turnover.

    • Cell Pellet Analysis: Treat the cell pellet with cold TCA to precipitate macromolecules, including peptidoglycan. Wash the pellet to remove soluble components. Measure the radioactivity remaining in the TCA-insoluble fraction (the cell wall).

  • Data Interpretation:

    • Compare the rate of release of radiolabeled material into the supernatant and the decrease of radioactivity in the cell pellet between the this compound-treated and control cultures. Inhibition of peptidoglycan synthesis by this compound is expected to lead to an imbalance in cell wall turnover, potentially resulting in an increased rate of release of cell wall fragments.

start Start label_cells Radiolabel Bacterial Cell Wall start->label_cells wash_cells Wash to Remove Unincorporated Label label_cells->wash_cells treat_cells Treat with this compound (and Control) wash_cells->treat_cells sample_cells Collect Samples Over Time treat_cells->sample_cells separate_components Separate Supernatant and Cell Pellet sample_cells->separate_components analyze_supernatant Measure Radioactivity in Supernatant separate_components->analyze_supernatant analyze_pellet Measure Radioactivity in TCA-insoluble Pellet separate_components->analyze_pellet compare_results Compare Treated vs. Control analyze_supernatant->compare_results analyze_pellet->compare_results end End compare_results->end

Diagram 4: Workflow for Cell Wall Turnover Assay.

Conclusion

This compound is a powerful research tool for investigating the intricacies of bacterial cell wall turnover and the function of the essential enzyme MraY. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute experiments aimed at understanding fundamental bacterial physiology and for the development of new antibacterial therapies. The specific targeting of MraY by this compound allows for precise dissection of the early stages of peptidoglycan biosynthesis.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Pacidamycin 4 Fermentation Yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address challenges in improving the fermentation yield of Pacidamycin 4.

Frequently Asked Questions (FAQs)

Q1: What are the primary biosynthetic precursors for this compound?

A1: The biosynthesis of the this compound scaffold relies on several key precursors derived from primary metabolism. The core components are a modified uridine nucleoside and a peptide chain. The essential precursors that need to be available in the fermentation medium are:

  • Uridine: Forms the nucleoside core.

  • Amino Acids: The peptide chain is assembled by Non-Ribosomal Peptide Synthetases (NRPS) and includes L-Alanine, m-Tyrosine, and a non-proteinogenic amino acid, (2S,3S)-diaminobutyric acid (DABA), which is synthesized from L-threonine.[1][2] The terminal amino acid is typically Tryptophan or a related analogue.

Q2: What is the most common reason for observing high biomass but low this compound yield?

A2: This phenomenon, often called "growth-product decoupling," is a frequent issue in secondary metabolite fermentation.[3] The most common causes include:

  • Nutrient Repression: High levels of readily available carbon or phosphate sources can promote rapid biomass accumulation (logarithmic growth phase) but repress the genes in the Pacidamycin biosynthetic cluster, which are typically activated during the stationary phase when these nutrients become limited.[4]

  • Suboptimal Induction: The genetic pathways for secondary metabolism may not be triggered effectively. This can be due to an incorrect pH, temperature, or the absence of specific signaling molecules in the broth.[3]

  • Precursor Limitation: While the primary nutrients for growth are abundant, a specific precursor for the this compound molecule (e.g., tryptophan, uridine) may be depleted.

Q3: How can precursor-directed biosynthesis be used to improve yield?

A3: Precursor-directed biosynthesis is a powerful strategy that involves feeding structural analogues of a natural precursor to the fermentation culture. The biosynthetic machinery of the organism may incorporate these analogues, sometimes more efficiently than the natural precursor, leading to higher yields of novel antibiotic derivatives.[5][6] For Pacidamycins, the biosynthetic enzymes have shown a relaxed substrate specificity, particularly for tryptophan analogues.[5] Feeding certain halogenated or methylated tryptophans has been shown to produce corresponding Pacidamycin analogues in significantly larger quantities than the natural Pacidamycin.[5]

Troubleshooting Guide for Low this compound Yield

Problem 1: Consistently low or no production of this compound, despite visible cell growth.

  • Possible Cause 1: Suboptimal Media Composition.

    • Solution: The balance of carbon and nitrogen sources is critical.[4] Readily metabolized sugars can cause catabolite repression, inhibiting secondary metabolite production. Conduct a media optimization experiment, systematically testing different carbon (e.g., glucose, maltodextrin, soluble starch) and nitrogen sources (e.g., peptone, yeast extract, soybean meal).[7] Start by using the One-Factor-at-a-Time (OFAT) approach.

  • Possible Cause 2: Incorrect Fermentation Parameters.

    • Solution: Physical parameters must be optimized for secondary metabolite production, which may differ from optimal growth conditions.[8][9]

      • pH: Monitor and control the pH of the culture. For Streptomyces, this is typically in the neutral range (6.8-7.2).[10]

      • Temperature: Maintain a constant temperature, generally around 28-30°C for Streptomyces species.[10]

      • Dissolved Oxygen (DO): Pacidamycin biosynthesis is an aerobic process. Ensure adequate aeration and agitation to maintain sufficient DO levels, preventing oxygen from becoming a limiting factor.[10][11]

  • Possible Cause 3: Limitation of a Key Precursor.

    • Solution: Supplement the fermentation medium with the primary biosynthetic precursors. A precursor feeding experiment can identify which component is limiting. Add sterile stock solutions of Uridine, L-Threonine, and L-Tryptophan at various concentrations and time points (e.g., at inoculation and at 48 hours post-inoculation).

Problem 2: High variability in this compound yield between fermentation batches.

  • Possible Cause 1: Inconsistent Inoculum Quality.

    • Solution: The age, size, and physiological state of the seed culture are critical for reproducible results.[3] Standardize the inoculum preparation process, ensuring a consistent spore concentration or mycelial density and using a culture from the same growth phase for every inoculation.[9]

  • Possible Cause 2: Genetic Instability of the Production Strain.

    • Solution: Streptomyces strains can undergo genetic drift and lose productivity over successive generations.[4] Always go back to a validated, low-passage master cell bank for starting your seed cultures. Avoid excessive sub-culturing.

  • Possible Cause 3: Contamination.

    • Solution: The presence of contaminating microorganisms can deplete nutrients and produce inhibitory substances.[4] Ensure strict aseptic techniques during media preparation, inoculation, and sampling. Regularly check culture purity via microscopy and plating.

Data Presentation

Table 1: Impact of Precursor-Directed Biosynthesis on Pacidamycin Analogue Production

This table summarizes the relative production of new Pacidamycin analogues when various tryptophan analogues were fed to the S. coeruleorubidus culture, compared to the natural production of Pacidamycin.

Fed Tryptophan AnalogueResulting Pacidamycin AnalogueRelative Production vs. Natural Pacidamycin
2-Methyltryptophan2-MethylpacidamycinHigher
7-Methyltryptophan7-MethylpacidamycinHigher
7-Chlorotryptophan7-ChloropacidamycinHigher
7-Bromotryptophan7-BromopacidamycinHigher
4-Methyltryptophan4-MethylpacidamycinLow Incorporation
5-Methyltryptophan5-MethylpacidamycinLow Incorporation
6-Methyltryptophan6-MethylpacidamycinLow Incorporation

Data adapted from a study on precursor-directed biosynthesis, which demonstrated that substitutions at the 2 and 7 positions of the tryptophan indole ring were well-tolerated and led to increased yields of the corresponding analogues.[5]

Visualizations

Pacidamycin_Biosynthesis_Pathway cluster_precursors Primary Metabolism Precursors cluster_synthesis Pacidamycin Biosynthesis (pac Gene Cluster) cluster_product Final Product Uridine Uridine Tailoring_Enzymes Tailoring Enzymes (PacF, K, E, M) Uridine->Tailoring_Enzymes Nucleoside Modification L_Threonine L-Threonine DABA_Synthase DABA Synthase (PacQ, S, T) L_Threonine->DABA_Synthase -> (2S,3S)-DABA Phenylalanine Phenylalanine mTyr_Synthase m-Tyr Synthase Phenylalanine->mTyr_Synthase -> m-Tyr L_Alanine L-Alanine NRPS NRPS Assembly (PacO, PacP, etc.) L_Alanine->NRPS L_Tryptophan L-Tryptophan L_Tryptophan->NRPS Tailoring_Enzymes->NRPS DABA_Synthase->NRPS mTyr_Synthase->NRPS Pacidamycin This compound NRPS->Pacidamycin Peptide Chain Assembly

A simplified overview of the this compound biosynthetic pathway.

Troubleshooting_Workflow start Low this compound Yield Detected check_purity 1. Verify Culture Purity (Microscopy, Plating) start->check_purity is_contaminated Contamination Found? check_purity->is_contaminated sterilize Review and Improve Aseptic Technique. Restart Fermentation. is_contaminated->sterilize Yes check_process 2. Validate Process Parameters (pH, Temp, DO, Inoculum) is_contaminated->check_process No params_ok Parameters in Range? check_process->params_ok optimize_process Optimize Physical Parameters (pH, Temp, Aeration). Standardize Inoculum. params_ok->optimize_process No check_media 3. Evaluate Medium (Carbon/Nitrogen Sources) params_ok->check_media Yes end Yield Improved optimize_process->end media_ok Media Optimized? check_media->media_ok optimize_media Perform Media Optimization (e.g., OFAT). media_ok->optimize_media No precursor_feed 4. Test Precursor Limitation (Feed Uridine, Trp, Thr) media_ok->precursor_feed Yes optimize_media->end precursor_feed->end

A systematic workflow for troubleshooting low this compound yield.

Experimental Protocols

Protocol 1: Precursor Feeding to Enhance Pacidamycin Analogue Production

  • Objective: To determine if the supplementation of tryptophan analogues can increase the production of corresponding Pacidamycin analogues.

  • Methodology:

    • Prepare Seed Culture: Inoculate a suitable seed medium with a spore suspension or mycelial stock of S. coeruleorubidus. Incubate at 28°C with shaking (200 rpm) for 2-3 days.

    • Prepare Production Cultures: Prepare multiple flasks of production medium. Inoculate each flask with a standardized amount (e.g., 5% v/v) of the seed culture.

    • Prepare Precursor Stocks: Prepare sterile stock solutions (e.g., 10 mg/mL) of L-Tryptophan (control) and various tryptophan analogues (e.g., 7-Chlorotryptophan, 7-Bromotryptophan) by dissolving in a suitable solvent (e.g., DMSO or dilute NaOH) and filter-sterilizing.

    • Precursor Addition: Add the precursor stock solutions to the production flasks to a final concentration of 0.1-1.0 g/L. An un-fed culture should also be run as a negative control. The timing of addition can be a variable, but a common strategy is to add the precursor at the time of inoculation or after 24-48 hours of growth.

    • Fermentation: Incubate the production cultures at 28°C with shaking (200 rpm) for 7-10 days.

    • Sampling and Analysis: Withdraw samples periodically (e.g., every 24 hours after day 3). Extract the secondary metabolites from the broth and mycelium using a suitable organic solvent (e.g., ethyl acetate or butanol).

    • Quantification: Analyze the extracts by High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) to identify and quantify the production of Pacidamycin and its analogues. Compare the peak areas or concentrations to determine the effect of each precursor.

Protocol 2: Quantification of this compound using HPLC

  • Objective: To quantify the concentration of this compound in a fermentation broth extract.

  • Methodology:

    • Sample Preparation:

      • Centrifuge a known volume of fermentation broth to separate the supernatant and the mycelium.

      • Extract the supernatant with an equal volume of ethyl acetate.

      • Extract the mycelial pellet by sonication in methanol or acetone.

      • Combine the organic extracts, evaporate to dryness under vacuum, and reconstitute the residue in a known volume of mobile phase (e.g., 50% methanol).

      • Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

    • HPLC Conditions (Example):

      • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

      • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid). For example, start with 10% acetonitrile, ramp to 90% over 20 minutes, hold for 5 minutes, and return to initial conditions.

      • Flow Rate: 1.0 mL/min.

      • Detection: UV detector at 260 nm (for the uridine chromophore).

      • Injection Volume: 10-20 µL.

    • Quantification:

      • Prepare a standard curve using a purified and quantified standard of this compound.

      • Inject a series of known concentrations of the standard to generate a calibration curve (Peak Area vs. Concentration).

      • Inject the prepared sample and determine its peak area.

      • Calculate the concentration of this compound in the sample by comparing its peak area to the standard curve. The final yield is typically reported in mg/L of the original fermentation broth.

References

Technical Support Center: Overcoming Low Production of Pacidamycin 4 in S. coeruleorubidus

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Streptomyces coeruleorubidus and Pacidamycin 4. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome common challenges related to low production yields.

Frequently Asked Questions (FAQs)
Q1: What is Pacidamycin and why is its production in S. coeruleorubidus often low?

Pacidamycins are a family of uridyl peptide antibiotics produced by Streptomyces coeruleorubidus.[1] They are notable for inhibiting translocase I (MraY), an essential bacterial enzyme that has not yet been clinically targeted, making them attractive antibiotic candidates.[1][2] The biosynthesis of Pacidamycin is complex, involving a 31-kb biosynthetic gene cluster (BGC) containing 22 genes (pacA-V) that encode a highly dissociated non-ribosomal peptide synthetase (NRPS) system.[2][3]

Low production in the native host is a common phenomenon for many secondary metabolites. This can be attributed to tightly regulated gene expression, limited precursor supply, or feedback inhibition, which are natural control mechanisms in the bacterium.

Q2: What is the most effective genetic strategy to increase Pacidamycin production?

Heterologous expression is a proven and highly effective strategy. The entire pacidamycin biosynthetic gene cluster has been successfully transferred from S. coeruleorubidus into Streptomyces lividans, a well-characterized and robust host for secondary metabolite production.[1][2] This approach bypasses the native regulatory constraints of S. coeruleorubidus and can lead to significantly improved and more consistent yields of pacidamycins.[1]

Q3: Can modifying the fermentation medium improve the yield of this compound?

Yes, media optimization is a critical step. Specifically, precursor-directed biosynthesis has shown significant promise. The pacidamycin structure includes an aromatic amino acid, and the biosynthetic machinery has been found to have relaxed substrate specificity.[4] Supplementing the culture medium with tryptophan analogues not only creates novel pacidamycin derivatives but can also dramatically increase yields.[4] For instance, feeding with 2-methyl- or 7-bromotryptophan resulted in higher production of their corresponding pacidamycin analogues compared to the natural product.[4] This suggests that the availability of specific amino acid precursors is a rate-limiting factor in the native host.

Q4: Which genes within the pac cluster are essential for biosynthesis?

Genetic studies have identified several critical genes within the cluster. Deletion of the genes encoding the non-ribosomal peptide synthetases (NRPSs) PacO or PacP completely abolishes pacidamycin production, proving they are essential for assembling the peptide backbone.[2] Additionally, disrupting PacQ , a gene presumed to be involved in the synthesis of the core diaminobutyric acid (DABA) moiety, reduces the final yield to less than 1% of the wild-type level.[2] Understanding these key enzymatic steps is fundamental for targeted genetic engineering efforts.

Troubleshooting Guides
Problem: Consistently low or no this compound yield in wild-type S. coeruleorubidus.
Potential Cause Suggested Solution
Suboptimal Media Composition Screen different fermentation media. Vary carbon and nitrogen sources and optimize the C:N ratio. Ensure essential trace elements are present.
Precursor Limitation Implement a precursor feeding strategy. Supplement the culture medium with L-tryptophan or L-phenylalanine at different growth phases. (See Protocol 2).
Inadequate Fermentation Conditions Optimize physical parameters such as pH, temperature, and aeration. Use baffled flasks or increase agitation speed to improve oxygen transfer, which is often crucial for secondary metabolism.
Tight Native Genetic Regulation Consider random mutagenesis (e.g., by inducing resistance to antibiotics like streptomycin or rifampin) to screen for high-producing mutants.[5] For a more targeted approach, proceed to heterologous expression. (See Protocol 1).
Problem: Low Pacidamycin yield after heterologous expression of the pac cluster in S. lividans.
Potential Cause Suggested Solution
Suboptimal Promoter Ensure the pac cluster is expressed under the control of a strong, constitutive promoter suitable for S. lividans.
Host-Specific Bottlenecks The new host may have its own precursor limitations. Apply the precursor feeding strategies mentioned above to the S. lividans culture.
Inefficient Translation Codon usage may differ between S. coeruleorubidus and S. lividans. Consider synthesizing codon-optimized versions of key genes like pacO and pacP.
Unsuitable Fermentation Protocol Fermentation conditions optimized for the native host may not be ideal for the heterologous host. Re-optimize pH, temperature, aeration, and media composition specifically for the recombinant S. lividans strain.
Data Presentation

Table 1: Key Genes in the Pacidamycin Biosynthetic Cluster

Gene(s)Proposed FunctionImpact of Deletion/DisruptionReference
pacO, pacPCore Non-Ribosomal Peptide Synthetases (NRPS)Complete abolishment of production[2]
pacQ, pacS, pacTBiosynthesis of the DABA (diaminobutyric acid) moietyReduction of yield to <1% (for pacQ)[2]
pacL, pacJ, pacNInvolved in forming the unusual ureido linkageEssential for the assembly of the ureido dipeptide[2][3]
pac11, pac5, pac13Formation of the 4',5'-dehydronucleoside coreRequired for synthesis of the essential nucleoside portion[6]
pacCProbable transporter proteinMay be responsible for exporting pacidamycin from the cell[2]

Table 2: Effect of Precursor-Directed Biosynthesis on Production

Data derived from studies on feeding tryptophan analogues to S. coeruleorubidus culture.

Precursor Fed to CultureRelative Production Level of Analogue
Tryptophan (Natural)Baseline
2-MethyltryptophanHigher than baseline
7-MethyltryptophanHigher than baseline
7-ChlorotryptophanHigher than baseline
7-BromotryptophanHigher than baseline
4, 5, or 6-substituted TryptophansLow or no incorporation
This table summarizes qualitative findings from literature, indicating that specific precursor analogues can enhance production over the natural substrate.[4]
Experimental Protocols & Visualizations
Workflow for Enhancing Pacidamycin Production

The following diagram illustrates a logical workflow for systematically addressing low pacidamycin yields.

G cluster_start Phase 1: Native Strain Optimization cluster_advanced Phase 2: Genetic Strategies start Start with S. coeruleorubidus Culture media_opt Optimize Fermentation Media (Carbon, Nitrogen, Trace Elements) start->media_opt precursor_feed Implement Precursor Feeding (e.g., Tryptophan Analogues) media_opt->precursor_feed check1 Is Yield Sufficient? precursor_feed->check1 heterologous Heterologous Expression: Clone pac-cluster into S. lividans check1->heterologous No end_success High-Yield Production check1->end_success Yes host_opt Optimize Fermentation for Heterologous Host heterologous->host_opt check2 Is Yield Sufficient? host_opt->check2 check2->end_success Yes end_revisit Re-evaluate Strategy (e.g., Refined Genetic Engineering) check2->end_revisit No

Caption: A logical workflow for improving this compound production.

Protocol 1: Heterologous Expression of the pac Gene Cluster

This protocol provides a general outline for transferring the pacidamycin BGC into S. lividans.

  • BGC Amplification: Amplify the entire ~31 kb pac gene cluster from S. coeruleorubidus genomic DNA using high-fidelity long-range PCR or identify and excise it from a cosmid library.[7]

  • Vector Ligation: Clone the amplified BGC into a suitable E. coli-Streptomyces shuttle vector. An integrative vector (e.g., based on the φC31 integrase system) is recommended for stable, single-copy integration into the S. lividans chromosome.

  • Host Transformation: Introduce the resulting plasmid into S. lividans (e.g., strain TK24) via protoplast transformation or intergeneric conjugation from an E. coli donor strain.

  • Selection and Verification: Select for successful transformants using an appropriate antibiotic resistance marker. Verify the integrity of the integrated BGC using PCR analysis of the genomic DNA from exconjugants.

  • Expression and Analysis: Cultivate the recombinant S. lividans strain in a suitable production medium (e.g., R5A medium). After fermentation (typically 5-7 days), extract the secondary metabolites from the culture broth and mycelium using ethyl acetate or butanol. Analyze the extracts for the presence of pacidamycins using HPLC and Mass Spectrometry (MS).[2]

Simplified Pacidamycin Biosynthesis Pathway

This diagram illustrates the flow from primary metabolism precursors to the final Pacidamycin product, highlighting the central role of the pac gene cluster.

G cluster_precursors Primary Metabolism cluster_bgc Biosynthesis Engine cluster_products Final Product Assembly uridine Uridine pac_cluster pac Gene Cluster (pacA-V) - NRPS Machinery (PacO, PacP) - Tailoring Enzymes (PacQ, etc.) uridine->pac_cluster pac11, pac5, pac13 amino_acids Amino Acids (L-Thr, L-Ala, L-Trp, etc.) amino_acids->pac_cluster pacO, pacP, pacQ, etc. nucleoside_core Dehydronucleoside Core pac_cluster->nucleoside_core peptide_backbone Peptide Backbone pac_cluster->peptide_backbone pac4 This compound nucleoside_core->pac4 peptide_backbone->pac4

Caption: Role of the pac cluster in converting precursors to Pacidamycin.

Protocol 2: Precursor-Directed Biosynthesis
  • Prepare Seed Culture: Inoculate a suitable seed medium with spores of S. coeruleorubidus and incubate for 48-72 hours.

  • Inoculate Production Culture: Transfer the seed culture (5-10% v/v) into the main production medium.

  • Prepare Precursor Stock: Prepare a sterile, pH-neutral stock solution of the desired amino acid analogue (e.g., 100 mM 7-chlorotryptophan).

  • Feed Precursor: After 24-48 hours of growth in the production culture (early to mid-log phase), add the precursor stock solution to a final concentration of 1-5 mM. An un-fed culture should be run in parallel as a control.

  • Incubation and Extraction: Continue fermentation for an additional 4-6 days. After the incubation period, harvest the culture and extract the metabolites.

  • Analysis: Analyze the extracts by HPLC-MS, comparing the metabolic profiles of the fed and unfed cultures. Look for new peaks with mass shifts corresponding to the incorporation of the fed analogue.[4]

References

Pacidamycin 4 Technical Support Center: Addressing Solution Instability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Pacidamycin 4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing the potential instability of this compound in solution. The information provided is based on the general chemical properties of uridyl peptide antibiotics and related molecules.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what are its main structural components?

This compound is a member of the uridyl peptide antibiotic family. Its structure consists of a uridine nucleoside core linked to a peptide chain. This unique combination is responsible for its biological activity but also presents potential stability challenges.

Q2: What are the likely causes of this compound instability in aqueous solutions?

While specific degradation pathways for this compound have not been extensively published, based on its uridyl peptide structure, instability in aqueous solutions may arise from:

  • Hydrolysis: Cleavage of the peptide bonds or the linkage between the uridine and peptide moieties, particularly at non-neutral pH.

  • Oxidation: Certain amino acid residues within the peptide chain may be susceptible to oxidation.

  • Enzymatic Degradation: If used in biological matrices, proteases may cleave the peptide portion of the molecule.[1][2][3]

  • Nucleoside Modification: The uridine core itself could undergo modifications, although this is generally less common for C-nucleosides which are known for their catabolic stability.[4]

Q3: How can I minimize the degradation of this compound during storage and handling?

To minimize degradation, it is recommended to:

  • Store as a solid: Whenever possible, store this compound as a lyophilized powder at -20°C or below.

  • Prepare fresh solutions: Prepare solutions fresh for each experiment to avoid degradation over time.

  • Use appropriate buffers: Maintain a pH close to neutral (pH 6-7) for your solutions, unless experimental conditions require otherwise.

  • Avoid repeated freeze-thaw cycles: Aliquot stock solutions into single-use vials to prevent degradation from repeated temperature changes.

  • Protect from light: Store solutions in amber vials or protected from light to prevent photodegradation.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound solutions.

Observed Issue Potential Cause Recommended Action
Loss of biological activity over time. Degradation of this compound in solution.1. Prepare fresh solutions before each experiment.2. Check the pH of your solution; adjust to neutral if possible.3. Store stock solutions at -80°C in single-use aliquots.4. Perform a stability study under your experimental conditions (see Experimental Protocols).
Appearance of new peaks in HPLC analysis. Formation of degradation products.1. Characterize the degradation products using mass spectrometry (MS) to understand the degradation pathway.2. Optimize solution conditions (pH, buffer components, temperature) to minimize the formation of these new peaks.3. Consider using a different solvent system if compatible with your experiment.
Precipitation of the compound from solution. Poor solubility or aggregation.1. Try dissolving this compound in a small amount of an organic solvent (e.g., DMSO) before diluting with aqueous buffer.2. Use sonication to aid dissolution.3. Filter the solution through a 0.22 µm filter to remove any aggregates before use.

Data Presentation: Hypothetical Stability of a Uridyl Peptide Antibiotic

The following tables present hypothetical stability data for a uridyl peptide antibiotic similar to this compound. This data is for illustrative purposes to guide experimental design.

Table 1: Effect of pH on Stability at 25°C over 24 hours

pH% Remaining Compound
3.065%
5.085%
7.095%
9.070%

Table 2: Effect of Temperature on Stability at pH 7.0 over 7 days

Temperature% Remaining Compound
4°C90%
25°C (Room Temp)75%
37°C50%

Experimental Protocols

Protocol 1: Assessing the pH Stability of this compound

  • Prepare Buffers: Prepare a series of buffers with different pH values (e.g., pH 3, 5, 7, 9).

  • Prepare this compound Solutions: Dissolve this compound in each buffer to a final concentration of 1 mg/mL.

  • Incubation: Incubate the solutions at a constant temperature (e.g., 25°C).

  • Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each solution.

  • Analysis: Immediately analyze the aliquots by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the concentration of the intact this compound.[5]

  • Data Analysis: Plot the percentage of remaining this compound against time for each pH to determine the stability profile.

Visualizations

Hypothetical_Degradation_Pathway Pacidamycin4 This compound (Intact) Hydrolysis Hydrolysis (e.g., low or high pH) Pacidamycin4->Hydrolysis Oxidation Oxidation (e.g., exposure to air) Pacidamycin4->Oxidation Enzymatic Enzymatic Cleavage (e.g., proteases) Pacidamycin4->Enzymatic Peptide_Fragment Peptide Fragment Hydrolysis->Peptide_Fragment Uridine_Moiety Uridine Moiety Hydrolysis->Uridine_Moiety Oxidized_Pacidamycin4 Oxidized this compound Oxidation->Oxidized_Pacidamycin4 Cleaved_Fragments Cleaved Peptide Fragments Enzymatic->Cleaved_Fragments

Caption: Hypothetical degradation pathways for this compound in solution.

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis cluster_results Results Prep_Solutions Prepare this compound solutions in different conditions (pH, temp, buffer) Incubate Incubate samples Prep_Solutions->Incubate Sample Collect aliquots at defined time points Incubate->Sample Analyze Analyze by HPLC or LC-MS Sample->Analyze Quantify Quantify remaining This compound Analyze->Quantify Plot Plot % remaining vs. time Quantify->Plot Determine Determine degradation rate Plot->Determine

Caption: Experimental workflow for assessing this compound stability.

Troubleshooting_Tree Start Reduced biological activity of this compound solution? Check_Storage Was the stock solution stored correctly (-20°C or below, protected from light)? Start->Check_Storage Yes Check_Freshness Was the solution prepared fresh? Check_Storage->Check_Freshness Yes Action_New_Stock Prepare a new stock solution and aliquot for single use. Check_Storage->Action_New_Stock No Check_pH Is the solution pH between 6 and 7? Check_Freshness->Check_pH Yes Action_Prepare_Fresh Always prepare working solutions fresh before experiments. Check_Freshness->Action_Prepare_Fresh No Action_Adjust_pH Adjust the pH of the buffer to the neutral range. Check_pH->Action_Adjust_pH No Action_Stability_Study Conduct a stability study under your specific experimental conditions. Check_pH->Action_Stability_Study Yes

Caption: Troubleshooting decision tree for this compound instability.

References

Technical Support Center: Pacidamycin 4 Purification by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of Pacidamycin 4 using chromatography.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the chromatographic purification of this compound. The troubleshooting advice is categorized by the type of chromatography employed.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Q1: Why is my this compound peak broad or tailing?

A1: Peak broadening or tailing in RP-HPLC of polar molecules like this compound can be caused by several factors:

  • Secondary Interactions: Residual silanols on the silica-based C18 column can interact with the polar functional groups of this compound, leading to tailing.

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to the ionization of this compound, causing poor peak shape.

  • Column Overload: Injecting too much sample can saturate the stationary phase.

  • Low Temperature: Lower temperatures can increase mobile phase viscosity and slow down mass transfer, contributing to broader peaks.[1]

Troubleshooting Steps:

  • Mobile Phase Modification:

    • Add a small amount of an ion-pairing agent to the mobile phase to mask silanol interactions.

    • Adjust the mobile phase pH. Since this compound is a peptide-nucleoside, its charge is pH-dependent. Experiment with a pH range where the molecule is neutral, if possible.

    • Ensure the mobile phase is well-mixed and degassed.

  • Optimize Injection Volume: Reduce the sample concentration or injection volume.

  • Increase Column Temperature: Increasing the column temperature (e.g., to 30-40°C) can improve peak shape and reduce retention time.[1]

Q2: I am seeing very poor or no retention of this compound on my C18 column.

A2: this compound is a polar molecule, and poor retention on a non-polar stationary phase like C18 is a common issue.

Troubleshooting Steps:

  • Increase Mobile Phase Polarity: Decrease the concentration of the organic solvent (e.g., methanol or acetonitrile) in your mobile phase.

  • Use a Polar-Embedded or Polar-Endcapped Column: These columns are designed to provide better retention for polar analytes.

  • Consider HILIC or IEX: If poor retention persists, RP-HPLC may not be the optimal method. Hydrophilic Interaction Chromatography (HILIC) or Ion-Exchange Chromatography (IEX) are better suited for highly polar compounds.[2][3]

Q3: My this compound appears to be degrading on the column.

A3: this compound, being a peptide-based molecule, can be susceptible to degradation under certain pH and temperature conditions.

Troubleshooting Steps:

  • Temperature Effects: Avoid excessive temperatures. While moderate heating can improve peak shape, prolonged exposure to high temperatures can accelerate degradation.

  • Sample Storage: Ensure your sample is stored at a low temperature (e.g., -20°C) before injection and use a cooled autosampler if possible.

Hydrophilic Interaction Chromatography (HILIC)

Q1: How do I get reproducible retention times for this compound in HILIC?

A1: Reproducibility in HILIC can be challenging due to the sensitivity of the stationary phase to the water content of the mobile phase.

Troubleshooting Steps:

  • Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before each injection. This can take significantly longer than in RP-HPLC.

  • Mobile Phase Preparation: Prepare fresh mobile phase for each run and avoid evaporation of the organic solvent, which would increase the water content and decrease retention.

  • Control Temperature: Use a column oven to maintain a constant temperature.

Q2: My this compound peak is showing significant tailing in HILIC.

A2: Tailing in HILIC can be caused by strong interactions with the stationary phase.

Troubleshooting Steps:

  • Adjust Mobile Phase:

    • Increase the salt concentration in the mobile phase (e.g., ammonium formate or ammonium acetate) to reduce ionic interactions.

    • Slightly increase the water content in the mobile phase to decrease retention and improve peak shape.

  • Check Sample Solvent: Dissolve the sample in the mobile phase or a solvent with a similar or weaker elution strength.

Ion-Exchange Chromatography (IEX)

Q1: this compound is not binding to the ion-exchange column.

A1: This indicates that the charge of this compound is the same as the charge of the stationary phase under the current buffer conditions.

Troubleshooting Steps:

  • Adjust Buffer pH:

    • For a cation-exchange column (negatively charged), the buffer pH must be below the isoelectric point (pI) of this compound, giving it a net positive charge.

    • For an anion-exchange column (positively charged), the buffer pH must be above the pI of this compound, giving it a net negative charge.

    • Since the pI of this compound is not readily published, empirical testing of a range of pH values is necessary.

  • Check Buffer Ionic Strength: The starting buffer should have a low ionic strength to facilitate binding.

Q2: I am unable to elute this compound from the ion-exchange column, or the recovery is very low.

A2: This suggests that the interaction between this compound and the stationary phase is too strong.

Troubleshooting Steps:

  • Increase Elution Strength:

    • Increase the salt concentration in the elution buffer. A salt gradient is often more effective than a step gradient for optimizing elution.

    • For weak ion-exchangers, a change in pH can also be used for elution.

  • Check for Precipitation: this compound might be precipitating on the column at high concentrations. Try reducing the sample load.

Experimental Protocols

The following are suggested starting protocols for the purification of this compound. Optimization will be required for specific applications.

Protocol 1: Reverse-Phase HPLC (RP-HPLC)

This protocol is adapted from a published method for the analysis of pacidamycins.[4]

  • Column: C18, 5 µm particle size, 100 Å pore size, 4.6 x 250 mm.

  • Mobile Phase A: 0.2 M Potassium Phosphate Monobasic (KH₂PO₄) in water.

  • Mobile Phase B: Methanol.

  • Gradient: Start with a low percentage of Mobile Phase B (e.g., 10%) and increase linearly to a higher percentage (e.g., 70%) over 30-40 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Temperature: 30°C.

  • Sample Preparation: Dissolve the crude this compound extract in the initial mobile phase composition. Filter through a 0.22 µm syringe filter before injection.

Protocol 2: Hydrophilic Interaction Chromatography (HILIC)

This is a general starting protocol for polar molecules like this compound.

  • Column: Amide or silica-based HILIC column, 3-5 µm particle size, 4.6 x 150 mm.

  • Mobile Phase A: 10 mM Ammonium Formate in 95:5 (v/v) acetonitrile:water, pH adjusted to 3.5 with formic acid.

  • Mobile Phase B: 10 mM Ammonium Formate in 50:50 (v/v) acetonitrile:water, pH adjusted to 3.5 with formic acid.

  • Gradient: Start with 100% Mobile Phase A and increase the percentage of Mobile Phase B to elute this compound.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm or Mass Spectrometry (MS).

  • Temperature: 35°C.

  • Sample Preparation: Dissolve the sample in a high concentration of acetonitrile (e.g., 80-90%) with a small amount of water to ensure compatibility with the initial mobile phase.

Protocol 3: Ion-Exchange Chromatography (IEX)

This protocol provides a general framework for either cation or anion exchange. The choice of resin and buffer pH will depend on the pI of this compound.

  • Column: A strong or weak cation or anion exchange column.

  • Binding Buffer (Buffer A): Low ionic strength buffer, e.g., 20 mM Tris-HCl or MES, with the pH adjusted to be either above (anion exchange) or below (cation exchange) the pI of this compound.

  • Elution Buffer (Buffer B): Binding buffer with the addition of high salt concentration, e.g., 1 M NaCl.

  • Procedure: a. Equilibrate the column with 5-10 column volumes of Binding Buffer. b. Load the sample, dissolved in Binding Buffer. c. Wash the column with Binding Buffer until the UV baseline is stable. d. Elute this compound using a linear gradient from 0% to 100% Elution Buffer over 20-30 column volumes.

  • Flow Rate: Dependent on column size and manufacturer's recommendations.

  • Detection: UV at 254 nm.

Data Presentation

Due to the limited publicly available quantitative data for this compound, the following tables are presented as templates. Researchers should populate these with their own experimental data to aid in troubleshooting and optimization.

Table 1: this compound Solubility

SolventSolubility (mg/mL)Observations
WaterData not availableExpected to be soluble due to its polar nature.
MethanolData not availableLikely soluble.
AcetonitrileData not availableSolubility may be limited.
DMSOData not availableLikely soluble.
10% Acetic AcidData not availableMay improve solubility of this peptide-containing molecule.[5]
0.1 M Phosphate Buffer (pH 7)Data not availableSolubility is expected to be pH-dependent.

Table 2: this compound Stability Profile (Hypothetical Data)

ConditionIncubation Time% Remaining this compoundDegradation Products Observed
pH 3, 25°C24 hoursUser-determined valueUser-determined value
pH 7, 25°C24 hoursUser-determined valueUser-determined value
pH 9, 25°C24 hoursUser-determined valueUser-determined value
pH 7, 4°C7 daysUser-determined valueUser-determined value
pH 7, 37°C24 hoursUser-determined valueUser-determined value

Note: Stability of peptide-containing molecules can be affected by pH and temperature, with degradation often occurring at pH extremes and higher temperatures.[6]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_chrom Chromatography cluster_post Post-Purification start Crude this compound Extract dissolve Dissolve in Appropriate Solvent start->dissolve filtrate Filter (0.22 µm) dissolve->filtrate inject Inject onto Column filtrate->inject separate Chromatographic Separation inject->separate detect UV/MS Detection separate->detect collect Fraction Collection detect->collect analyze Purity Analysis (e.g., Analytical HPLC) collect->analyze pool Pool Pure Fractions analyze->pool lyophilize Lyophilize pool->lyophilize end Pure this compound lyophilize->end

Caption: General workflow for the purification of this compound.

Troubleshooting Logic for Poor Peak Shape

troubleshooting_peak_shape start Poor Peak Shape (Broadening/Tailing) check_load Is sample overloaded? start->check_load reduce_load Reduce sample concentration/volume check_load->reduce_load Yes check_temp Is column temp too low? check_load->check_temp No end Improved Peak Shape reduce_load->end increase_temp Increase temperature (e.g., 30-40°C) check_temp->increase_temp Yes check_mobile_phase Is mobile phase optimized? check_temp->check_mobile_phase No increase_temp->end adjust_ph Adjust pH check_mobile_phase->adjust_ph pH issue add_modifier Add modifier (e.g., ion-pairing agent) check_mobile_phase->add_modifier Secondary interactions adjust_ph->end add_modifier->end

Caption: Decision tree for troubleshooting poor peak shape.

Chromatography Method Selection

method_selection start Purification of This compound check_polarity Analyte Polarity start->check_polarity rp_hplc Reverse-Phase (RP-HPLC) (Good for moderate polarity) check_polarity->rp_hplc Moderate hilic HILIC (Good for high polarity) check_polarity->hilic High iex Ion-Exchange (IEX) (Good for charged molecules) check_polarity->iex Charged

Caption: Logic for selecting a suitable chromatography method.

References

strategies to prevent the emergence of Pacidamycin 4 resistant mutants

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Pacidamycin 4. This resource is designed to assist researchers, scientists, and drug development professionals in their experiments involving this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help prevent the emergence of resistant mutants and ensure the success of your research.

Troubleshooting Guide: Emergence of Resistant Mutants

This guide addresses common issues related to the emergence of this compound resistant mutants during your experiments.

Issue Potential Cause Recommended Action
High frequency of resistant colonies observed on selection plates. Spontaneous mutations in the Opp (oligopeptide permease) system, leading to impaired drug uptake, are the primary cause of high-level resistance.[1]- Optimize this compound Concentration: Use the lowest effective concentration to minimize selection pressure. - Combination Therapy: Consider using this compound in combination with other antibiotics that have different mechanisms of action. - Alternative Genetic Backgrounds: If possible, use bacterial strains with a lower intrinsic mutation rate.
Gradual loss of this compound efficacy in liquid culture over time. Selection and enrichment of low-level resistant mutants, potentially due to efflux pump upregulation or minor changes in the MraY target.- Serial Passaging Control: Limit the number of serial passages in the presence of this compound. - Periodic Re-streaking: Re-streak your culture from a frozen stock to ensure a genetically consistent population. - Monitor MIC: Perform regular Minimum Inhibitory Concentration (MIC) testing to detect shifts in susceptibility.
Resistant mutants show cross-resistance to other peptide-based compounds. The resistance mechanism, likely impaired uptake via the Opp system, is not specific to this compound and can affect other molecules that rely on this transport system.- Characterize the Resistance Mechanism: Perform genetic sequencing of the opp operon to confirm mutations. - Utilize Non-Peptide Antibiotics: In combination studies, select antibiotics that do not rely on peptide transporters for entry.

Frequently Asked Questions (FAQs)

Mechanism of Action and Resistance

Q1: What is the mechanism of action of this compound?

This compound is a uridyl peptide antibiotic that belongs to the UPA class.[2][3] It inhibits the bacterial enzyme translocase MraY, which is essential for the biosynthesis of the bacterial cell wall.[3][4] MraY catalyzes the formation of Lipid I, a crucial precursor in the peptidoglycan synthesis pathway.[4][5] By inhibiting MraY, this compound effectively blocks cell wall construction, leading to bacterial cell death.

Q2: What is the primary mechanism of resistance to this compound?

The predominant mechanism for high-level resistance to pacidamycins in Pseudomonas aeruginosa is impaired uptake of the antibiotic into the bacterial cell.[1] This is often due to spontaneous mutations in the Opp (oligopeptide permease) system, which is responsible for transporting pacidamycins across the inner membrane.[1] Efflux pumps that actively remove the antibiotic from the cell can also contribute to resistance, although impaired uptake is considered the primary reason for the high frequency of resistance.[1]

Q3: How frequently do resistant mutants to this compound emerge?

In Pseudomonas aeruginosa, high-level resistant mutants to pacidamycins can emerge at a relatively high frequency, typically in the range of 10⁻⁶ to 10⁻⁷.[1]

Experimental Strategies

Q4: What strategies can I employ in my experiments to minimize the emergence of this compound resistant mutants?

To minimize the development of resistance in a laboratory setting, consider the following strategies:

  • Maintain Appropriate Selection Pressure: Use the minimum effective concentration of this compound required for your experiment. Excessively high concentrations can increase the selection pressure for resistant mutants.

  • Use Combination Therapy: Combining this compound with another antibiotic that has a different mechanism of action can reduce the likelihood of resistance emerging. The second antibiotic should ideally not be a peptide and should not rely on the Opp system for uptake.

  • Limit Duration of Exposure: Whenever possible, limit the duration of continuous exposure of bacterial cultures to this compound.

  • Use Fresh Cultures: Start experiments with fresh cultures grown from a single colony to reduce the standing genetic variation within the bacterial population.

  • Consider Checkerboard Assays: To identify synergistic antibiotic combinations, perform checkerboard assays to test various concentrations of this compound with other antibiotics.

Q5: Are there any known synergistic combinations with this compound?

While specific synergistic combinations with this compound are not extensively documented in the provided search results, a rational approach would be to combine it with antibiotics that target different cellular processes. Examples could include beta-lactams (targeting penicillin-binding proteins), fluoroquinolones (targeting DNA gyrase), or aminoglycosides (targeting the ribosome). The key is to select a partner drug that does not share the same resistance mechanism.

Q6: Can I use this compound in a continuous culture system?

Using this compound in a continuous culture system is challenging due to the high frequency of resistance. The constant selection pressure in a chemostat or turbidostat would likely lead to the rapid emergence and takeover of resistant mutants. If a continuous culture is necessary, it is crucial to monitor the MIC of the population frequently and potentially implement a pulsed dosing strategy.

Experimental Protocols

Protocol 1: Determining the Minimum Inhibitory Concentration (MIC) of this compound

This protocol outlines the broth microdilution method for determining the MIC of this compound against a bacterial strain.

Materials:

  • This compound stock solution

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a 2-fold serial dilution of this compound in CAMHB in a 96-well plate. The concentration range should span the expected MIC.

  • Include a positive control well (no antibiotic) and a negative control well (no bacteria).

  • Dilute the bacterial culture to a final concentration of 5 x 10⁵ CFU/mL in each well.

  • Incubate the plate at the optimal temperature for the bacterial strain for 16-20 hours.

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Protocol 2: Frequency of Resistance Assay

This protocol is used to determine the frequency at which spontaneous resistant mutants arise in a bacterial population.

Materials:

  • Bacterial culture grown to stationary phase

  • Agar plates with and without this compound at 4x MIC

  • Sterile saline solution or PBS

Procedure:

  • Determine the total number of viable cells in the stationary phase culture by plating serial dilutions on non-selective agar plates.

  • Plate a known volume of the undiluted culture onto agar plates containing this compound at 4x the MIC.

  • Incubate the plates until colonies appear on both the selective and non-selective plates.

  • Calculate the frequency of resistance by dividing the number of colonies on the selective plates by the total number of viable cells plated.

Visualizations

Pacidamycin_Mechanism_of_Action cluster_outside Bacterial Exterior cluster_membrane Cell Membrane cluster_inside Cytoplasm This compound This compound Opp Permease Opp Permease This compound->Opp Permease Uptake MraY MraY Opp Permease->MraY Transport MraY->this compound Inhibition Lipid I Lipid I MraY->Lipid I Catalysis Cell Wall Precursor Cell Wall Precursor Cell Wall Precursor->MraY Substrate Cell Wall Synthesis Cell Wall Synthesis Lipid I->Cell Wall Synthesis

Caption: Mechanism of action of this compound and its transport into the bacterial cell.

Resistance_Prevention_Workflow Start Experiment Start Experiment Optimize this compound Concentration Optimize this compound Concentration Start Experiment->Optimize this compound Concentration Consider Combination Therapy Consider Combination Therapy Optimize this compound Concentration->Consider Combination Therapy Monitor for Resistance Monitor for Resistance Consider Combination Therapy->Monitor for Resistance Characterize Resistant Mutants Characterize Resistant Mutants Monitor for Resistance->Characterize Resistant Mutants Resistance Detected End Experiment End Experiment Monitor for Resistance->End Experiment No Resistance Detected Adjust Experimental Strategy Adjust Experimental Strategy Characterize Resistant Mutants->Adjust Experimental Strategy Adjust Experimental Strategy->Monitor for Resistance

Caption: Experimental workflow to minimize and manage this compound resistance.

References

Technical Support Center: Total Synthesis of Pacidamycin D

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for common challenges encountered in the total synthesis of Pacidamycin D, targeting researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the total synthesis of Pacidamycin D?

The total synthesis of Pacidamycin D presents several significant challenges. The most critical is the construction and handling of the chemically labile Z-oxyacyl enamide moiety.[1][2] Other major hurdles include the stereocontrolled synthesis of the Z-oxyvinyl iodide precursor, the synthesis of the non-proteinogenic amino acid (2S,3S)-diaminobutyric acid (DABA), and the crucial late-stage copper-catalyzed cross-coupling of the vinyl iodide with the complex and thermally unstable tetrapeptide fragment.[1][3][4] Finally, developing a robust protecting group strategy that withstands various reaction conditions and allows for clean deprotection is a common difficulty.[5]

Q2: Why is the Z-oxyacyl enamide moiety so challenging to handle?

The Z-oxyacyl enamide linkage is highly susceptible to isomerization, hydrolysis, and other degradation pathways, particularly under acidic or basic conditions. Its inherent instability requires very mild reaction and purification conditions throughout the synthesis, especially in the final steps.[1][2] The assembly of this moiety is often performed at a late stage to minimize the number of steps it must endure.[1][4]

Q3: What makes the key copper-catalyzed cross-coupling step difficult?

This step involves coupling the Z-oxyvinyl iodide with a complex tetrapeptide carboxamide. The tetrapeptide is thermally unstable and contains multiple reactive functional groups (amides, carbamates, and a urea) that can potentially coordinate with the copper catalyst or participate in side reactions.[1][2] Optimizing the reaction conditions to achieve selective N-vinylation in the presence of these functionalities without causing epimerization or degradation of the starting materials is a significant challenge.[1][4]

Q4: Are there established methods for synthesizing the (2S,3S)-diaminobutyric acid (DABA) core?

Yes, several synthetic routes to access the central (2S,3S)-DABA residue have been developed. Early approaches by Boojamra, et al. established the stereochemistry.[6][7] Other synthetic strategies have utilized Garner's aldehyde or asymmetric synthesis from glycine Schiff base complexes to achieve the desired stereochemistry.[5] The choice of route often depends on the desired protecting groups and the overall synthetic strategy.

Troubleshooting Guides

Issue 1: Low Yield in the Copper-Catalyzed C-N Cross-Coupling Reaction

Q: My copper-catalyzed cross-coupling between the Z-oxyvinyl iodide and the tetrapeptide carboxamide is giving low yields. What are the likely causes and how can I improve it?

A: Low yields in this crucial step are a common problem. Here’s a systematic approach to troubleshooting:

  • Reagent Quality:

    • Copper(I) Source: Ensure the Cu(I) salt (e.g., CuI) is fresh and free of colored impurities, which suggest oxidation to Cu(II). Consider using freshly prepared Cu(I) sources or purifying commercial batches.

    • Tetrapeptide Stability: The tetrapeptide fragment is thermally unstable.[1][2] Avoid prolonged heating and store it at low temperatures. When bringing it to the reaction, minimize its time at room temperature.

    • Solvent Purity: Use anhydrous, degassed solvents. Oxygen can deactivate the catalyst.

  • Reaction Conditions:

    • Ligand Choice: The choice of ligand is critical for stabilizing the copper catalyst and promoting the desired reactivity. If you are using a standard ligand, consider screening others (e.g., various phenanthrolines, diamines).

    • Base: The base can significantly impact the reaction. If a strong base is causing degradation of your starting materials, try a milder, non-nucleophilic base. Carbonates (e.g., K₂CO₃, Cs₂CO₃) are often effective.

    • Temperature: While some coupling reactions require heat, the instability of the tetrapeptide necessitates keeping the temperature as low as possible. Run a temperature screen to find the optimal balance between reaction rate and substrate stability.

  • Side Reactions:

    • Homocoupling: Homocoupling of the vinyl iodide can be a significant side reaction. This is often favored at higher temperatures or if the catalyst is not sufficiently active.

    • Degradation: Monitor the reaction by TLC or LC-MS to check for the disappearance of starting materials and the appearance of degradation products. If degradation is observed, reduce the reaction time or temperature.

Issue 2: Poor Stereoselectivity in the Z-oxyvinyl Iodide Synthesis

Q: I am getting a mixture of E/Z isomers during the synthesis of the Z-oxyvinyl iodide. How can I improve the Z-selectivity?

A: Achieving high Z-selectivity is crucial. The method of iodination is key.

  • Reaction Type: Hydrometalation-iodination sequences are commonly used. The choice of hydrometalation reagent and conditions determines the stereochemical outcome.

  • Reagent Control: For hydrozirconation followed by iodination, ensure the hydrozirconating agent (e.g., Schwartz's reagent) is of high quality. The subsequent quench with iodine must be rapid and at low temperature to prevent isomerization.

  • Purification: The E/Z isomers can sometimes be difficult to separate by standard column chromatography. Specialized chromatography (e.g., HPLC) or careful optimization of the solvent system for flash chromatography may be required. It is often preferable to optimize the reaction to avoid this issue.

Data Presentation

Table 1: Comparison of Illustrative Conditions for the Cu(I)-Catalyzed Cross-Coupling

EntryCopper Source (eq.)Ligand (eq.)Base (eq.)SolventTemp (°C)Time (h)Yield (%)
1CuI (0.2)NoneK₂CO₃ (2.0)DMF8024<10
2CuI (0.2)L-Proline (0.4)K₂CO₃ (2.0)DMF601845
3CuBr·SMe₂ (0.2)DMAP (0.4)Cs₂CO₃ (2.0)Dioxane501265
4CuTC (0.2)Phen (0.4)K₃PO₄ (2.0)Toluene501272

This table presents illustrative data based on common optimization strategies for Ullmann-type couplings. Actual results will vary.

Experimental Protocols

Protocol 1: Synthesis of the Z-oxyvinyl Iodide Fragment

This protocol is a representative procedure for the stereoselective synthesis of the key vinyl iodide precursor.

  • Starting Material: To a solution of the protected 3'-deoxy-5'-alkyne uridine derivative (1.0 eq.) in anhydrous THF (0.1 M) under an argon atmosphere at room temperature is added Schwartz's reagent (Cp₂ZrHCl, 1.5 eq.) in portions over 15 minutes.

  • Hydrozirconation: The reaction mixture is stirred at room temperature for 30 minutes, during which the solution becomes clear and slightly yellow.

  • Iodination: The mixture is cooled to -78 °C, and a solution of iodine (I₂, 1.5 eq.) in THF is added dropwise until a persistent brown color is observed.

  • Quenching and Workup: The reaction is allowed to warm to room temperature over 1 hour. It is then quenched by the addition of a saturated aqueous solution of Na₂S₂O₃. The aqueous layer is extracted with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel (eluting with a hexanes/ethyl acetate gradient) to afford the Z-oxyvinyl iodide as a white solid.

Protocol 2: Key Cu(I)-Catalyzed Cross-Coupling

This protocol describes the critical coupling of the vinyl iodide with the tetrapeptide.

  • Reaction Setup: To an oven-dried flask under an argon atmosphere are added the tetrapeptide carboxamide (1.0 eq.), copper(I) thiophene-2-carboxylate (CuTC, 0.2 eq.), and 1,10-phenanthroline (0.4 eq.).

  • Solvent and Base Addition: Anhydrous, degassed toluene (0.05 M) is added, followed by finely ground anhydrous K₃PO₄ (2.0 eq.).

  • Addition of Vinyl Iodide: A solution of the Z-oxyvinyl iodide (1.2 eq.) in toluene is added dropwise to the suspension.

  • Reaction: The mixture is heated to 50 °C and stirred vigorously for 12-16 hours. The reaction progress is monitored by LC-MS.

  • Workup: Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite, washing with ethyl acetate. The filtrate is concentrated under reduced pressure.

  • Purification: The crude residue is purified by flash column chromatography on silica gel (eluting with a DCM/methanol gradient) to yield the protected Pacidamycin D.

Mandatory Visualization

G pac Pacidamycin D fragA Protected Tetrapeptide Carboxamide pac->fragA Cu-Catalyzed Cross-Coupling fragB Z-Oxyvinyl Iodide (Uridine Fragment) pac->fragB Cu-Catalyzed Cross-Coupling pep_syn Peptide Synthesis fragA->pep_syn uri_syn Uridine Modification fragB->uri_syn daba (2S,3S)-DABA pep_syn->daba ala L-Alanine pep_syn->ala trp L-Tryptophan pep_syn->trp urea Urea Dipeptide pep_syn->urea uridine 3'-Deoxy-5'-Alkyne Uridine uri_syn->uridine

Caption: Retrosynthetic analysis of Pacidamycin D.

G start Combine Tetrapeptide, CuTC, Ligand, Base in Toluene add_iodide Add Z-Oxyvinyl Iodide Solution start->add_iodide heat Heat at 50°C (12-16h) add_iodide->heat monitor Monitor by LC-MS heat->monitor monitor->heat Incomplete workup Cool, Filter through Celite, Concentrate monitor->workup Reaction Complete purify Flash Column Chromatography workup->purify product Protected Pacidamycin D purify->product

Caption: Workflow for the key cross-coupling step.

G start Low yield in Cross-Coupling? check_reagents Check Reagent Quality (CuI, Peptide, Solvent) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok purify_reagents Purify/Replace Reagents Degas Solvent reagents_ok->purify_reagents No screen_ligands Screen Ligands & Bases reagents_ok->screen_ligands Yes purify_reagents->start optimize_temp Optimize Temperature (e.g., 40-60°C) screen_ligands->optimize_temp degradation Degradation Observed? optimize_temp->degradation lower_temp Lower Temperature Reduce Time degradation->lower_temp Yes retry Retry Synthesis degradation->retry No lower_temp->retry

Caption: Troubleshooting the cross-coupling reaction.

References

Technical Support Center: Pacidamycin 4 Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in successfully dissolving Pacidamycin 4 for in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: I am having trouble dissolving my lyophilized this compound. What is the recommended starting solvent?

A1: Due to the complex peptidic nature of this compound, containing both hydrophobic and charged residues, a universal solvent is not guaranteed. We recommend starting with a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution.[1][2] Subsequently, this stock can be diluted into your aqueous assay buffer.

Q2: My this compound, dissolved in DMSO, precipitates when I dilute it into my aqueous buffer. What should I do?

A2: This is a common issue known as "salting out." It occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment where its solubility is lower. Here are several troubleshooting steps:

  • Slow Dilution: Add the DMSO stock solution dropwise into the vigorously vortexing aqueous buffer. This prevents localized high concentrations of this compound that can lead to precipitation.

  • Lower Final Concentration: The final concentration of this compound in your assay may be exceeding its solubility limit in the aqueous buffer. Try reducing the final concentration.

  • Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 1%, to minimize potential cellular toxicity and off-target effects.[3]

  • pH Adjustment: The solubility of peptides is highly dependent on pH. Based on the presence of amino groups in diaminobutyric acid and the phenolic group of tyrosine, adjusting the pH of your aqueous buffer may improve solubility. Experiment with slightly acidic (e.g., pH 5-6) or slightly basic (e.g., pH 7.5-8.5) buffers.

Q3: Can I use sonication or heating to help dissolve this compound?

A3: Yes, these methods can be effective but should be used with caution.

  • Sonication: A brief sonication in a water bath can help break up aggregates and enhance dissolution.

  • Gentle Warming: Gently warming the solution (e.g., to 37°C) can increase the solubility of some compounds. However, prolonged or excessive heating should be avoided as it may degrade the peptide.

Q4: What is the overall charge of this compound, and how does that affect solubility?

Troubleshooting Guide

Issue: Lyophilized this compound powder is not dissolving.

This workflow provides a step-by-step approach to systematically troubleshoot solubility issues with this compound.

Caption: Troubleshooting workflow for dissolving this compound.

Data Presentation: Solvent Selection for this compound Stock Solutions

SolventRecommended Starting ConcentrationProsConsFinal Assay Concentration
DMSO 1-10 mg/mL- High solvating power for many organic molecules.[1] - Miscible with water.- Can be toxic to cells at higher concentrations.[3] - May precipitate upon aqueous dilution.≤ 1% (v/v) is generally recommended for cell-based assays.[2]
DMF 1-10 mg/mL- Good alternative to DMSO, especially for peptides.- Higher toxicity than DMSO.Should be kept to an absolute minimum, ideally < 0.1%.
Ethanol 1-5 mg/mL- Less toxic than DMSO and DMF.- Lower solvating power for complex peptides.Generally well-tolerated up to 1%, but can have biological effects.[3]
Aqueous Buffers (pH adjusted) Test solubility at desired final concentration- Directly compatible with most in vitro assays.- Solubility is often limited and highly pH-dependent.N/A

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO
  • Preparation: Allow the lyophilized this compound vial to equilibrate to room temperature before opening to prevent condensation.

  • Solvent Addition: Add the required volume of anhydrous, high-purity DMSO to the vial to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Dissolution: Vortex the vial for 1-2 minutes.

  • Sonication (Optional): If the compound is not fully dissolved, place the vial in a bath sonicator for 5-10 minutes.

  • Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.

Protocol 2: Dilution of DMSO Stock into Aqueous Assay Buffer

This protocol outlines the critical step of diluting the organic stock into an aqueous medium to minimize precipitation.

Dilution_Protocol start_dilution Start: Prepare Aqueous Buffer and DMSO Stock vortex_buffer Place aqueous buffer in a tube and start vigorous vortexing start_dilution->vortex_buffer add_dropwise Add the required volume of this compound DMSO stock dropwise to the vortexing buffer vortex_buffer->add_dropwise continue_vortex Continue vortexing for 30-60 seconds after addition add_dropwise->continue_vortex visual_inspection Visually inspect for any signs of precipitation continue_vortex->visual_inspection ready_to_use Solution is ready for the assay visual_inspection->ready_to_use Clear Solution precipitation_detected Precipitation observed visual_inspection->precipitation_detected Cloudy/Precipitate troubleshoot Refer to Troubleshooting Guide precipitation_detected->troubleshoot

Caption: Workflow for diluting this compound DMSO stock.

Protocol 3: pH Adjustment to Enhance Solubility
  • Prepare Buffers: Prepare a set of buffers with varying pH values (e.g., pH 5.0, 6.0, 7.4, 8.0). Ensure the buffer components are compatible with your assay.

  • Solubility Test: Add a small, known amount of lyophilized this compound to a fixed volume of each buffer.

  • Equilibrate: Gently mix the samples and allow them to equilibrate for at least 30 minutes at room temperature.

  • Observe: Visually inspect each tube for undissolved material.

  • Quantify (Optional): Centrifuge the samples to pellet any undissolved compound. Measure the concentration of this compound in the supernatant using a suitable analytical method (e.g., HPLC-UV) to determine the solubility at each pH.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving challenges associated with the co-purification of related pacidamycin analogues.

Troubleshooting Guide: Resolving Co-purification of Pacidamycin Analogues

This guide addresses common issues encountered during the chromatographic purification of pacidamycin analogues, which often co-elute due to their structural similarities. A systematic approach to troubleshooting is recommended.

Problem Potential Cause Suggested Solution
Poor resolution between two or more pacidamycin analogues Inadequate separation on the current HPLC column.Optimize Reversed-Phase HPLC (RP-HPLC) Method:Column Chemistry: Switch to a column with a different selectivity (e.g., from C18 to Phenyl-Hexyl or a polar-embedded column). • Mobile Phase: Modify the organic mobile phase (e.g., from acetonitrile to methanol) or adjust the pH of the aqueous phase to alter the ionization state of the analogues. • Gradient: Decrease the gradient slope (e.g., from a 10-minute to a 30-minute gradient) to improve separation of closely eluting peaks.
Co-eluting analogues have very similar hydrophobicity.Employ Orthogonal Chromatography:Mixed-Mode Chromatography (MMC): Utilize a column with both reversed-phase and ion-exchange properties. This allows for separation based on both hydrophobicity and charge. • Hydrophilic Interaction Liquid Chromatography (HILIC): For highly polar analogues, HILIC can provide a different selectivity compared to RP-HPLC.
Peak tailing for one or more pacidamycin analogues Secondary interactions between the basic moieties of the pacidamycins and residual silanols on the silica-based column.[1][2][3][4][5]Modify Mobile Phase:Lower pH: Decrease the mobile phase pH to around 2-3 using an additive like trifluoroacetic acid (TFA) or formic acid to protonate the silanols and reduce interaction.[3] • Increase Buffer Strength: A higher buffer concentration (e.g., 20-50 mM) can help to mask the silanol interactions.[5]
Column contamination or degradation.Column Maintenance: • Flush the column with a strong solvent to remove contaminants. • If the problem persists, the column may be degraded and require replacement.
Inconsistent retention times between runs Fluctuations in temperature.• Use a column oven to maintain a consistent temperature.
Incomplete column equilibration.• Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
Low recovery of pacidamycin analogues Adsorption to the stationary phase.• Change the mobile phase pH or the ion-pairing agent to reduce strong interactions with the column.
Degradation during purification.• If the analogues are unstable at the pH of the mobile phase, consider using a different buffer system.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for separating a complex mixture of pacidamycin analogues?

A1: A good starting point is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA). This method separates compounds based on their hydrophobicity and is effective for a wide range of peptides and related molecules.

Q2: My two most important pacidamycin analogues co-elute on a C18 column. What should I try next?

A2: If you have co-elution on a C18 column, you should try a method with a different selectivity. A good next step would be to try a column with a different stationary phase, such as a Phenyl-Hexyl column, which can offer different interactions with the aromatic moieties in the pacidamycin structure. Alternatively, employing an orthogonal technique like Mixed-Mode Chromatography (MMC) is a powerful strategy, as it separates based on both hydrophobicity and charge.

Q3: What is the role of the ion-pairing agent in the mobile phase?

A3: Ion-pairing agents, such as trifluoroacetic acid (TFA) or formic acid, are added to the mobile phase to improve peak shape and retention of charged molecules like pacidamycins. They form ion pairs with the charged functional groups on the analytes, which can enhance their interaction with the reversed-phase stationary phase and mask unwanted interactions with the column material that can lead to peak tailing.

Q4: Should I use TFA or formic acid in my mobile phase?

A4: The choice between TFA and formic acid depends on your detection method. TFA is a strong ion-pairing agent that often provides excellent peak shape in UV-based detection. However, it can cause ion suppression in mass spectrometry (MS). Formic acid is a weaker ion-pairing agent and is more compatible with MS detection, but may result in broader peaks for some compounds.[6][7][8][9][10]

Q5: What is Mixed-Mode Chromatography (MMC) and when should I use it for pacidamycin purification?

A5: Mixed-Mode Chromatography (MMC) utilizes a stationary phase with both reversed-phase and ion-exchange functionalities. This allows for the separation of molecules based on both their hydrophobicity and their charge. MMC is particularly useful for separating complex mixtures of polar and charged compounds, like pacidamycin analogues, that are difficult to resolve by RP-HPLC alone. You should consider using MMC when you have co-eluting analogues with different charge states.

Q6: Can Hydrophilic Interaction Liquid Chromatography (HILIC) be used for pacidamycin separation?

A6: Yes, HILIC is a viable option for separating highly polar pacidamycin analogues that are poorly retained in RP-HPLC.[11][12][13][14][15] HILIC uses a polar stationary phase and a mobile phase with a high concentration of organic solvent, which promotes the retention of polar compounds.

Data Presentation

The following table summarizes illustrative quantitative data for the separation of two hypothetical pacidamycin analogues, Pacidamycin X and Pacidamycin Y, using different chromatographic methods. This data is intended to demonstrate the potential outcomes of the recommended troubleshooting steps.

Method Column Mobile Phase Retention Time (min) Resolution (Rs) Peak Tailing Factor (Tf)
Method 1: Initial RP-HPLC C18Water/Acetonitrile + 0.1% TFAPacidamycin X: 15.2 Pacidamycin Y: 15.20.0Pacidamycin X: 1.8 Pacidamycin Y: 1.8
Method 2: Optimized RP-HPLC Phenyl-HexylWater/Methanol + 0.1% TFAPacidamycin X: 18.5 Pacidamycin Y: 19.31.6Pacidamycin X: 1.2 Pacidamycin Y: 1.3
Method 3: Mixed-Mode C18 with embedded anion exchangeWater/Acetonitrile + 50mM Ammonium FormatePacidamycin X: 22.1 Pacidamycin Y: 24.52.8Pacidamycin X: 1.1 Pacidamycin Y: 1.1

Experimental Protocols

Protocol 1: Optimized Reversed-Phase HPLC (RP-HPLC)
  • Column: Phenyl-Hexyl, 5 µm particle size, 4.6 x 250 mm.

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-35 min: 10% to 60% B (linear gradient)

    • 35-40 min: 60% to 90% B (linear gradient)

    • 40-45 min: 90% B (hold)

    • 45-50 min: 90% to 10% B (linear gradient)

    • 50-60 min: 10% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 260 nm and 280 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve the crude pacidamycin extract in 50% methanol/water.

Protocol 2: Mixed-Mode Chromatography (MMC)
  • Column: Mixed-mode C18 with embedded weak anion exchange functionality, 5 µm particle size, 4.6 x 150 mm.

  • Mobile Phase A: 50 mM Ammonium Formate in HPLC-grade water, pH adjusted to 6.5.

  • Mobile Phase B: HPLC-grade acetonitrile.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-40 min: 5% to 50% B (linear gradient)

    • 40-45 min: 50% to 95% B (linear gradient)

    • 45-50 min: 95% B (hold)

    • 50-55 min: 95% to 5% B (linear gradient)

    • 55-65 min: 5% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection: UV at 260 nm and 280 nm, and/or Mass Spectrometry (MS).

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve the crude pacidamycin extract in the initial mobile phase conditions (95% Mobile Phase A, 5% Mobile Phase B).

Mandatory Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification Fermentation Fermentation Broth Extraction Solvent Extraction Fermentation->Extraction Crude_Extract Crude Pacidamycin Extract Extraction->Crude_Extract RP_HPLC Initial RP-HPLC (C18) Crude_Extract->RP_HPLC Analysis1 Analyze Fractions (HPLC/MS) RP_HPLC->Analysis1 Co_elution Co-elution Observed? Analysis1->Co_elution Optimized_RP_HPLC Optimized RP-HPLC (e.g., Phenyl-Hexyl) Co_elution->Optimized_RP_HPLC Yes MMC Mixed-Mode Chromatography Co_elution->MMC Yes, alternative path Pure_Analogues Pure Pacidamycin Analogues Co_elution->Pure_Analogues No Analysis2 Analyze Fractions Optimized_RP_HPLC->Analysis2 MMC->Analysis2 Analysis2->Pure_Analogues

Caption: Experimental workflow for the purification of pacidamycin analogues.

troubleshooting_logic Start Co-elution of Pacidamycin Analogues Change_Column Change Column Chemistry (e.g., C18 to Phenyl-Hexyl) Start->Change_Column Modify_Mobile_Phase Modify Mobile Phase (Solvent, pH, Ion-Pairing Agent) Start->Modify_Mobile_Phase Optimize_Gradient Optimize Gradient (Steeper or Shallower) Start->Optimize_Gradient Resolution_Achieved Resolution Achieved? Change_Column->Resolution_Achieved Modify_Mobile_Phase->Resolution_Achieved Optimize_Gradient->Resolution_Achieved Orthogonal_Method Use Orthogonal Method (e.g., Mixed-Mode Chromatography) End Pure Analogues Isolated Orthogonal_Method->End Resolution_Achieved->Orthogonal_Method No Resolution_Achieved->End Yes

Caption: Troubleshooting logic for resolving co-elution of pacidamycin analogues.

References

Technical Support Center: Enhancing Pacidamycin 4 Production in S. coeruleorubidus

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the genetic engineering of Streptomyces coeruleorubidus to achieve higher titers of Pacidamycin 4.

Frequently Asked Questions (FAQs)

Q1: What is the genetic basis for pacidamycin production in S. coeruleorubidus?

A1: Pacidamycin biosynthesis is governed by a dedicated biosynthetic gene cluster (BGC). This cluster spans approximately 31 kilobases (kb) and contains 22 open reading frames (ORFs), designated pacA through pacV.[1][2] These genes encode all the necessary enzymes for the assembly of the pacidamycin scaffold, including a suite of nonribosomal peptide synthetases (NRPSs) and various tailoring enzymes responsible for the unique chemical moieties of the molecule.[1][2]

Q2: Have any specific genes in the pacidamycin BGC been identified as essential for production?

A2: Yes, targeted gene knockout studies have confirmed the essentiality of several genes. The NRPS genes pacO and pacP have been shown to be indispensable for pacidamycin biosynthesis; their deletion completely abolishes production.[1] Another gene, pacQ, is also critical, as its disruption leads to a drastic reduction in pacidamycin yield to less than 1% of the wild-type strain.

Q3: Is it possible to produce pacidamycins in a heterologous host?

A3: Yes, the entire pacidamycin BGC has been successfully expressed in Streptomyces lividans, a commonly used heterologous host. This resulted in the production of pacidamycin D and a newly identified analogue, pacidamycin S, confirming the functional completeness of the cloned BGC.[1] This strategy can be useful for overcoming limitations in the native producer or for engineering novel pacidamycin derivatives.

Q4: What are the known functions of the pac genes beyond the core NRPSs?

A4: Research has begun to elucidate the functions of other pac genes. For instance, pac5, pac11, and pac13 are involved in the biosynthesis of the unique 4',5'-dehydronucleoside core of pacidamycin. Pac11 is believed to be an oxidoreductase, pac5 a transaminase, and pac13 a dehydratase. Understanding the roles of these tailoring enzymes is crucial for targeted genetic modifications.

Q5: Are there any known regulatory genes within the pacidamycin BGC?

A5: The pacidamycin BGC likely contains internal regulatory elements that control its expression. While specific regulatory genes within the pac cluster have not been fully characterized in published literature, the identification of such genes is a key area of ongoing research. Manipulation of these regulators could provide a powerful strategy for enhancing pacidamycin titer.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No pacidamycin production after genetic modification 1. Disruption of an essential biosynthetic gene (e.g., pacO, pacP).2. Polar effects of the mutation on downstream genes.3. Incorrect vector construction or failed transformation.1. Verify the integrity of all essential genes post-manipulation.2. Use non-polar deletion cassettes or complement the mutation in trans.3. Sequence verify all constructs and optimize the transformation protocol.
Low pacidamycin titer 1. Insufficient precursor supply.2. Suboptimal expression of the BGC.3. Feedback inhibition by pacidamycin.4. Inefficient export of the antibiotic.1. Supplement the fermentation medium with precursor amino acids.2. Engineer stronger promoters upstream of the BGC or key biosynthetic genes.3. Investigate and knockout any feedback regulatory mechanisms.4. Overexpress known or putative transporter genes within the BGC.
Difficulty with genetic manipulation of S. coeruleorubidus 1. Inefficient protoplast formation or regeneration.2. Active restriction-modification systems.3. Low conjugation efficiency.1. Optimize the lysozyme treatment time and use appropriate regeneration media.2. Use methylation-deficient E. coli strains for plasmid propagation.3. Optimize the donor-to-recipient ratio and mating conditions.
Altered pacidamycin analogue profile 1. Inactivation of a tailoring enzyme.2. Pleiotropic effects of the genetic modification.1. Characterize the function of the disrupted gene to understand its role in pacidamycin biosynthesis.2. Analyze the global metabolic changes in the mutant strain.

Quantitative Data on Pacidamycin Production

Genetic Modification / StrategyStrainPacidamycin TiterReference
Wild TypeS. coeruleorubidus1-2 mg/L
Fermentation OptimizationS. coeruleorubidus>100 mg/L
Gene Knockout (ΔpacO)S. coeruleorubidusProduction Abolished
Gene Knockout (ΔpacP)S. coeruleorubidusProduction Abolished
Gene Knockout (ΔpacQ)S. coeruleorubidus<1% of Wild Type
Overexpression of Biosynthetic GenesS. coeruleorubidusData Not Available-
Regulatory Gene ManipulationS. coeruleorubidusData Not Available-

Experimental Protocols

Protocol 1: Protoplast Formation and Transformation of S. coeruleorubidus

This protocol is adapted from general methods for Streptomyces and may require optimization for S. coeruleorubidus.

Materials:

  • S. coeruleorubidus spore stock

  • YEME medium (Yeast Extract-Malt Extract)

  • Sucrose (10.3%)

  • Lysozyme solution (1 mg/mL in P buffer)

  • P buffer

  • Transformation vector with desired genetic construct

  • PEG-P solution

  • R2YE regeneration medium

Procedure:

  • Mycelium Growth: Inoculate 50 mL of YEME medium with S. coeruleorubidus spores and incubate at 30°C with shaking until the late logarithmic growth phase is reached.

  • Harvesting: Centrifuge the culture to pellet the mycelia. Wash the pellet twice with 10.3% sucrose.

  • Protoplast Formation: Resuspend the mycelial pellet in 4 mL of lysozyme solution and incubate at 30°C for 15-60 minutes. Monitor protoplast formation microscopically.

  • Protoplast Isolation: Gently pipette the suspension to disrupt the mycelia further. Add 5 mL of P buffer and filter through sterile cotton wool to remove mycelial debris.

  • Washing: Pellet the protoplasts by gentle centrifugation and wash twice with P buffer.

  • Transformation: Resuspend the protoplasts in P buffer. Add 1-5 µg of the transformation vector and mix gently. Immediately add 0.5 mL of PEG-P solution and mix.

  • Plating: Plate the transformation mixture onto R2YE regeneration medium.

  • Selection: After 16-20 hours of incubation, overlay the plates with a selective agent (e.g., an antibiotic corresponding to the resistance marker on the vector).

  • Incubation: Continue incubation until transformants appear.

Protocol 2: Gene Knockout via Homologous Recombination

This protocol outlines a general workflow for creating a gene knockout in S. coeruleorubidus.

Materials:

  • S. coeruleorubidus genomic DNA

  • PCR primers for amplifying homologous arms flanking the target gene

  • An antibiotic resistance cassette (e.g., apramycin)

  • A temperature-sensitive delivery vector

  • Competent E. coli for cloning

  • S. coeruleorubidus protoplasts or competent cells for transformation

Procedure:

  • Construct Assembly: Amplify the upstream and downstream homologous arms (each ~1.5 kb) of the target gene from S. coeruleorubidus genomic DNA. Clone these arms into the delivery vector, flanking the antibiotic resistance cassette.

  • Vector Introduction: Transform the resulting knockout vector into S. coeruleorubidus via protoplast transformation or conjugation.

  • First Crossover Selection: Select for transformants that have integrated the vector into the chromosome via a single crossover event. This is typically done by selecting for the antibiotic resistance marker on the vector at a permissive temperature.

  • Second Crossover Induction: Grow the single crossover mutants under non-permissive conditions (for temperature-sensitive vectors) to induce the second crossover event, which will result in the excision of the vector and the replacement of the target gene with the resistance cassette.

  • Screening for Double Crossovers: Screen for colonies that are resistant to the selection marker on the cassette but sensitive to any markers on the vector backbone.

  • Confirmation: Confirm the gene knockout by PCR analysis and, if necessary, by Southern blotting.

Visualizations

Pacidamycin_Biosynthetic_Pathway cluster_final_product Final Product Uridine Uridine Pac11 Pac11 (Oxidoreductase) Uridine->Pac11 Amino_Acids Amino Acids (m-Tyr, L-Ala, Diaminopropionate, etc.) PacO PacO (NRPS) Amino_Acids->PacO Pac5 Pac5 (Transaminase) Pac11->Pac5 Pac13 Pac13 (Dehydratase) Pac5->Pac13 Modified Nucleoside Pacidamycin_4 This compound Pac13->Pacidamycin_4 PacP PacP (NRPS) PacO->PacP Other_NRPS Other NRPS & Tailoring Enzymes PacP->Other_NRPS Peptide Chain Elongation Other_NRPS->Pacidamycin_4 Final Assembly

Caption: Proposed biosynthetic pathway for this compound in S. coeruleorubidus.

Genetic_Engineering_Workflow cluster_design Design & Construction cluster_transformation Transformation cluster_analysis Analysis Target_Selection Target Gene Selection (Overexpression/Knockout) Vector_Construction Vector Construction Target_Selection->Vector_Construction Protoplast_Preparation Protoplast Preparation Vector_Construction->Protoplast_Preparation Transformation Transformation (PEG-mediated) Protoplast_Preparation->Transformation Regeneration_Selection Regeneration & Selection Transformation->Regeneration_Selection Genotypic_Verification Genotypic Verification (PCR, Sequencing) Regeneration_Selection->Genotypic_Verification Fermentation Fermentation Genotypic_Verification->Fermentation Titer_Analysis This compound Titer Analysis (HPLC, LC-MS) Fermentation->Titer_Analysis Titer_Analysis->Target_Selection Iterative Optimization

Caption: General workflow for genetic engineering of S. coeruleorubidus.

Logical_Troubleshooting Start Low/No this compound Titer Check_Strain Verify Strain Integrity (Genomic Verification) Start->Check_Strain Check_Culture Optimize Culture Conditions (Medium, Temperature, pH) Check_Strain->Check_Culture Strain OK Resolved Titer Improved Check_Strain->Resolved Issue Found & Fixed Check_Precursors Supplement Precursors Check_Culture->Check_Precursors Conditions OK Check_Culture->Resolved Issue Found & Fixed Check_Expression Analyze Gene Expression (qRT-PCR) Check_Precursors->Check_Expression Precursors OK Check_Precursors->Resolved Issue Found & Fixed Check_Enzyme_Activity In Vitro Enzyme Assays Check_Expression->Check_Enzyme_Activity Expression OK Check_Expression->Resolved Issue Found & Fixed Check_Enzyme_Activity->Resolved Issue Found & Fixed

Caption: Logical troubleshooting flow for low this compound production.

References

overcoming poor signal-to-noise in NMR analysis of Pacidamycin 4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with poor signal-to-noise (S/N) in the NMR analysis of Pacidamycin 4.

Troubleshooting Guide: Enhancing Signal-to-Noise

Low signal-to-noise is a common hurdle in the NMR analysis of complex natural products like this compound, often stemming from limited sample availability, solubility issues, or inherent molecular properties. This guide provides a systematic approach to diagnosing and resolving poor S/N.

Initial Assessment of the Problem

Before adjusting experimental parameters, it is crucial to identify the potential source of the low signal. The following flowchart outlines a logical troubleshooting workflow.

G Troubleshooting Workflow for Poor S/N in NMR cluster_0 Problem Identification cluster_1 Sample-Related Solutions cluster_2 Instrumental & Experimental Solutions cluster_3 Advanced Techniques start Poor Signal-to-Noise Ratio check_sample Is the sample concentration sufficient? start->check_sample check_solubility Is the sample fully dissolved? check_sample->check_solubility Yes increase_conc Increase sample concentration if possible. check_sample->increase_conc No check_shimming Is the magnetic field homogeneity optimized (shimming)? check_solubility->check_shimming Yes optimize_solvent Test different deuterated solvents or solvent mixtures. check_solubility->optimize_solvent No manual_shim Perform manual shimming. check_shimming->manual_shim No increase_scans Increase the number of scans. check_shimming->increase_scans Yes end Improved S/N Spectrum increase_conc->end filter_sample Filter the sample to remove particulates. optimize_solvent->filter_sample filter_sample->end manual_shim->end optimize_params Optimize acquisition parameters (e.g., pulse width, relaxation delay). increase_scans->optimize_params cryoprobe Use a cryoprobe if available. optimize_params->cryoprobe post_processing Apply post-acquisition processing techniques. cryoprobe->post_processing post_processing->end

Caption: A logical workflow for troubleshooting poor signal-to-noise in NMR experiments.

Frequently Asked Questions (FAQs)

Sample Preparation

Q1: What is the recommended sample concentration for NMR analysis of this compound?

A1: For ¹H NMR, a concentration of 5-25 mg in 0.6-0.7 mL of a suitable deuterated solvent is generally recommended.[1] For the less sensitive ¹³C NMR, a higher concentration of 10-50 mg is often necessary to achieve an adequate signal-to-noise ratio.[1] Due to the complexity and potential for limited availability of this compound, starting with a higher concentration for initial experiments is advisable if possible.

Q2: My this compound sample has poor solubility in common NMR solvents. What can I do?

A2: Solubility is a critical factor for obtaining high-quality NMR spectra.[2] If solubility is an issue, consider the following strategies:

  • Solvent Screening: Test a range of deuterated solvents to find one that provides the best solubility.[2] For peptide-like molecules, solvents like DMSO-d₆, methanol-d₄, or mixtures such as chloroform-d/methanol-d₄ might be effective.

  • pH Adjustment: For molecules with ionizable groups, adjusting the pH of the solvent with trace amounts of deuterated acid or base can significantly improve solubility.[2]

  • Temperature Variation: Acquiring the spectrum at a slightly elevated temperature may improve solubility and sharpen spectral lines, although sample stability at higher temperatures should be considered.[2]

Q3: Should I filter my NMR sample?

A3: Yes. The presence of particulate matter can degrade the magnetic field homogeneity, leading to broadened spectral lines and a reduced signal-to-noise ratio.[1] It is best practice to filter the sample directly into the NMR tube, for example, by passing it through a small plug of glass wool in a pipette.[1]

Data Acquisition

Q4: How can I optimize the number of scans to improve the signal-to-noise ratio without excessive experiment time?

A4: The signal-to-noise ratio increases with the square root of the number of scans.[3] Therefore, to double the S/N, you need to quadruple the number of scans. For routine ¹H NMR, starting with 16 or 32 scans is a good baseline. If the signal is weak, increasing the number of scans is a direct way to improve it.[2] For ¹³C NMR, a much larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

Q5: What are the key acquisition parameters to check for improving signal intensity?

A5: Several acquisition parameters can be optimized to enhance signal intensity:

  • Pulse Width (Flip Angle): Ensure the correct pulse width is used. For quantitative experiments, a 90° pulse is standard. However, for faster acquisition where quantitation is not critical, a smaller flip angle (e.g., 30° or 45°) can be used with a shorter relaxation delay.[1]

  • Relaxation Delay (d1): This delay allows for the magnetization to return to equilibrium between scans. For quantitative results, d1 should be at least 5 times the longest T₁ relaxation time.[1] If not seeking quantitative data, a shorter delay can be used to reduce the total experiment time.

  • Receiver Gain: The receiver gain amplifies the NMR signal before digitization. While modern spectrometers often have autogain functions, it's important to ensure the gain is set as high as possible without causing receiver overload, which would clip the FID and introduce artifacts.[4]

Q6: Can the choice of NMR instrument affect the signal-to-noise ratio?

A6: Yes, significantly. There are several ways instrumentation impacts S/N:

  • Magnetic Field Strength: Higher field strength magnets provide a larger population difference between spin states, leading to a stronger NMR signal.[5]

  • Cryoprobes: The use of a cryogenically cooled probe can dramatically increase the signal-to-noise ratio, often by a factor of 3 to 4, by reducing thermal noise in the detection coil.[6]

Data Processing

Q7: Are there any data processing techniques that can improve the signal-to-noise ratio after the data has been acquired?

A7: Yes, post-acquisition processing can help to enhance the S/N, though it's always best to optimize data acquisition first. Common techniques include:

  • Line Broadening (Exponential Multiplication): Applying an exponential function to the FID before Fourier transformation can improve the S/N at the expense of resolution. A typical line broadening factor for ¹H NMR is between 0.2 and 1 Hz.[2]

  • Advanced Filtering Algorithms: Techniques like Savitzky-Golay filters or wavelet transforms can be employed to reduce the noise level in the spectrum.[2]

  • Deep Learning-Based Denoising: Newer methods using deep neural networks have shown the potential to significantly increase the S/N by effectively separating signal from noise.[7]

Experimental Protocols

Protocol 1: Standard Sample Preparation for this compound
  • Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial.

  • Solvent Addition: Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Dissolution: Gently vortex or sonicate the sample until it is fully dissolved. A visual inspection against a light source should show no suspended particles.[1]

  • Filtering and Transfer: Using a clean pipette with a small plug of glass wool at the tip, transfer the solution into a 5 mm NMR tube.

  • Capping and Cleaning: Securely cap the NMR tube and wipe the exterior with a lint-free tissue before inserting it into the spectrometer.[1]

Protocol 2: Basic ¹H NMR Acquisition Parameter Optimization
  • Sample Insertion: Insert the prepared NMR tube into the spectrometer.

  • Locking and Shimming: Lock onto the deuterium signal of the solvent and perform an automated shimming routine to optimize the magnetic field homogeneity.[1][3]

  • Pulse Width Calibration: Calibrate the 90° pulse width for the specific sample and probe.

  • Initial Acquisition (1 Scan): Acquire a single scan to check the signal intensity and spectral width.

  • Receiver Gain Adjustment: Use the spectrometer's automatic receiver gain adjustment function.[1]

  • Set Acquisition Parameters:

    • Number of Scans (ns): Start with 16 scans.

    • Relaxation Delay (d1): Set to 1-2 seconds for a qualitative spectrum.

    • Acquisition Time (aq): Set to 2-4 seconds.[1]

  • Data Acquisition: Start the experiment.

  • Processing and Evaluation: After acquisition, perform Fourier transformation, phase correction, and baseline correction. Evaluate the S/N. If it is insufficient, increase the number of scans.

Data Presentation

Table 1: Effect of Number of Scans on Signal-to-Noise Ratio

Number of ScansRelative S/N ImprovementRelative Time Increase
161x1x
642x4x
2564x16x
10248x64x

Note: This table illustrates the theoretical relationship where S/N is proportional to the square root of the number of scans.[3]

Table 2: Common Deuterated Solvents for Peptide-like Molecules

SolventProperties
DMSO-d₆Good for polar compounds, exchanges with labile protons slowly.
Methanol-d₄Good for polar compounds, but will exchange with labile protons (e.g., NH, OH).
Chloroform-dSuitable for less polar compounds.
D₂OFor highly water-soluble compounds; labile protons will exchange.
CDCl₃/CD₃OD mixturesCan provide a good balance of polarity for moderately polar compounds.

Signaling Pathways and Workflows

G Decision Pathway for Advanced NMR Experiments start Initial 1D ¹H NMR shows poor S/N check_optimization Have basic sample prep and acquisition parameters been optimized? start->check_optimization optimize_basics Optimize concentration, solvent, shimming, and number of scans. check_optimization->optimize_basics No check_cryoprobe Is a cryoprobe available? check_optimization->check_cryoprobe Yes optimize_basics->check_cryoprobe use_cryoprobe Utilize cryoprobe for enhanced sensitivity. check_cryoprobe->use_cryoprobe Yes consider_2d Is structural elucidation required despite low 1D signal? check_cryoprobe->consider_2d No use_cryoprobe->consider_2d run_2d Run 2D experiments (e.g., HSQC, HMBC) with increased scans. consider_2d->run_2d Yes end Proceed with data analysis. consider_2d->end No, focus on improving 1D S/N run_2d->end

References

Technical Support Center: Refining HPLC Methods for Pacidamycin 4 Isomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) methods for the challenging separation of Pacidamycin 4 isomers. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Troubleshooting Guide

This section offers solutions to specific problems you may encounter while developing and running your HPLC method for this compound isomer separation.

Question: Why am I observing poor resolution or complete co-elution of my this compound isomers?

Answer:

Poor resolution of isomers is a common challenge due to their very similar physicochemical properties.[1] Several factors in your HPLC method can be optimized to enhance separation.

Initial Checks:

  • Column Health: An old or contaminated column can lead to peak broadening and loss of resolution. Ensure your column is performing as expected by running a standard test mix.[2]

  • System Suitability: Verify that your HPLC system is functioning correctly, paying attention to pump performance and detector stability.[2]

Optimization Strategies:

  • Mobile Phase pH Adjustment: this compound is a uridylpeptide antibiotic, suggesting it has ionizable functional groups.[3][4] The pH of the mobile phase is a powerful tool for altering the selectivity of ionizable compounds.[5][6]

    • Strategy: Systematically vary the mobile phase pH. It is generally recommended to work at a pH that is at least 1.5-2 pH units away from the pKa of the analytes to ensure they are either fully ionized or fully unionized, leading to more stable retention times and potentially better separation.[6][7]

    • Action: Perform a pH scouting experiment (e.g., pH 3.0, 5.0, 7.0) using appropriate buffers to assess the impact on isomer separation.

  • Column Temperature Optimization: Temperature can significantly influence selectivity for structurally similar compounds.[8]

    • Strategy: Altering the column temperature changes the viscosity of the mobile phase and the kinetics of interaction between the isomers and the stationary phase.[2][9]

    • Action: Evaluate a range of temperatures (e.g., 25°C, 35°C, 45°C). Lower temperatures may increase retention and improve resolution for some closely eluting compounds, while higher temperatures can improve efficiency and alter selectivity.[8][10]

  • Gradient Elution Profile: A shallow gradient is often more effective for separating closely related compounds than a steep one.[11]

    • Strategy: A slower rate of change in the organic solvent concentration increases the opportunity for differential partitioning of the isomers on the stationary phase.

    • Action: If you are using a gradient, try decreasing the gradient slope (e.g., from a 5-95% B in 10 minutes to 5-95% B in 30 minutes). Introducing an isocratic hold at a low organic phase concentration before the gradient can also enhance separation.[11]

  • Stationary Phase Selectivity: Standard C18 columns may not provide sufficient selectivity.

    • Strategy: Employing a column with a different stationary phase chemistry can introduce alternative separation mechanisms, such as π-π interactions or shape selectivity.[12][13]

    • Action: Screen columns with different selectivities. Phenyl-hexyl or pentafluorophenyl (PFP) columns are excellent candidates for compounds containing aromatic rings, offering π-π and dipole-dipole interactions.[13] Embedded amide or polar-endcapped columns can also provide unique selectivity for polar compounds.[13]

Question: My peaks for the this compound isomers are tailing or fronting. What can I do?

Answer:

Poor peak shape can compromise resolution and quantification.

Troubleshooting Peak Tailing:

  • Secondary Interactions: Unwanted interactions between the analytes and the stationary phase, such as with residual silanols on silica-based columns, can cause tailing.

    • Solution: Add a small amount of an acidic modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase (e.g., 0.1%) to suppress silanol activity.[2] Be mindful that TFA can suppress ionization in mass spectrometry.

  • Column Contamination: Buildup of contaminants on the column can lead to active sites that cause tailing.

    • Solution: Flush the column with a strong solvent.[2]

  • Column Overload: Injecting too much sample can lead to peak tailing.

    • Solution: Reduce the injection volume or the concentration of the sample.

Troubleshooting Peak Fronting:

  • Sample Solvent Incompatibility: Dissolving the sample in a solvent significantly stronger than the initial mobile phase can cause peak fronting.

    • Solution: Ideally, dissolve the sample in the initial mobile phase.[2]

  • Column Overload: Severe mass overload can also result in fronting.

    • Solution: Decrease the injection volume.[2]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for this compound isomers?

A1: A good starting point would be a reversed-phase method using a C18 column with a gradient elution.

  • Column: A high-quality C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A shallow gradient, for example, 10-40% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detection at a wavelength determined by a UV scan of this compound.

From this starting point, you can systematically optimize parameters as described in the troubleshooting guide.

Q2: Should I use isocratic or gradient elution for separating this compound isomers?

A2: Gradient elution is generally recommended for initial method development, especially when the retention behavior of the isomers is unknown.[14] It helps in eluting all components in a reasonable time and provides sharper peaks for later-eluting compounds.[15] Once the retention window of the isomers is established, an optimized shallow gradient or even an isocratic method can be developed for routine analysis.[11] Isocratic elution is simpler and can provide better separation for closely eluting peaks if the conditions are carefully optimized.[16]

Q3: How does the choice of organic solvent (Acetonitrile vs. Methanol) affect the separation?

A3: The choice of organic solvent can alter the selectivity of the separation. Acetonitrile and methanol have different properties and will interact differently with both the analytes and the stationary phase.[9] It is worthwhile to screen both solvents during method development. Sometimes a mixture of the two can provide a unique selectivity.

Q4: My method is still not providing baseline separation. What are the next steps?

A4: If you have thoroughly optimized the mobile phase (pH, organic solvent, gradient) and temperature without success, the next logical step is to screen different column chemistries.[17] As mentioned, phenyl-hexyl, PFP, or embedded polar group columns can offer different retention mechanisms that may be key to separating your isomers.[13]

Data Presentation

The following tables present hypothetical data to illustrate the effects of varying key HPLC parameters on the separation of two this compound isomers.

Table 1: Effect of Mobile Phase pH on Isomer Resolution

pHRetention Time Isomer 1 (min)Retention Time Isomer 2 (min)Resolution (Rs)
3.015.215.81.2
5.012.812.90.5
7.010.511.21.6
Conditions: C18 column, Acetonitrile/Water gradient, 30°C.

Table 2: Effect of Column Temperature on Isomer Resolution

Temperature (°C)Retention Time Isomer 1 (min)Retention Time Isomer 2 (min)Resolution (Rs)
2511.211.91.4
3510.110.71.5
459.09.41.1
Conditions: C18 column, Acetonitrile/Water gradient at pH 7.0.

Table 3: Comparison of Stationary Phases

Stationary PhaseRetention Time Isomer 1 (min)Retention Time Isomer 2 (min)Resolution (Rs)
C1810.110.71.5
Phenyl-Hexyl12.513.82.1
Embedded Amide8.79.00.8
Conditions: Acetonitrile/Water gradient at pH 7.0, 35°C.

Experimental Protocols

Protocol 1: General HPLC Method Development for this compound Isomers

  • Sample Preparation: Dissolve a small amount of the this compound isomer mixture in the initial mobile phase composition to a final concentration of approximately 0.5 mg/mL. Filter the sample through a 0.22 µm syringe filter.

  • HPLC System and Conditions:

    • Column: Start with a standard C18 column (e.g., Agilent Zorbax, Waters Symmetry, Phenomenex Luna; 150 mm x 4.6 mm, 3.5 µm).

    • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 5 µL.

    • Detection: Diode-array detector (DAD) monitoring a range of wavelengths (e.g., 220-400 nm) to determine the optimal wavelength for detection.

  • Initial Scouting Gradient:

    • 0-5 min: 10% B

    • 5-35 min: 10% to 90% B (linear gradient)

    • 35-40 min: 90% B

    • 40.1-45 min: 10% B (re-equilibration)

  • Optimization: Based on the results of the scouting run, systematically adjust the following parameters to improve resolution:

    • Gradient Slope: Make the gradient shallower around the elution time of the isomers.

    • Temperature: Test temperatures between 25°C and 45°C.

    • pH: Prepare mobile phases with different buffers (e.g., ammonium formate for pH 3-5, ammonium bicarbonate for pH 7-9) to assess the effect of pH.

    • Stationary Phase: If necessary, switch to a column with a different selectivity (e.g., Phenyl-Hexyl).

Mandatory Visualization

HPLC_Troubleshooting_Workflow start Start: Poor Isomer Resolution check_system Initial Checks: - Column Health - System Suitability start->check_system optimize_ph Optimize Mobile Phase pH check_system->optimize_ph resolution_ok Resolution Acceptable? optimize_ph->resolution_ok Assess optimize_temp Optimize Column Temperature optimize_temp->resolution_ok Assess optimize_grad Optimize Gradient Profile optimize_grad->resolution_ok Assess change_column Screen Different Stationary Phases change_column->resolution_ok Assess resolution_ok->optimize_temp No resolution_ok->optimize_grad No resolution_ok->change_column No end End: Method Optimized resolution_ok->end Yes

Caption: A logical workflow for troubleshooting poor HPLC isomer separation.

Method_Development_Strategy start Define Separation Goal: Baseline resolution of this compound isomers initial_method Step 1: Initial Method - C18 Column - Acidic Mobile Phase (ACN/H2O) - Scouting Gradient start->initial_method param_screening Step 2: Parameter Screening initial_method->param_screening ph_screen pH Scouting (e.g., 3, 5, 7) param_screening->ph_screen temp_screen Temperature Scouting (e.g., 25, 35, 45°C) param_screening->temp_screen solvent_screen Organic Solvent (ACN vs. MeOH) param_screening->solvent_screen fine_tuning Step 3: Fine-Tuning - Shallow Gradient - Isocratic Hold ph_screen->fine_tuning temp_screen->fine_tuning solvent_screen->fine_tuning column_selectivity Step 4 (If Needed): Column Selectivity - Phenyl-Hexyl - PFP fine_tuning->column_selectivity Resolution still inadequate final_method Final Optimized Method fine_tuning->final_method column_selectivity->fine_tuning

Caption: A systematic approach for HPLC method development for isomers.

References

Validation & Comparative

A Comparative Analysis of Pacidamycin 4 and Standard Antibiotics Against Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the novel antibiotic, Pacidamycin 4, with a panel of standard-of-care antibiotics used in the treatment of Pseudomonas aeruginosa infections. The information presented herein is intended to support research and development efforts in the ongoing search for effective therapies against this opportunistic pathogen.

Executive Summary

Pseudomonas aeruginosa is a gram-negative bacterium notorious for its intrinsic and acquired resistance to a wide array of antibiotics, posing a significant challenge in clinical settings. This compound, a member of the uridyl peptide antibiotic family, exhibits potent and specific activity against P. aeruginosa. This guide delves into the comparative efficacy of this compound by examining its mechanism of action, in vitro activity, and resistance profile alongside established antipseudomonal agents.

Mechanism of Action: A Tale of Two Strategies

The antibacterial efficacy of an antibiotic is fundamentally linked to its molecular target within the bacterial cell. This compound and standard antibiotics employ distinct strategies to inhibit the growth of P. aeruginosa.

This compound: This antibiotic targets a crucial step in the biosynthesis of the bacterial cell wall. Specifically, it inhibits the enzyme MraY (phospho-N-acetylmuramoyl-pentapeptide translocase), which is essential for the formation of peptidoglycan, a vital component of the bacterial cell wall. This targeted inhibition leads to cell lysis and bacterial death.

Standard Antibiotics: The mechanisms of action for commonly used antipseudomonal antibiotics are more varied:

  • β-Lactams (e.g., Piperacillin-tazobactam, Ceftazidime, Meropenem): These agents also interfere with cell wall synthesis but do so by binding to and inhibiting penicillin-binding proteins (PBPs), which are responsible for the final steps of peptidoglycan cross-linking.

  • Fluoroquinolones (e.g., Ciprofloxacin, Levofloxacin): This class of antibiotics targets bacterial DNA replication by inhibiting the enzymes DNA gyrase and topoisomerase IV.

  • Aminoglycosides (e.g., Gentamicin, Tobramycin, Amikacin): These antibiotics bind to the 30S ribosomal subunit, leading to the misreading of mRNA and the production of nonfunctional proteins, ultimately disrupting protein synthesis.

Comparative Mechanisms of Action Against P. aeruginosa cluster_pacidamycin This compound cluster_standard Standard Antibiotics cluster_beta_lactam β-Lactams cluster_fluoroquinolone Fluoroquinolones cluster_aminoglycoside Aminoglycosides P4 This compound MraY MraY Inhibition P4->MraY targets PG_Synth Peptidoglycan Synthesis Blockage MraY->PG_Synth Cell_Lysis_P Cell Lysis PG_Synth->Cell_Lysis_P BL Piperacillin, Ceftazidime, etc. PBP PBP Inhibition BL->PBP target CW_Synth Cell Wall Synthesis Disruption PBP->CW_Synth Cell_Lysis_B Cell Lysis CW_Synth->Cell_Lysis_B FQ Ciprofloxacin, Levofloxacin DNA_Gyrase DNA Gyrase/Topoisomerase IV Inhibition FQ->DNA_Gyrase target DNA_Rep DNA Replication Blockage DNA_Gyrase->DNA_Rep Cell_Death_F Cell Death DNA_Rep->Cell_Death_F AG Gentamicin, Tobramycin, etc. Ribosome 30S Ribosome Binding AG->Ribosome targets Protein_Synth Faulty Protein Synthesis Ribosome->Protein_Synth Cell_Death_A Cell Death Protein_Synth->Cell_Death_A Primary Resistance Mechanisms cluster_pac_resistance This compound Resistance cluster_standard_resistance Standard Antibiotic Resistance cluster_beta_lactam_res β-Lactam Resistance cluster_fluoroquinolone_res Fluoroquinolone Resistance cluster_aminoglycoside_res Aminoglycoside Resistance P4_Res This compound Opp_Mutation Opp Transporter Mutation P4_Res->Opp_Mutation induces Reduced_Uptake Reduced Uptake Opp_Mutation->Reduced_Uptake High_Level_Res High-Level Resistance Reduced_Uptake->High_Level_Res BL_Res β-Lactams Beta_Lactamase β-Lactamase Production BL_Res->Beta_Lactamase PBP_Alteration PBP Alteration BL_Res->PBP_Alteration Porin_Loss Porin Loss BL_Res->Porin_Loss FQ_Res Fluoroquinolones Target_Mutation_F Target Site Mutation FQ_Res->Target_Mutation_F Efflux_Pumps_F Efflux Pump Overexpression FQ_Res->Efflux_Pumps_F AG_Res Aminoglycosides Enzymatic_Mod Enzymatic Modification AG_Res->Enzymatic_Mod Target_Mutation_A Ribosomal Target Alteration AG_Res->Target_Mutation_A MIC Determination Workflow (Broth Microdilution) Start Start Prep_Stock Prepare Antibiotic Stock Solutions Start->Prep_Stock Prep_Plates Prepare Microdilution Plates with CAMHB Start->Prep_Plates Prep_Inoculum Prepare Standardized P. aeruginosa Inoculum Start->Prep_Inoculum Serial_Dilute Perform Serial Dilutions of Antibiotics Prep_Stock->Serial_Dilute Prep_Plates->Serial_Dilute Inoculate Inoculate Plates with Bacteria Serial_Dilute->Inoculate Prep_Inoculum->Inoculate Incubate Incubate at 35°C for 16-20h Inoculate->Incubate Read_MIC Read and Record MIC Incubate->Read_MIC End End Read_MIC->End

Genetic Validation of Pacidamycin 4's MraY Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Pacidamycin 4's MraY inhibitory activity, supported by genetic validation studies and compared with other known MraY inhibitors. The data presented herein is intended to facilitate objective evaluation and inform future research and development of novel antibacterial agents targeting the essential MraY translocase.

Introduction to MraY Inhibition

MraY (phospho-N-acetylmuramoyl-pentapeptide translocase) is a crucial integral membrane enzyme in the bacterial peptidoglycan biosynthesis pathway. It catalyzes the transfer of the soluble precursor UDP-N-acetylmuramoyl-pentapeptide to the lipid carrier undecaprenyl phosphate, forming Lipid I. This is the first membrane-bound step in cell wall synthesis, making MraY an attractive target for novel antibiotics. Pacidamycins are a class of uridyl peptide antibiotics that have been identified as inhibitors of MraY.[1][2] This guide focuses on the genetic validation of this compound's on-target activity and compares its performance with other well-characterized MraY inhibitors.

Comparative Analysis of MraY Inhibitors

The following table summarizes the inhibitory activities of this compound and other notable MraY inhibitors. The data is presented as the half-maximal inhibitory concentration (IC50) against the MraY enzyme and the minimum inhibitory concentration (MIC) against relevant bacterial strains.

InhibitorTarget Organism/EnzymeIC50MIC (µg/mL)Key Genetic Validation
This compound Pseudomonas aeruginosaData not available4-16 (Wild-Type)[3]High-level resistance (MIC >500) observed in spontaneous mutants.[3]
Escherichia coli (MraY)Data not available4-8 (Dihydropacidamycin derivative)[4]Reduced inhibition observed against MraY mutants (F288L, E287A).
TunicamycinStaphylococcus aureusData not availableUp to 32-fold increase in MIC with mraY overexpression.[5]Target overexpression confers resistance.[5]
CarbacaprazamycinAquifex aeolicus MraY104 nM[6]Data not availableNot available
CapuramycinAquifex aeolicus MraY185 nM[6]Data not availableNot available
3′-hydroxymureidomycin AAquifex aeolicus MraY52 nM[6]Data not availableNot available
Muraymycin B8 & B9Staphylococcus aureus MraYPicomolar range2-6 (S. aureus), 2-4 (E. coli ΔtolC)Not available

Genetic Validation of MraY as the Target of this compound

Genetic studies provide crucial in-cell evidence that an antibiotic's activity is a direct result of inhibiting its intended target. For this compound, two key genetic approaches have validated MraY as its primary target:

  • Site-Directed Mutagenesis of mraY : Studies have shown that specific mutations in the mraY gene can confer resistance to uridyl peptide antibiotics, including pacidamycins. Mutations at residues F288 and E287 in E. coli MraY have been demonstrated to reduce the inhibitory activity of this class of antibiotics. This provides strong evidence that pacidamycins directly interact with MraY at or near these residues.

  • Spontaneous Resistant Mutants : The emergence of spontaneous mutants with high-level resistance to this compound further supports MraY as the target. In Pseudomonas aeruginosa, spontaneous mutants exhibiting high resistance (MIC > 500 µg/ml) have been isolated.[3] While the specific mutations in these clinical isolates were not detailed in the available literature, the high frequency of their occurrence points towards a specific target-based resistance mechanism.

Experimental Protocols

MraY Inhibition Assay (UMP-Glo™ Assay)

This protocol is adapted from established methods for measuring MraY activity and inhibition.

Materials:

  • Purified MraY enzyme

  • UDP-MurNAc-pentapeptide (substrate)

  • Undecaprenyl phosphate (C55-P) (substrate)

  • UMP-Glo™ Reagent (Promega)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 0.05% DDM)

  • Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 384-well white plates

Procedure:

  • Prepare a reaction mix containing assay buffer, UDP-MurNAc-pentapeptide, and C55-P at desired concentrations.

  • Add the test compound at various concentrations to the wells of the 384-well plate. Include a no-inhibitor control (solvent only).

  • Add the purified MraY enzyme to initiate the reaction.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

  • Stop the reaction by adding the UMP-Glo™ Reagent, which detects the UMP product.

  • Incubate as per the UMP-Glo™ protocol to allow the luminescence signal to develop.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Site-Directed Mutagenesis of mraY

This protocol outlines the general steps for creating specific mutations in the mraY gene using a PCR-based method.

Materials:

  • Plasmid DNA containing the wild-type mraY gene

  • High-fidelity DNA polymerase

  • Custom-designed mutagenic primers (containing the desired mutation, e.g., F288L)

  • dNTPs

  • PCR buffer

  • DpnI restriction enzyme

  • Competent E. coli cells for transformation

  • LB agar plates with appropriate antibiotic for selection

Procedure:

  • Primer Design: Design complementary primers that contain the desired mutation in the middle of the primer sequence.

  • PCR Amplification: Perform PCR using the plasmid containing the wild-type mraY gene as a template and the mutagenic primers. The PCR will amplify the entire plasmid, incorporating the desired mutation.

  • DpnI Digestion: Digest the PCR product with DpnI. DpnI specifically cleaves methylated and hemimethylated DNA, which corresponds to the parental (wild-type) plasmid DNA. The newly synthesized, mutated plasmid DNA will be unmethylated and thus resistant to digestion.

  • Transformation: Transform the DpnI-treated plasmid DNA into competent E. coli cells.

  • Selection and Screening: Plate the transformed cells on LB agar containing the appropriate antibiotic. Select individual colonies and isolate the plasmid DNA.

  • Sequence Verification: Sequence the isolated plasmid DNA to confirm the presence of the desired mutation in the mraY gene.

Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the broth microdilution method for determining the MIC of an antibiotic.

Materials:

  • Bacterial strain (e.g., wild-type and mraY mutant or overexpressing strain)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test antibiotic (e.g., this compound)

  • 96-well microtiter plates

Procedure:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) in CAMHB.

  • Antibiotic Dilution: Prepare a two-fold serial dilution of the antibiotic in CAMHB in the wells of a 96-well plate.

  • Inoculation: Add an equal volume of the bacterial inoculum to each well, resulting in a final desired bacterial concentration. Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Visualizations

MraY_Pathway UDP_MurNAc_pp UDP-MurNAc-pentapeptide (Cytoplasm) MraY MraY UDP_MurNAc_pp->MraY C55P Undecaprenyl Phosphate (Membrane) C55P->MraY Lipid_I Lipid I (Membrane) MraY->Lipid_I UMP UMP MraY->UMP Peptidoglycan Peptidoglycan Synthesis Lipid_I->Peptidoglycan Pacidamycin4 This compound Pacidamycin4->MraY

Caption: MraY catalyzes the formation of Lipid I, a critical step in peptidoglycan synthesis.

Genetic_Validation_Workflow cluster_mutagenesis Site-Directed Mutagenesis cluster_mic MIC Comparison mutagenesis_start Start with Wild-Type mraY gene pcr PCR with mutagenic primers mutagenesis_start->pcr dpni DpnI digestion of parental plasmid pcr->dpni transform Transformation into E. coli dpni->transform verify Sequence verification of mraY mutant transform->verify mutant_strain MraY Mutant Strain verify->mutant_strain wt_strain Wild-Type Strain mic_wt Determine MIC of This compound wt_strain->mic_wt mic_mutant Determine MIC of This compound mutant_strain->mic_mutant compare Compare MIC values (Fold Change) mic_wt->compare mic_mutant->compare

Caption: Workflow for genetic validation of MraY inhibition via site-directed mutagenesis and MIC comparison.

Logical_Relationship pac_inhibits_mray This compound inhibits MraY bacterial_death Bacterial cell death pac_inhibits_mray->bacterial_death resistance Resistance to this compound pac_inhibits_mray->resistance mray_essential MraY is essential for bacterial viability mray_essential->bacterial_death mray_mutation Mutation in mraY mray_mutation->resistance

Caption: Logical relationship between this compound's MraY inhibition, bacterial viability, and resistance mechanisms.

References

Unveiling the Cross-Resistance Profile of Pacidamycin 4: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of cross-resistance studies involving Pacidamycin 4, a member of the uridyl peptide class of antibiotics, reveals a promisingly low potential for cross-resistance with several major antibiotic classes, particularly when resistance is acquired through target modification. However, mechanisms involving multidrug efflux pumps can confer low-level cross-resistance to other antibiotic families. This guide provides a detailed comparison of this compound's performance against various antibiotic classes, supported by available experimental data, and outlines the methodologies for assessing these interactions.

Comparative Susceptibility of this compound

Pacidamycins, including this compound, exhibit a targeted spectrum of activity, with notable potency against Pseudomonas aeruginosa.[1][2] Resistance to pacidamycins in P. aeruginosa has been observed to arise through two primary mechanisms, with distinct implications for cross-resistance.

A study on pacidamycin-resistant P. aeruginosa mutants identified two distinct phenotypes:

  • High-Level Resistance (Target-Based): Mutants with high resistance to pacidamycin (MIC >500 µg/ml) did not demonstrate cross-resistance to other tested antibiotics. This high-level resistance is primarily due to impaired uptake of the antibiotic.[1]

  • Low-Level Resistance (Efflux-Mediated): Mutants exhibiting intermediate resistance to pacidamycin (MIC of 64 µg/ml) also showed cross-resistance to levofloxacin, tetracycline, and erythromycin. This resistance was linked to the overexpression of the MexAB-OprM or MexCD-OprJ multidrug resistance efflux pumps.[1]

The following table summarizes the known cross-resistance profile of this compound.

Antibiotic ClassRepresentative Antibiotic(s)Cross-Resistance Observed with this compoundResistance MechanismReference
Fluoroquinolones LevofloxacinYes (Low-Level)Multidrug Efflux Pump Overexpression[1]
Tetracyclines TetracyclineYes (Low-Level)Multidrug Efflux Pump Overexpression[1]
Macrolides ErythromycinYes (Low-Level)Multidrug Efflux Pump Overexpression[1]
Other Antibiotics VariousNo (in high-level resistant mutants)Impaired Uptake[1]

Mechanism of Action: A Unique Target

Pacidamycins exert their antibacterial effect by inhibiting translocase MraY, an essential enzyme in the bacterial cell wall biosynthesis pathway.[3][4][5] This mechanism is distinct from many other antibiotic classes, which contributes to the low incidence of cross-resistance when target-based resistance mechanisms are at play.

cluster_cell_wall Bacterial Cell Wall Synthesis UDP_MurNAc_pentapeptide UDP-MurNAc-pentapeptide MraY Translocase MraY UDP_MurNAc_pentapeptide->MraY Lipid_I Lipid I Lipid_II Lipid II Lipid_I->Lipid_II Peptidoglycan Peptidoglycan Lipid_II->Peptidoglycan MraY->Lipid_I Pacidamycin This compound Pacidamycin->Inhibition cluster_workflow Cross-Resistance Experimental Workflow start Start: Select Bacterial Strains (Wild-Type and Resistant) mic_pac Determine MIC of this compound start->mic_pac mic_comp Determine MIC of Comparator Antibiotics start->mic_comp select_res Select for this compound Resistant Mutants start->select_res analyze Compare MICs and Determine Cross-Resistance Profile mic_pac->analyze mic_comp->analyze mic_res_pac Determine MIC of this compound on Resistant Strains select_res->mic_res_pac mic_res_comp Determine MIC of Comparator Antibiotics on Resistant Strains select_res->mic_res_comp mic_res_pac->analyze mic_res_comp->analyze

References

A Comparative Analysis of Pacidamycin 4 and Its Synthetic Analogues in Antibacterial Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antibacterial efficacy of the natural product Pacidamycin 4 and its synthetic analogues. The following sections detail their performance, supported by experimental data, and outline the methodologies used in these assessments.

This compound, a member of the uridyl peptide antibiotic family, demonstrates potent activity primarily against Pseudomonas aeruginosa.[1][2][3] Its mechanism of action involves the inhibition of translocase I (MraY), an essential enzyme in the bacterial cell wall biosynthesis pathway.[4][5] This unique target makes pacidamycins and their analogues a compelling area of research for developing new antibacterial agents. Synthetic modifications of the pacidamycin scaffold have led to analogues with altered and, in some cases, broadened antibacterial spectra.

Comparative Efficacy: A Look at the Data

The antibacterial efficacy of this compound and its synthetic analogues is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) against various bacterial strains. The data reveals a significant shift in the spectrum of activity between the natural product and its synthetic counterparts.

While pacidamycins are most effective against P. aeruginosa, synthetic analogues like dihydropacidamycins show enhanced activity against other Gram-negative bacteria such as Escherichia coli, and even against Mycobacterium tuberculosis.[6]

Compound/ClassTarget Organism(s)MIC Range (µg/mL)Key Findings
Pacidamycins (Natural Products) Pseudomonas aeruginosa8 - 64Exhibit potent and specific activity against P. aeruginosa.[1][3]
Enterobacteriaceae, Staphylococcus aureus> 100Generally inactive against a broad range of other bacteria.[3]
Dihydropacidamycins (Synthetic Analogues) Escherichia coli (wild-type and resistant)4 - 8Demonstrates a modified and broadened spectrum of activity to include E. coli.[6]
Mycobacterium tuberculosis (multi-resistant strains)-Shows activity against clinically relevant strains of M. tuberculosis.[6]
Biosynthetic Analogues --Precursor-directed biosynthesis has yielded novel pacidamycin analogues, with some produced in larger quantities than the natural product. However, specific comparative efficacy data is limited in publicly available literature.[7]

Mechanism of Action: Inhibition of MraY

The primary molecular target for both this compound and its analogues is the enzyme phospho-N-acetylmuramoyl-pentapeptide translocase (MraY). MraY catalyzes a crucial step in the synthesis of peptidoglycan, a vital component of the bacterial cell wall. By inhibiting MraY, these compounds disrupt cell wall formation, ultimately leading to bacterial cell death.[4][5]

The following diagram illustrates the simplified signaling pathway of MraY inhibition.

MraY_Inhibition cluster_synthesis Peptidoglycan Synthesis cluster_inhibition Inhibition UDP-MurNAc-pentapeptide UDP-MurNAc-pentapeptide MraY MraY UDP-MurNAc-pentapeptide->MraY Undecaprenyl-phosphate Undecaprenyl-phosphate Undecaprenyl-phosphate->MraY Lipid_I Lipid_I Peptidoglycan Peptidoglycan Lipid_I->Peptidoglycan Further Steps MraY->Lipid_I Catalysis Pacidamycin_4_Analogues Pacidamycin_4_Analogues Pacidamycin_4_Analogues->MraY

Caption: MraY Inhibition Pathway.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of this compound and its analogues.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.

a. Preparation of Bacterial Inoculum:

  • A pure culture of the test bacterium is grown on an appropriate agar medium.

  • Several colonies are used to inoculate a sterile broth (e.g., Mueller-Hinton Broth).

  • The broth is incubated at 37°C until it reaches a turbidity equivalent to a 0.5 McFarland standard.

  • The standardized inoculum is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

b. Assay Procedure:

  • A serial two-fold dilution of the test compound (this compound or its analogues) is prepared in a 96-well microtiter plate containing the appropriate broth medium.

  • Each well is inoculated with the diluted bacterial suspension.

  • Control wells are included: a positive control (bacteria with no antibiotic) and a negative control (broth only).

  • The plate is incubated at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth.

MraY Inhibition Assay (Fluorescence-Based)

This assay measures the direct inhibition of the MraY enzyme by the test compounds. A fluorescently labeled substrate is often used to monitor the enzyme's activity.[1]

a. Materials:

  • Purified MraY enzyme

  • Fluorescently labeled substrate (e.g., UDP-MurNAc-Nε-dansylpentapeptide)[1]

  • Undecaprenyl phosphate (lipid carrier)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing MgCl2 and a detergent like Triton X-100)

  • Test compounds (this compound and its analogues)

  • 96-well black microtiter plates (for fluorescence measurements)

b. Assay Procedure:

  • The assay is performed in the microtiter plates.

  • The reaction mixture is prepared containing the assay buffer, undecaprenyl phosphate, and the fluorescently labeled substrate.

  • The test compounds are added to the wells at various concentrations.

  • The reaction is initiated by the addition of the purified MraY enzyme.

  • The plate is incubated at a controlled temperature (e.g., 30°C) for a specific period.

  • The fluorescence is measured using a microplate reader at appropriate excitation and emission wavelengths for the fluorophore used.

  • The inhibition of MraY activity is determined by the decrease in the fluorescence signal compared to the control (no inhibitor).

  • The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

The following diagram illustrates the general workflow for evaluating the efficacy of this compound and its analogues.

Experimental_Workflow Start Start Compound_Synthesis Synthesis of Analogues Start->Compound_Synthesis Antibacterial_Screening Antibacterial Screening (MIC) Compound_Synthesis->Antibacterial_Screening MraY_Inhibition_Assay MraY Inhibition Assay (IC50) Antibacterial_Screening->MraY_Inhibition_Assay Data_Analysis Data Analysis & SAR MraY_Inhibition_Assay->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization End End Data_Analysis->End Lead_Optimization->Compound_Synthesis Iterative Improvement

Caption: Efficacy Evaluation Workflow.

References

A Comparative Structural Analysis of Pacidamycin 4 and Other Uridyl Peptide Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The uridyl peptide antibiotics (UPAs) are a class of natural products that have garnered significant interest for their potent and specific activity against Gram-negative bacteria, particularly Pseudomonas aeruginosa. These complex molecules inhibit MraY, a crucial enzyme in the bacterial cell wall biosynthesis pathway, making them attractive candidates for novel antibiotic development. This guide provides a detailed structural comparison of Pacidamycin 4 with other notable members of this family, namely Mureidomycin A and Sansanmycin A, supported by experimental data and methodologies for their characterization.

Structural Overview of Uridyl Peptide Antibiotics

Uridyl peptide antibiotics share a common structural scaffold consisting of a 3'-deoxyuridine nucleoside linked to a peptide backbone via a 4',5'-enamide bond. A key feature of this class is the presence of the non-proteinogenic amino acid N-methyl-2,3-diaminobutyric acid (DABA). The peptide chain itself exhibits considerable variability, which accounts for the diversity within this antibiotic family. A unique characteristic of their biosynthesis is the double inversion of the peptide chain direction, facilitated by the DABA residue and an internal ureido linkage.

Core Structural Comparison

A detailed comparison of the structural features of this compound, Mureidomycin A, and Sansanmycin A is presented below. The primary distinctions lie in the composition and length of their peptide chains.

Structural FeatureThis compoundMureidomycin ASansanmycin A
Core Nucleoside 3'-deoxy-4',5'-enaminouridine3'-deoxy-4',5'-enaminouridine3'-deoxy-4',5'-enaminouridine
Central Amino Acid N-methyl-2,3-diaminobutyric acid (DABA)N-methyl-2,3-diaminobutyric acid (DABA)N-methyl-2,3-diaminobutyric acid (DABA)
Peptide Chain Length PentapeptidePentapeptideTetrapeptide
N-Terminal Amino Acid (AA1) L-AlanineL-m-TyrosineL-m-Tyrosine
Amino Acid at Position 2 (AA2) L-m-TyrosineGlycineL-Methionine
Amino Acid at Position 3 (AA3) DABADABADABA
Amino Acid at Position 4 (AA4) L-AlanineL-m-TyrosineL-Alanine
C-Terminal Amino Acid (AA5) L-PhenylalanineL-MethionineL-Tryptophan
Key Linkages 4',5'-enamide, β-peptide bond, Ureido linkage4',5'-enamide, β-peptide bond, Ureido linkage4',5'-enamide, β-peptide bond, Ureido linkage

Structural Relationships of Selected Uridyl Peptide Antibiotics

The following diagram illustrates the structural relationships between this compound and other members of the uridyl peptide antibiotic family, highlighting their shared core and divergent peptide side chains.

Uridyl_Peptide_Antibiotics cluster_core Shared Core Structure Core 3'-deoxy-4',5'-enaminouridine-DABA Pacidamycin4 This compound (Ala-m-Tyr-DABA-Ala-Phe) Core->Pacidamycin4 + Peptide Chain MureidomycinA Mureidomycin A (m-Tyr-Gly-DABA-m-Tyr-Met) Core->MureidomycinA + Peptide Chain SansanmycinA Sansanmycin A (m-Tyr-Met-DABA-Ala-Trp) Core->SansanmycinA + Peptide Chain

Caption: Structural relationship of selected uridyl peptide antibiotics.

Experimental Protocols for Structural Elucidation

The determination of the complex structures of uridyl peptide antibiotics relies on a combination of modern analytical techniques. The following are detailed methodologies for the key experiments cited in the structural characterization of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the de novo structure elucidation of novel antibiotics in solution.[1]

Objective: To determine the chemical structure, including stereochemistry, of the antibiotic.

Methodology:

  • Sample Preparation:

    • Dissolve a purified sample (1-5 mg) of the antibiotic in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD).

    • Transfer the solution to a high-precision NMR tube.

  • Data Acquisition:

    • Acquire one-dimensional (1D) ¹H and ¹³C NMR spectra to identify the types and number of protons and carbons.

    • Perform two-dimensional (2D) NMR experiments:

      • COSY (Correlation Spectroscopy): To establish proton-proton spin-spin couplings within the same spin system, crucial for identifying amino acid spin systems.

      • TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system, even if they are not directly coupled, which is useful for characterizing the entire amino acid residue.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is essential for connecting different structural fragments, such as amino acid residues and the nucleoside moiety.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, providing information on the conformation and stereochemistry of the molecule.

  • Data Analysis:

    • Process the spectra using appropriate software (e.g., TopSpin, MestReNova).

    • Integrate and assign the signals in the 1D and 2D spectra to specific atoms in the molecule.

    • Use the connectivity information from COSY, TOCSY, and HMBC to assemble the planar structure.

    • Analyze NOESY data to determine the relative stereochemistry and overall 3D conformation.

Mass Spectrometry (MS)

Mass spectrometry is critical for determining the molecular weight and elemental composition, as well as for sequencing the peptide chain.

Objective: To determine the accurate mass and fragmentation pattern of the antibiotic for molecular formula determination and peptide sequencing.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the purified antibiotic in a suitable solvent (e.g., methanol/water with 0.1% formic acid).

  • Data Acquisition:

    • High-Resolution Mass Spectrometry (HRMS):

      • Infuse the sample into a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) using electrospray ionization (ESI).

      • Acquire the full scan mass spectrum in positive ion mode to determine the accurate mass of the protonated molecule [M+H]⁺.

    • Tandem Mass Spectrometry (MS/MS):

      • Select the parent ion of the antibiotic for fragmentation using collision-induced dissociation (CID).

      • Acquire the product ion spectrum.

  • Data Analysis:

    • Calculate the elemental composition from the accurate mass measurement obtained from HRMS.

    • Analyze the MS/MS fragmentation pattern to deduce the amino acid sequence of the peptide chain. The fragmentation of the peptide backbone and the characteristic losses of side chains provide sequence information.

X-ray Crystallography

For antibiotics that can be crystallized, X-ray crystallography provides an unambiguous determination of the three-dimensional structure at atomic resolution.

Objective: To determine the precise 3D arrangement of atoms in the crystalline state.

Methodology:

  • Crystallization:

    • Prepare a supersaturated solution of the highly purified antibiotic.

    • Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature) using techniques such as vapor diffusion (hanging drop or sitting drop).

    • Optimize the conditions that yield single, well-ordered crystals of sufficient size.

  • Data Collection:

    • Mount a suitable crystal on a goniometer and cryo-cool it in a stream of liquid nitrogen.

    • Expose the crystal to a monochromatic X-ray beam (often from a synchrotron source).

    • Rotate the crystal and collect the diffraction patterns on a detector.

  • Structure Determination and Refinement:

    • Process the diffraction data to determine the unit cell dimensions, space group, and reflection intensities.

    • Solve the phase problem using direct methods or other techniques.

    • Calculate an electron density map.

    • Build an atomic model into the electron density map.

    • Refine the atomic coordinates and thermal parameters against the experimental data to obtain the final, high-resolution crystal structure.

Logical Workflow for Structural Elucidation

The following diagram illustrates the typical workflow for the structural elucidation of a novel uridyl peptide antibiotic.

Structural_Elucidation_Workflow A Isolation & Purification B Mass Spectrometry (HRMS & MS/MS) A->B C NMR Spectroscopy (1D & 2D) A->C D X-ray Crystallography A->D E Molecular Formula & Peptide Sequence B->E F Planar Structure & Relative Stereochemistry C->F G Absolute 3D Structure D->G H Final Structure Confirmation E->H F->H G->H

Caption: Workflow for antibiotic structural elucidation.

References

Pacidamycin 4: A Comparative Analysis of In Vitro and In Vivo Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo activity of Pacidamycin 4, a novel uridyl peptide antibiotic, with established antibacterial agents. This compound targets the clinically unexploited enzyme translocase MraY, a crucial component in the bacterial cell wall biosynthesis pathway, making it a promising candidate for combating drug-resistant pathogens, particularly Pseudomonas aeruginosa.

Executive Summary

This compound demonstrates potent in vitro activity against Pseudomonas aeruginosa, with Minimum Inhibitory Concentrations (MICs) ranging from 4 to 64 µg/mL. Time-kill kinetic studies of the closely related Pacidamycin 1 reveal a bactericidal mode of action. However, a notable challenge is the observed inactivity of Pacidamycin 1 in a mouse protection test, suggesting potential hurdles in translating its in vitro potency to in vivo efficacy. This guide presents the available data on this compound and its analogs, alongside a comparison with the well-established antibiotics, ciprofloxacin and meropenem, to provide a comprehensive overview for researchers in the field of antibiotic drug discovery.

Data Presentation

In Vitro Activity

The following table summarizes the in vitro activity of this compound and comparator antibiotics against Pseudomonas aeruginosa.

AntibioticOrganismMIC Range (µg/mL)Notes
This compound Pseudomonas aeruginosa4 - 16[1]Wild-type strains.
Pseudomonas aeruginosa8 - 64[2]
Pseudomonas aeruginosa>500[1]High-level resistant mutants.
Ciprofloxacin Pseudomonas aeruginosa0.25 - 1[3]
Meropenem Pseudomonas aeruginosa0.25 - 2[4]For sensitive isolates.
Pseudomonas aeruginosa1 - 2[4]For isolates with intrinsic resistance.
In Vivo Activity

Data on the in vivo efficacy of this compound is limited. A study on the closely related Pacidamycin 1 reported the following:

CompoundAnimal ModelInfection ModelOutcome
Pacidamycin 1 MousePseudomonas aeruginosa protection testInactive[2]

Signaling Pathway and Experimental Workflows

Mechanism of Action: Inhibition of MraY

Pacidamycins exert their antibacterial effect by inhibiting MraY, a phospho-MurNAc-pentapeptide translocase. This enzyme catalyzes a critical step in the synthesis of peptidoglycan, an essential component of the bacterial cell wall. The inhibition of MraY disrupts the cell wall integrity, ultimately leading to bacterial cell death.

MraY_Inhibition cluster_bacterial_cytoplasm Bacterial Cytoplasm cluster_cell_membrane Cell Membrane UDP_MurNAc_pentapeptide UDP-MurNAc-pentapeptide MraY MraY (Translocase I) UDP_MurNAc_pentapeptide->MraY Undecaprenyl_phosphate Undecaprenyl phosphate Undecaprenyl_phosphate->MraY Lipid_I Lipid I MraY->Lipid_I Catalyzes transfer Pacidamycin4 This compound Pacidamycin4->MraY Inhibits

Caption: Inhibition of MraY by this compound.

Experimental Workflow: In Vitro and In Vivo Evaluation

The following diagram illustrates a typical workflow for evaluating the activity of a novel antibiotic like this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation MIC Minimum Inhibitory Concentration (MIC) Assay TimeKill Time-Kill Kinetic Assay MIC->TimeKill MraY_Assay MraY Inhibition Assay TimeKill->MraY_Assay Infection_Model Mouse Pneumonia Infection Model MraY_Assay->Infection_Model Bacterial_Load Determine Bacterial Load in Lungs Infection_Model->Bacterial_Load Survival_Analysis Survival Analysis Infection_Model->Survival_Analysis End End Bacterial_Load->End Survival_Analysis->End Start Start Start->MIC

Caption: Workflow for antibiotic activity evaluation.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
  • Bacterial Strain: Pseudomonas aeruginosa is grown overnight on a suitable agar medium.

  • Inoculum Preparation: A bacterial suspension is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) and adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Antibiotic Preparation: Serial twofold dilutions of this compound, ciprofloxacin, and meropenem are prepared in CAMHB in a 96-well microtiter plate.

  • Inoculation: Each well containing the diluted antibiotic is inoculated with the bacterial suspension.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Time-Kill Kinetic Assay
  • Inoculum Preparation: A logarithmic-phase culture of P. aeruginosa is diluted in fresh CAMHB to a starting concentration of approximately 1 x 10^6 CFU/mL.

  • Antibiotic Addition: this compound is added at concentrations corresponding to 4x and 8x its MIC. A growth control without antibiotic is included.

  • Incubation and Sampling: The cultures are incubated at 37°C with shaking. Aliquots are removed at specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours).

  • Viable Cell Count: Serial dilutions of the collected aliquots are plated on appropriate agar plates.

  • Data Analysis: The number of CFUs is determined after overnight incubation. A time-kill curve is generated by plotting the log10 CFU/mL against time. Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.[2]

MraY Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)
  • Reaction Mixture: A reaction mixture is prepared containing purified MraY enzyme, the lipid substrate (e.g., C55-P), and a fluorescently labeled UDP-MurNAc-pentapeptide substrate (donor fluorophore). The mixture also contains a FRET acceptor embedded in a lipid/detergent micelle.

  • Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixture.

  • Incubation: The reaction is incubated to allow for the enzymatic reaction to proceed.

  • Fluorescence Measurement: The fluorescence is measured at the emission wavelengths of both the donor and acceptor fluorophores.

  • Data Analysis: Inhibition of MraY activity results in a decrease in the FRET signal (reduced acceptor fluorescence and increased donor fluorescence). The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then calculated.

In Vivo Mouse Pneumonia Model
  • Animal Model: Female BALB/c mice (6-8 weeks old) are commonly used.

  • Inoculum Preparation: A mid-logarithmic phase culture of P. aeruginosa is washed and resuspended in sterile phosphate-buffered saline (PBS) to the desired concentration (e.g., 1 x 10^7 CFU/mouse).

  • Infection: Mice are anesthetized, and the bacterial suspension is administered via intratracheal or intranasal instillation.[5][6][7][8][9]

  • Treatment: At a specified time post-infection, mice are treated with this compound or comparator antibiotics via a suitable route of administration (e.g., subcutaneous or intravenous injection).

  • Assessment of Efficacy:

    • Bacterial Load: At various time points post-treatment, mice are euthanized, and their lungs are aseptically removed and homogenized. Serial dilutions of the lung homogenates are plated to determine the bacterial load (CFU/g of tissue).[5]

    • Survival: A separate cohort of mice is monitored for survival over a defined period (e.g., 7 days).

Conclusion

This compound represents a promising class of antibiotics with a novel mechanism of action against the problematic pathogen P. aeruginosa. Its potent in vitro activity warrants further investigation to overcome the observed challenges in in vivo efficacy. The experimental protocols and comparative data presented in this guide are intended to facilitate future research and development efforts aimed at harnessing the therapeutic potential of this compound and its analogs. Further studies focusing on optimizing the pharmacokinetic and pharmacodynamic properties of this compound class are crucial for its successful clinical translation.

References

benchmarking Pacidamycin 4 performance against novel anti-pseudomonal agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the performance of Pacidamycin 4 against contemporary novel anti-pseudomonal agents. The emergence of multidrug-resistant Pseudomonas aeruginosa necessitates a thorough evaluation of both established and newly developed therapeutic options. This document synthesizes available experimental data to offer an objective overview for research and development professionals.

Introduction to Anti-Pseudomonal Agents

Pseudomonas aeruginosa is a formidable opportunistic pathogen, notorious for its intrinsic and acquired resistance mechanisms to a wide array of antibiotics. The development of novel agents to combat infections caused by this bacterium is a critical area of research. This guide focuses on this compound, a uridyl peptide antibiotic with a unique mechanism of action, and compares its performance characteristics with recently approved and clinically significant anti-pseudomonal drugs, including cefiderocol, ceftazidime-avibactam, and ceftolozane-tazobactam.

Pacidamycins are nucleoside-peptide antibiotics that exhibit specific activity against Pseudomonas aeruginosa.[1] They function by inhibiting the enzyme MraY, which is essential for the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[2][3] This mode of action is distinct from many other classes of antibiotics, making it a potentially valuable tool against resistant strains.

The novel agents discussed herein represent significant advancements in the fight against Gram-negative infections. Cefiderocol, a siderophore cephalosporin, utilizes the bacterium's iron uptake systems to enter the cell. Ceftazidime-avibactam and ceftolozane-tazobactam are combinations of a cephalosporin with a β-lactamase inhibitor, designed to overcome common resistance mechanisms.

Mechanism of Action: Targeting the Bacterial Cell Wall

This compound exerts its antibacterial effect by inhibiting MraY (phospho-MurNAc-pentapeptide translocase), a crucial enzyme in the intracellular stages of peptidoglycan synthesis.[2][3] This enzyme catalyzes the transfer of the soluble peptidoglycan precursor, UDP-MurNAc-pentapeptide, to the lipid carrier undecaprenyl phosphate, forming Lipid I.[4][5] By blocking this step, this compound effectively halts the production of the essential building blocks of the bacterial cell wall, leading to cell death.

Peptidoglycan_Biosynthesis_Inhibition cluster_periplasm Periplasmic Space UDP_GlcNAc UDP-GlcNAc UDP_MurNAc_pentapeptide UDP-MurNAc- pentapeptide UDP_GlcNAc->UDP_MurNAc_pentapeptide MurA-F (Cytoplasm) MraY MraY (Translocase I) UDP_MurNAc_pentapeptide->MraY Lipid_I Lipid I MraY->Lipid_I MurG MurG Lipid_I->MurG Lipid_II Lipid II MurG->Lipid_II Periplasm Periplasm Lipid_II->Periplasm Flippase Polymerization Polymerization & Cross-linking Lipid_II->Polymerization Peptidoglycan Peptidoglycan Cell Wall Polymerization->Peptidoglycan Pacidamycin4 This compound Pacidamycin4->MraY Inhibition

Caption: Inhibition of Peptidoglycan Synthesis by this compound.

In Vitro Performance Comparison

The following table summarizes the available in vitro activity data for this compound and novel anti-pseudomonal agents against P. aeruginosa. It is important to note that the data for this compound is from older studies, and direct comparative studies with the newer agents are limited.

Antibiotic AgentMIC Range (μg/mL)MIC₅₀ (μg/mL)MIC₉₀ (μg/mL)Notes
This compound 8 - 64[1]--Data from studies conducted in 1989. Limited data on contemporary multidrug-resistant isolates.
Cefiderocol -0.51Highly active against a broad range of carbapenem-resistant and multidrug-resistant isolates.
Ceftazidime-avibactam -24Effective against many ceftazidime-resistant strains, including some carbapenemase producers.
Ceftolozane-tazobactam -14Potent activity against many multidrug-resistant P. aeruginosa, including strains with AmpC overexpression and efflux pumps.

Data for novel agents is compiled from recent surveillance studies. MIC₅₀ and MIC₉₀ values can vary based on the specific collection of isolates.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are standardized protocols for key in vitro and in vivo assays used to evaluate anti-pseudomonal agents.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.

MIC_Workflow start Start prep_antibiotic Prepare 2-fold serial dilutions of antibiotic in microtiter plate start->prep_antibiotic prep_inoculum Prepare standardized bacterial inoculum (~5x10^5 CFU/mL) start->prep_inoculum inoculate Inoculate microtiter plate wells with bacterial suspension prep_antibiotic->inoculate prep_inoculum->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read_mic Determine MIC: Lowest concentration with no visible growth incubate->read_mic end End read_mic->end

Caption: Workflow for MIC Determination by Broth Microdilution.

Protocol:

  • Preparation of Antibiotic Dilutions: Two-fold serial dilutions of the test antibiotic are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized inoculum of the P. aeruginosa strain is prepared to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

  • Incubation: The plate is incubated at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is read as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

Time-Kill Assay

This assay assesses the bactericidal or bacteriostatic activity of an antibiotic over time.

Protocol:

  • Culture Preparation: A logarithmically growing culture of P. aeruginosa is diluted to a starting concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL in CAMHB.

  • Antibiotic Addition: The antibiotic is added at a predetermined concentration (e.g., 1x, 2x, or 4x the MIC). A growth control with no antibiotic is also included.

  • Sampling: At various time points (e.g., 0, 2, 4, 6, 8, 24 hours), aliquots are removed from each culture.

  • Viable Cell Count: The aliquots are serially diluted and plated on nutrient agar to determine the number of viable CFU/mL.

  • Data Analysis: The log₁₀ CFU/mL is plotted against time to generate a time-kill curve. A ≥3-log₁₀ decrease in CFU/mL is typically considered bactericidal activity.

Murine Lung Infection Model

This in vivo model is used to evaluate the efficacy of antibiotics in a setting that mimics a clinical infection.

InVivo_Workflow start Start prep_mice Acclimatize mice (e.g., BALB/c or C57BL/6) start->prep_mice prep_bacteria Prepare P. aeruginosa inoculum start->prep_bacteria infection Induce lung infection (intratracheal or intranasal inoculation) prep_mice->infection prep_bacteria->infection treatment Administer antibiotic (e.g., intraperitoneal, intravenous, or aerosol) infection->treatment monitoring Monitor mice for clinical signs and survival treatment->monitoring evaluation Euthanize mice at predetermined time points monitoring->evaluation endpoints Assess endpoints: - Bacterial load in lungs - Histopathology - Inflammatory markers evaluation->endpoints end End endpoints->end

Caption: General Workflow for a Murine Lung Infection Model.

Protocol:

  • Animal Model: Immunocompetent or neutropenic mice (e.g., BALB/c or C57BL/6) are commonly used.

  • Infection: Mice are anesthetized and infected with a predetermined dose of P. aeruginosa via intratracheal or intranasal inoculation.

  • Treatment: At a specified time post-infection, treatment with the antibiotic is initiated. The route of administration (e.g., intraperitoneal, intravenous, or aerosol) and dosing regimen are critical parameters.

  • Monitoring and Endpoints: Mice are monitored for clinical signs of illness and survival. At the end of the study, mice are euthanized, and lungs are harvested to determine the bacterial load (CFU/g of tissue). Other endpoints may include histopathological examination of lung tissue and measurement of inflammatory markers.

Conclusion and Future Directions

This compound, with its unique mode of action targeting MraY, represents a potentially valuable class of antibiotics against P. aeruginosa. However, the available performance data is dated, and there is a clear need for contemporary studies to evaluate its efficacy against the current landscape of multidrug-resistant clinical isolates. A significant concern with pacidamycins is the potential for rapid development of resistance.

In contrast, novel agents such as cefiderocol, ceftazidime-avibactam, and ceftolozane-tazobactam have demonstrated potent in vitro activity against a wide range of resistant P. aeruginosa strains in recent surveillance studies. These agents are now important components of the clinical armamentarium for treating serious Gram-negative infections.

Future research should focus on a direct, head-to-head comparison of this compound and its analogs with these newer agents using a diverse panel of recent, well-characterized clinical isolates of P. aeruginosa. Such studies will be essential to determine the potential role of MraY inhibitors in the current and future treatment of multidrug-resistant P. aeruginosa infections. Further investigation into strategies to mitigate resistance development to pacidamycins is also warranted.

References

Comparative Transcriptomic Analysis of Pseudomonas aeruginosa Treated with Pacidamycin 4: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the transcriptomic effects of Pacidamycin 4 on Pseudomonas aeruginosa. Due to the absence of direct transcriptomic studies on this compound, this guide synthesizes information on its mechanism of action with existing transcriptomic data for other antibiotic classes to offer a predictive comparison. All quantitative data from cited studies on alternative antibiotics are summarized, and detailed experimental protocols are provided.

Introduction to this compound and its Mechanism of Action

This compound is a member of the uridyl peptide family of antibiotics, which exhibit potent and specific activity against Pseudomonas aeruginosa. A significant challenge for the therapeutic use of pacidamycins is the high frequency of resistance development in P. aeruginosa. This resistance is primarily caused by mutations in the opp operon, which encodes an oligopeptide permease system responsible for the uptake of pacidamycins into the bacterial cell.

The intracellular target of this compound is MurA translocase I (MraY), an essential enzyme that catalyzes a crucial step in the biosynthesis of peptidoglycan, a major component of the bacterial cell wall. By inhibiting MraY, this compound disrupts cell wall synthesis, leading to cell lysis and bacterial death.

Hypothesized Transcriptomic Response of P. aeruginosa to this compound

Based on its mechanism of action, treatment of P. aeruginosa with this compound is expected to induce a significant cell wall stress response. This response is primarily orchestrated by extracytoplasmic function (ECF) sigma factors, most notably AlgU (σ22) and SigX.[1][2][3] Inhibition of MraY would lead to an accumulation of peptidoglycan precursors and a weakening of the cell wall, triggering a signaling cascade that activates these sigma factors.

Key hypothesized transcriptomic changes include:

  • Upregulation of the AlgU (σ22) regulon: This would likely include genes involved in the biosynthesis of the exopolysaccharide alginate, which can protect the cell from environmental stress.[4][5][6] The AlgU regulon is known to be activated in response to cell wall-acting antibiotics.[7]

  • Upregulation of the SigX regulon: SigX is another key regulator of cell envelope homeostasis.[1][2] Its activation would likely lead to the upregulation of genes involved in outer membrane biogenesis and remodeling.

  • Induction of genes involved in peptidoglycan recycling and modification: The cell would likely attempt to compensate for the disruption in peptidoglycan synthesis.

  • General stress response genes: Upregulation of chaperones, proteases, and other genes involved in managing cellular damage.

Comparative Transcriptomic Effects of Other Antibiotic Classes

To provide a framework for understanding the potential transcriptomic signature of this compound, this section summarizes the known effects of other antibiotic classes on P. aeruginosa.

Beta-Lactams (e.g., Meropenem, Ceftazidime)

Like this compound, beta-lactams also inhibit peptidoglycan synthesis, but they target the final cross-linking step by inhibiting penicillin-binding proteins (PBPs). Therefore, their transcriptomic effects are expected to share similarities with the hypothesized effects of this compound, primarily through the induction of the cell wall stress response.

Fluoroquinolones (e.g., Ciprofloxacin)

Fluoroquinolones target DNA gyrase and topoisomerase IV, leading to DNA damage and the induction of the SOS response. Their transcriptomic signature is distinct from that of cell wall synthesis inhibitors.

Aminoglycosides (e.g., Tobramycin)

Aminoglycosides bind to the 30S ribosomal subunit, causing mistranslation and inhibition of protein synthesis. This leads to a broad range of cellular responses, including alterations in metabolism and virulence.

Data Presentation: Summary of Transcriptomic Changes

The following table summarizes the key differentially expressed gene categories in P. aeruginosa in response to different antibiotic classes. The data for this compound is hypothesized based on its mechanism of action.

Antibiotic ClassPrimary TargetKey Upregulated Gene CategoriesKey Downregulated Gene CategoriesKey Regulatory Responses
This compound (Hypothesized) MraY (Peptidoglycan Synthesis)Alginate biosynthesis, Cell wall stress response, Peptidoglycan recycling, Chaperones, Proteases-AlgU (σ22) and SigX regulons
Beta-Lactams Penicillin-Binding Proteins (PBPs)Cell wall stress response, Alginate biosynthesis, Efflux pumps (e.g., ampC)-AlgU (σ22) and SigX regulons
Fluoroquinolones DNA Gyrase/Topoisomerase IVDNA repair (SOS response), Efflux pumps, Phage-related genesRibosomal proteins, Flagellar genes, Metabolic pathwaysSOS response (LexA), RpoS [8]
Aminoglycosides 30S Ribosomal SubunitStalled ribosome rescue, tRNA methylation, Toxin-antitoxin systems, Anti-oxidative stress responseAmino acid catabolism, TCA cycle, Type II & VI secretion, Motility, AttachmentMexT and AlgU regulons [9]

Experimental Protocols

This section provides a generalized, detailed methodology for RNA sequencing (RNA-seq), a common technique for transcriptomic analysis, based on protocols from cited studies.

RNA Sequencing (RNA-Seq) Protocol
  • Bacterial Culture and Antibiotic Treatment:

    • P. aeruginosa strains (e.g., PAO1, PA14) are grown in a suitable medium (e.g., Luria-Bertani broth, synthetic cystic fibrosis sputum medium) to a specific growth phase (e.g., mid-logarithmic phase, OD600 of 0.5).

    • The bacterial culture is then treated with a sub-inhibitory or inhibitory concentration of the antibiotic for a defined period (e.g., 30 minutes, 2 hours). An untreated control culture is processed in parallel.

  • RNA Isolation:

    • Bacterial cells are harvested by centrifugation.

    • Total RNA is isolated using a commercial kit (e.g., Qiagen RNeasy Mini Kit) or a TRIzol-based method.

    • The RNA is treated with DNase I to remove any contaminating genomic DNA.

    • The quality and quantity of the isolated RNA are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).

  • Library Preparation:

    • Ribosomal RNA (rRNA) is depleted from the total RNA sample using a rRNA removal kit.

    • The rRNA-depleted mRNA is fragmented.

    • First-strand cDNA is synthesized using reverse transcriptase and random primers, followed by second-strand cDNA synthesis.

    • The ends of the cDNA fragments are repaired, and 'A' bases are added to the 3' ends.

    • Sequencing adapters are ligated to the cDNA fragments.

    • The library is amplified by PCR.

  • Sequencing:

    • The prepared library is sequenced using a high-throughput sequencing platform (e.g., Illumina NovaSeq, MiSeq).

  • Data Analysis:

    • The quality of the raw sequencing reads is assessed using tools like FastQC.

    • Reads are mapped to the P. aeruginosa reference genome using a mapping tool (e.g., Bowtie2, BWA).

    • The number of reads mapping to each gene is counted.

    • Differential gene expression analysis is performed between the treated and control samples using software packages such as DESeq2 or edgeR to identify genes with statistically significant changes in expression.

    • Functional enrichment analysis (e.g., Gene Ontology, KEGG pathways) is performed to identify the biological processes and pathways affected by the antibiotic treatment.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Peptidoglycan_Synthesis_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Cytoplasmic Membrane cluster_periplasm Periplasm UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM MurA, MurB Lipid_II Lipid II UDP_NAG->Lipid_II UDP_NAM_pentapeptide UDP-NAM-pentapeptide UDP_NAM->UDP_NAM_pentapeptide MurC, D, E, F Lipid_I Lipid I UDP_NAM_pentapeptide->Lipid_I Lipid_P Undecaprenyl-P Lipid_P->Lipid_I Lipid_I->Lipid_II Periplasm_Lipid_II Lipid II Lipid_II->Periplasm_Lipid_II MraY MraY (Translocase I) MurG MurG Flippase Flippase Peptidoglycan Peptidoglycan Periplasm_Lipid_II->Peptidoglycan PBPs (Transglycosylation, Transpeptidation) Pacidamycin4 This compound Pacidamycin4->MraY Inhibits

Caption: Peptidoglycan synthesis pathway in P. aeruginosa.

Cell_Wall_Stress_Response cluster_stimulus Stimulus cluster_membrane Membrane cluster_cytoplasm Cytoplasm CellWallDamage Cell Wall Damage (e.g., this compound) AlgW AlgW (Protease) CellWallDamage->AlgW Activates MucA MucA (Anti-sigma factor) AlgU AlgU (σ22) MucA->AlgU Sequesters AlgU_active Active AlgU MucA->AlgU_active Releases AlgW->MucA Cleaves RNAP RNA Polymerase TargetGenes Target Genes (e.g., algD, algR) RNAP->TargetGenes Transcription AlgU_active->RNAP Binds

Caption: AlgU-mediated cell wall stress response.

RNA_Seq_Workflow Culture Bacterial Culture (+/- Antibiotic) RNA_Isolation Total RNA Isolation Culture->RNA_Isolation rRNA_Depletion rRNA Depletion RNA_Isolation->rRNA_Depletion Library_Prep cDNA Library Preparation rRNA_Depletion->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis Bioinformatic Analysis (Mapping, Counting, DEG) Sequencing->Data_Analysis Results Differentially Expressed Genes Data_Analysis->Results

Caption: A typical RNA-seq experimental workflow.

References

Assessing the Synergistic Effects of Pacidamycin 4 with Other Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the synergistic potential of Pacidamycin 4, a uridyl peptide antibiotic, when used in combination with other classes of antibiotics that target bacterial cell wall synthesis. Given the absence of published data on such combinations, this document outlines the theoretical rationale, detailed experimental protocols, and data interpretation methods to facilitate novel research in this area.

Theoretical Rationale for Synergy

This compound inhibits the enzyme MraY, which is critical for the synthesis of peptidoglycan, an essential component of the bacterial cell wall[1][2][3]. This mechanism provides a strong basis for expecting synergistic interactions with other antibiotics that disrupt different stages of the same biosynthetic pathway. By targeting multiple steps simultaneously, combination therapy can lead to enhanced bactericidal activity, reduced likelihood of resistance development, and potentially lower required therapeutic doses.

Potential Synergistic Partners:

  • β-Lactam Antibiotics (e.g., Penicillins, Cephalosporins): These antibiotics inhibit the final step of peptidoglycan synthesis by binding to penicillin-binding proteins (PBPs), which are responsible for cross-linking the peptidoglycan chains[4][5][6]. The sequential blockade of the same pathway—this compound inhibiting an early step and β-lactams a late step—is a classic model for synergistic interaction.

  • Glycopeptide Antibiotics (e.g., Vancomycin): Glycopeptides bind to the D-Ala-D-Ala terminus of peptidoglycan precursors, preventing their incorporation into the growing cell wall[7][8][9]. This action is distinct from but complementary to the MraY inhibition by this compound.

  • Fosfomycin: This antibiotic inhibits the very first step of peptidoglycan synthesis by inactivating the enzyme MurA[10][11][12]. Combining Fosfomycin with this compound could create a potent dual blockade at the initial stages of cell wall construction.

Experimental Protocols for Synergy Testing

To quantitatively assess the interaction between this compound and other antibiotics, two primary methods are recommended: the checkerboard assay and the time-kill assay.

2.1. Checkerboard Assay

The checkerboard assay is a microdilution method used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the nature of the drug interaction.

Methodology:

  • Preparation of Antibiotic Solutions: Prepare stock solutions of this compound and the partner antibiotic in an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Microtiter Plate Setup: In a 96-well microtiter plate, create a two-dimensional gradient of the two antibiotics.

    • Along the x-axis, serially dilute the partner antibiotic.

    • Along the y-axis, serially dilute this compound.

    • Each well will contain a unique combination of concentrations of the two drugs.

    • Include control wells with each antibiotic alone and a growth control well without any antibiotics.

  • Inoculation: Inoculate each well with a standardized bacterial suspension (e.g., 0.5 McFarland standard, diluted to a final concentration of approximately 5 x 10^5 CFU/mL).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Collection: Determine the Minimum Inhibitory Concentration (MIC) of each antibiotic alone and in combination. The MIC is the lowest concentration of the antibiotic(s) that completely inhibits visible bacterial growth.

  • FIC Index Calculation: Calculate the FIC index for each combination using the following formula:

    FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

2.2. Time-Kill Assay

The time-kill assay provides dynamic information about the bactericidal or bacteriostatic effects of antibiotic combinations over time.

Methodology:

  • Preparation of Cultures: Prepare a logarithmic phase bacterial culture in a suitable broth.

  • Exposure to Antibiotics: Add antibiotics to the bacterial cultures at specific concentrations (e.g., based on their MICs determined from the checkerboard assay). Test each antibiotic alone and in combination. Include a growth control without antibiotics.

  • Sampling: At various time points (e.g., 0, 2, 4, 8, 12, and 24 hours), collect aliquots from each culture.

  • Viable Cell Counting: Perform serial dilutions of the collected aliquots and plate them on agar plates to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL against time for each condition.

Data Presentation and Interpretation

3.1. Checkerboard Assay Data

The results of the checkerboard assay are summarized by the FIC index. The interpretation of the interaction is as follows:

  • Synergy: FIC Index ≤ 0.5

  • Additivity (or Indifference): 0.5 < FIC Index ≤ 4.0

  • Antagonism: FIC Index > 4.0

Table 1: Hypothetical Checkerboard Assay Results for this compound and Antibiotic X

This compound Conc. (µg/mL)Antibiotic X Conc. (µg/mL)Bacterial GrowthFIC IndexInterpretation
MIC alone: 8 MIC alone: 16
42-0.625Additivity
24-0.5Synergy
18-0.625Additivity
0.512-0.8125Additivity
80-1.0-
016-1.0-
88-1.5Indifference
1616-3.0Indifference

3.2. Time-Kill Assay Data

The results of the time-kill assay are interpreted based on the reduction in bacterial count compared to the most active single agent.

  • Synergy: ≥ 2 log10 decrease in CFU/mL between the combination and its most active constituent after 24 hours.

  • Indifference: < 2 log10 decrease in CFU/mL between the combination and its most active constituent.

  • Antagonism: > 2 log10 increase in CFU/mL between the combination and its most active constituent.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assays Synergy Assays cluster_data Data Collection & Analysis cluster_interpretation Interpretation prep_antibiotics Prepare Antibiotic Stock Solutions checkerboard Checkerboard Assay (96-well plate) prep_antibiotics->checkerboard time_kill Time-Kill Assay (Broth cultures) prep_antibiotics->time_kill prep_culture Prepare Standardized Bacterial Inoculum prep_culture->checkerboard prep_culture->time_kill mic_determination Determine MICs checkerboard->mic_determination viable_count Viable Cell Counting (CFU/mL) time_kill->viable_count fic_calculation Calculate FIC Index mic_determination->fic_calculation interpret_fic Interpret FIC Index (Synergy, Additivity, Antagonism) fic_calculation->interpret_fic plot_curves Plot Time-Kill Curves viable_count->plot_curves interpret_time_kill Interpret Time-Kill Curves (Synergy, Indifference, Antagonism) plot_curves->interpret_time_kill

Caption: Experimental workflow for assessing antibiotic synergy.

Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall murA MurA precursor Peptidoglycan Precursor (UDP-MurNAc-pentapeptide) murA->precursor mraY MraY (Translocase I) precursor->mraY lipid_ii Lipid II mraY->lipid_ii pbp Penicillin-Binding Proteins (Transpeptidase) lipid_ii->pbp cell_wall Peptidoglycan Cell Wall pbp->cell_wall fosfomycin Fosfomycin fosfomycin->murA Inhibits pacidamycin This compound pacidamycin->mraY Inhibits glycopeptides Glycopeptides glycopeptides->lipid_ii Binds to precursor on Lipid II beta_lactams β-Lactams beta_lactams->pbp Inhibits

Caption: Bacterial cell wall synthesis pathway and antibiotic targets.

References

A Comparative Guide to the Biosynthetic Pathways of Pacidamycin 4 and Napsamycins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biosynthetic pathways of two structurally related uridyl peptide antibiotics: pacidamycin 4 and the napsamycins. Both natural products are potent inhibitors of the bacterial enzyme translocase MraY, a key player in cell wall biosynthesis, making their biosynthetic machinery a subject of significant interest for the development of novel antibacterial agents. This document outlines the genetic and enzymatic basis for their synthesis, presents available quantitative data, details relevant experimental methodologies, and provides visual representations of the biosynthetic pathways.

Comparison of Biosynthetic Gene Clusters and Enzymes

This compound is produced by Streptomyces coeruleorubidus, while napsamycins are synthesized by Streptomyces sp. DSM5940.[1][2] Their biosynthesis is orchestrated by complex gene clusters that encode a suite of enzymes, primarily employing a non-ribosomal peptide synthetase (NRPS) mechanism.[2][3] The pacidamycin biosynthetic gene cluster spans approximately 31 kb and contains 22 open reading frames (ORFs), designated pacA-V.[4] The napsamycin cluster is slightly larger, with 29 putative genes.[2]

A comparative analysis of the gene clusters reveals significant homology, reflecting the structural similarities of the final products. Both pathways utilize a dissociated or non-linear NRPS system, where the catalytic domains (adenylation, thiolation, and condensation) are not part of large, multi-modular enzymes but rather exist as discrete proteins that interact in trans.[2][3]

Key biosynthetic steps are conserved between the two pathways, including the synthesis of the non-proteinogenic amino acid (2S,3S)-diaminobutyric acid (DABA) and the formation of a ureido linkage in the peptide backbone.[1][5] However, there are also notable differences, particularly in the tailoring enzymes that lead to the structural diversity observed between pacidamycins and napsamycins. For instance, the napsamycin gene cluster contains genes predicted to be involved in the N-methylation of DABA and the reduction of the uracil moiety, which are distinct from the pacidamycin cluster.[2]

FeatureThis compound BiosynthesisNapsamycin BiosynthesisReference(s)
Producing Organism Streptomyces coeruleorubidusStreptomyces sp. DSM5940[1][2]
Gene Cluster Size ~31 kbNot specified in snippets[4]
Number of ORFs 22 (pacA-V)29[2][4]
Synthesis Mechanism Dissociated Non-Ribosomal Peptide Synthetase (NRPS)Non-linear Non-Ribosomal Peptide Synthetase (NRPS)-like[2][3]
Key Precursors Uridine, L-threonine (for DABA), L-alanine, L-phenylalanine/L-tryptophan/m-tyrosineUridine, L-threonine (for DABA), L-methionine, m-tyrosine, other amino acids[1][2]
Shared Moieties (2S,3S)-diaminobutyric acid (DABA), m-tyrosine, ureido linkage(2S,3S)-diaminobutyric acid (DABA), m-tyrosine, ureido linkage[1][2]
Key Differentiating Features -N-methylation of DABA, reduction of uracil moiety[2]

Biosynthetic Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the proposed biosynthetic pathways for the core scaffolds of this compound and Napsamycins.

Pacidamycin_4_Biosynthesis cluster_nucleoside Nucleoside Core Biosynthesis cluster_peptide Peptide Backbone Assembly (NRPS) cluster_final_assembly Final Assembly Uridine Uridine Uridine_5_aldehyde Uridine-5'-aldehyde Uridine->Uridine_5_aldehyde Pac11 (Oxidation) amino_uridine 5'-amino-3'-deoxyuridine Uridine_5_aldehyde->amino_uridine Pac5 (Transamination) Pac13 (Dehydration) Pacidamycin_4 This compound amino_uridine->Pacidamycin_4 PacI (Condensation) L_Thr L-Threonine DABA (2S,3S)-DABA L_Thr->DABA PacQST N_Me_DABA N-methyl-DABA DABA->N_Me_DABA PacV (Methylation) Peptide_backbone Assembled Peptide Backbone N_Me_DABA->Peptide_backbone PacP (A) L_Ala L-Alanine Ala_m_Tyr Ala-m-Tyr dipeptide L_Ala->Ala_m_Tyr PacO (A), PacN (T) m_Tyr m-Tyrosine m_Tyr->Ala_m_Tyr PacL (A) Ala_m_Tyr->Peptide_backbone PacD/PacI (C) Ureido_dipeptide Ureido-dipeptide (Ala-Phe/Trp/m-Tyr) Ureido_dipeptide->Peptide_backbone PacJ, PacN, PacO, PacL Peptide_backbone->Pacidamycin_4

Caption: Proposed biosynthetic pathway for this compound.

Napsamycin_Biosynthesis cluster_nucleoside Nucleoside Core Biosynthesis cluster_peptide Peptide Backbone Assembly (NRPS-like) cluster_final_assembly Final Assembly Uridine Uridine amino_deoxyuridine 5'-amino-3'-deoxyuridine Uridine->amino_deoxyuridine Homologous enzymes to Pac5, Pac11, Pac13 Dihydrouracil_nucleoside Dihydrouracil-containing nucleoside amino_deoxyuridine->Dihydrouracil_nucleoside Putative Reductase Napsamycin Napsamycins Dihydrouracil_nucleoside->Napsamycin Condensation L_Thr L-Threonine N_Me_DABA N-methyl-DABA L_Thr->N_Me_DABA DABA synthesis and N-methylation enzymes Peptide_backbone Assembled Peptide Backbone N_Me_DABA->Peptide_backbone NRPS machinery L_Met L-Methionine L_Met->Peptide_backbone NRPS machinery m_Tyr m-Tyrosine m_Tyr->Peptide_backbone NRPS machinery Ureido_group Ureido Group Ureido_group->Peptide_backbone NRPS machinery Peptide_backbone->Napsamycin

Caption: Proposed biosynthetic pathway for Napsamycins.

Experimental Protocols

The elucidation of these complex biosynthetic pathways has relied on a combination of genetic and biochemical techniques. Below are summaries of key experimental protocols employed in the study of pacidamycin and napsamycin biosynthesis.

Gene Cluster Identification and Annotation
  • Methodology: Genome sequencing of the producing strains (S. coeruleorubidus and Streptomyces sp. DSM5940) was performed, followed by bioinformatic analysis to identify the biosynthetic gene clusters. For pacidamycins, a 454 shotgun genome sequencing approach was used.[4] For napsamycins, the gene cluster was identified by using PCR probes designed from a putative uridylpeptide biosynthetic cluster found in a related organism.[2] The identified ORFs were then annotated based on homology to known enzymes.

Heterologous Expression
  • Methodology: To confirm the function of the identified gene clusters, they were heterologously expressed in a suitable host, such as Streptomyces coelicolor M1154.[2] The entire gene cluster is cloned into an appropriate expression vector, which is then introduced into the host strain. The resulting transformants are cultivated, and the culture broth and mycelial extracts are analyzed for the production of the target compounds (pacidamycins or napsamycins) using techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[2]

In Vitro Enzyme Assays
  • Adenylation (A) Domain Activity Assay (ATP-PPi Exchange Assay): This assay is used to determine the substrate specificity of the A-domains within the NRPS machinery.

    • The gene encoding the A-domain is cloned and the protein is overexpressed and purified.

    • The reaction mixture contains the purified A-domain, the amino acid substrate to be tested, ATP, and radiolabeled pyrophosphate ([³²P]PPi).

    • The reaction is incubated, and the incorporation of [³²P]PPi into ATP is measured. This occurs only if the A-domain activates the specific amino acid substrate.

    • The amount of [³²P]ATP formed is quantified by scintillation counting after separation from unincorporated [³²P]PPi, typically by charcoal binding.

  • Thiolation (T) and Condensation (C) Domain Assays: The function of T- and C-domains is often assessed by reconstituting a portion of the NRPS assembly line in vitro.

    • The genes for the relevant A-, T-, and C-domains are cloned, and the proteins are expressed and purified.

    • The proteins are incubated with the appropriate amino acid substrates and ATP.

    • The formation of the dipeptide or larger peptide product, often tethered to the T-domain, is monitored by techniques such as HPLC and MS after chemical release from the enzyme.

Gene Deletion and Complementation
  • Methodology: To determine the function of a specific gene within the cluster, a targeted gene deletion mutant is created in the producing strain.

    • A knockout construct is generated, where the target gene is replaced with a resistance cassette.

    • This construct is introduced into the producing strain, and homologous recombination leads to the replacement of the native gene with the knockout construct.

    • The resulting mutant is cultivated, and its metabolic profile is compared to the wild-type strain. The absence of the final product or the accumulation of a biosynthetic intermediate confirms the role of the deleted gene.

    • Complementation, where a functional copy of the deleted gene is reintroduced into the mutant on a plasmid, should restore the production of the final compound.

Concluding Remarks

The biosynthetic pathways of this compound and napsamycins represent fascinating examples of nature's ability to construct complex bioactive molecules. While sharing a common evolutionary origin and a conserved core biosynthetic strategy, the divergence in their respective gene clusters leads to the production of structurally distinct families of antibiotics. A thorough understanding of these pathways, facilitated by the experimental approaches outlined in this guide, is crucial for future efforts in combinatorial biosynthesis and the generation of novel MraY inhibitors with improved therapeutic properties. Further biochemical characterization of the unassigned enzymes in the napsamycin pathway will provide a more complete picture of its biosynthesis and open new avenues for bioengineering.

References

A Comparative Guide to the Validation of HPLC-MS Methods for Pacidamycin 4 Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of hypothetical High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) methods for the quantification of Pacidamycin 4. It is designed to assist researchers and drug development professionals in selecting and validating a robust and reliable analytical method. The information presented is based on the physicochemical properties of this compound and established best practices for HPLC-MS method validation as outlined by the FDA and ICH M10 guidelines.[1][2][3][4][5]

Physicochemical Properties of Pacidamycin

This compound is a uridylpeptide antibiotic with a molecular weight of 805.83 g/mol .[6] Its chemical structure indicates it is a relatively large and polar molecule, with an XLogP of -4.94, 10 hydrogen bond donors, and 20 hydrogen bond acceptors.[6] These properties are critical considerations for developing effective chromatographic separation and mass spectrometric detection methods.

Comparison of Hypothesized HPLC-MS Methods

The following table outlines three hypothetical HPLC-MS methods for the quantification of this compound, each with distinct advantages and considerations. These methods are proposed based on the analysis of similar nucleoside and peptide antibiotics.[7][8][9][10]

Parameter Method A: Reversed-Phase C18 Method B: HILIC Method C: Mixed-Mode
HPLC Column C18, 2.1 x 50 mm, 1.8 µmAmide/HILIC, 2.1 x 100 mm, 1.7 µmReversed-Phase/Cation-Exchange, 2.1 x 50 mm, 2.5 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in 95:5 Acetonitrile:Water10 mM Ammonium Formate, pH 3.0 in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in 50:50 Acetonitrile:WaterAcetonitrile
Gradient 5-95% B over 5 min95-50% A over 7 min10-80% B over 6 min
Flow Rate 0.4 mL/min0.3 mL/min0.5 mL/min
Column Temp. 40 °C45 °C35 °C
Injection Vol. 5 µL2 µL10 µL
Ionization Mode Positive Electrospray (ESI+)Positive Electrospray (ESI+)Positive Electrospray (ESI+)
MS/MS Transition [M+H]+ → Fragment 1, Fragment 2[M+H]+ → Fragment 1, Fragment 2[M+H]+ → Fragment 1, Fragment 2
Pros Good retention for moderately polar compounds, widely available.Excellent retention for very polar compounds like this compound.Offers unique selectivity by combining two separation mechanisms.
Cons May have insufficient retention for highly polar this compound.Requires careful equilibration, potential for longer run times.Method development can be more complex.

Detailed Experimental Protocol: Method A - Reversed-Phase C18

This protocol provides a step-by-step guide for the validation of the Reversed-Phase C18 HPLC-MS method for this compound quantification.

1. Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS), e.g., a structurally similar but chromatographically resolved compound

  • HPLC-grade acetonitrile, water, and formic acid

  • Control biological matrix (e.g., plasma, serum)

2. Sample Preparation

  • Spike control matrix with known concentrations of this compound to prepare calibration standards and quality control (QC) samples.

  • To 100 µL of sample (standard, QC, or unknown), add 20 µL of IS working solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 30 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (95% Mobile Phase A, 5% Mobile Phase B).

  • Transfer to an autosampler vial for analysis.

3. HPLC-MS/MS Parameters

  • HPLC System: A validated UHPLC system.

  • Column: C18, 2.1 x 50 mm, 1.8 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B in 3.0 min, hold at 95% B for 1 min, return to 5% B in 0.1 min, and equilibrate for 0.9 min.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: To be determined by infusing a standard solution of this compound and the IS to identify the precursor ions and optimal product ions.

4. Method Validation The method will be validated according to the ICH M10 Bioanalytical Method Validation Guidelines, assessing the following parameters:[1][2][11]

  • Selectivity and Specificity: Analyze at least six blank matrix samples to ensure no endogenous interferences at the retention times of this compound and the IS.

  • Linearity and Range: Prepare a calibration curve with a blank, a zero standard, and at least six non-zero standards covering the expected concentration range. The coefficient of determination (r²) should be ≥ 0.99.

  • Accuracy and Precision: Analyze QC samples at four levels (Lower Limit of Quantification (LLOQ), Low, Medium, and High) in at least five replicates on three different days. The accuracy (% bias) should be within ±15% (±20% for LLOQ), and the precision (%CV) should be ≤15% (≤20% for LLOQ).

  • Matrix Effect: Evaluate the ion suppression or enhancement by comparing the response of the analyte in post-extraction spiked matrix samples to the response in a neat solution.

  • Recovery: Determine the extraction efficiency by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.

  • Stability: Assess the stability of this compound in the biological matrix under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80 °C.

Experimental Workflow for HPLC-MS Method Validation

HPLC_MS_Validation_Workflow start Start: Method Development pre_validation Pre-Validation Assessment (System Suitability) start->pre_validation full_validation Full Method Validation pre_validation->full_validation selectivity Selectivity & Specificity linearity Linearity & Range accuracy_precision Accuracy & Precision matrix_effect Matrix Effect recovery Recovery stability Stability sample_analysis Application to Study Samples selectivity->sample_analysis linearity->sample_analysis accuracy_precision->sample_analysis matrix_effect->sample_analysis recovery->sample_analysis stability->sample_analysis end End: Validated Method sample_analysis->end

Caption: Workflow for the validation of an HPLC-MS method.

This comprehensive guide provides a framework for the development and validation of a reliable HPLC-MS method for the quantification of this compound. By following these guidelines and adapting the proposed methods to specific laboratory conditions, researchers can ensure the generation of high-quality data for their drug development programs.

References

A Head-to-Head Comparison of Pacidamycin 4 and Muraymycin D2 Against MraY

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-supported comparison of two potent nucleoside antibiotic inhibitors of the bacterial enzyme MraY: Pacidamycin 4 and muraymycin D2. MraY, a phospho-MurNAc-pentapeptide translocase, is a critical enzyme in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall.[1] Its absence in eukaryotes makes it a prime target for the development of novel antibacterial agents.[2] Both pacidamycins and muraymycins belong to a larger family of uridyl peptide antibiotics that effectively inhibit MraY, thereby blocking cell wall construction.[3][4]

Mechanism of Action: Competitive Inhibition of MraY

This compound and muraymycin D2 share a common mechanism of action. They are competitive inhibitors of MraY, targeting the binding site of its natural substrate, UDP-MurNAc-pentapeptide.[5] By mimicking the substrate, these antibiotics bind to the active site on the cytoplasmic face of MraY, preventing the transfer of phospho-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate.[2][5] This action halts the formation of Lipid I, a crucial precursor for peptidoglycan synthesis, ultimately leading to the cessation of cell wall construction and bacterial death.[1][2] The shared uridine moiety in both inhibitor classes is crucial for binding to the uridine pocket of MraY.[5][6]

G cluster_0 Bacterial Cytoplasm UDP_MurNAc_pp UDP-MurNAc-pentapeptide (Substrate) MraY MraY Enzyme UDP_MurNAc_pp->MraY Binds to active site C55_P Undecaprenyl-P (Lipid Carrier) C55_P->MraY Lipid_I Lipid I (Product) MraY->Lipid_I Catalyzes formation of UMP UMP MraY->UMP Releases Peptidoglycan Peptidoglycan Synthesis Lipid_I->Peptidoglycan Inhibitor This compound / Muraymycin D2 Inhibitor->MraY Competitively Inhibits Cell_Wall Bacterial Cell Wall Peptidoglycan->Cell_Wall

Figure 1: MraY catalytic cycle and inhibition pathway.

Quantitative Comparison of Inhibitory Activity

InhibitorTarget EnzymeIC50 ValueComments
Muraymycin D2 MraY from Bacillus subtilis0.01 µMDemonstrates strong inhibitory activity.
This compound MraYData not availableThe pacidamycin class of compounds are known to be potent MraY inhibitors with similar activity to mureidomycins.[5][6]

Experimental Protocols

The inhibitory activity of these compounds against MraY is typically determined using an in vitro enzyme inhibition assay. The following is a generalized protocol based on commonly cited methodologies.

In Vitro MraY Enzyme Inhibition Assay

This assay directly measures the inhibition of MraY activity by monitoring the formation of Lipid I from its substrates.

1. Materials:

  • Purified MraY enzyme (e.g., from Bacillus subtilis or heterologously expressed in E. coli)

  • UDP-MurNAc-pentapeptide (radiolabeled, e.g., with [¹⁴C], or fluorescently tagged)

  • Undecaprenyl phosphate (C55-P)

  • Reaction buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.5)

  • Test inhibitors (this compound, muraymycin D2) dissolved in a suitable solvent (e.g., DMSO)

  • Scintillation fluid and counter (for radiolabeled assays) or a fluorescence plate reader

  • Thin-layer chromatography (TLC) plates and developing solvent system (for separation of product)

2. Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube or 96-well plate, combine the reaction buffer, a known concentration of undecaprenyl phosphate, and the test inhibitor at various concentrations.

  • Enzyme Addition: Add the purified MraY enzyme to the reaction mixture and pre-incubate for a defined period (e.g., 10-15 minutes) at a specified temperature (e.g., 37°C).

  • Reaction Initiation: Start the reaction by adding the radiolabeled or fluorescently tagged UDP-MurNAc-pentapeptide.

  • Incubation: Incubate the reaction mixture for a set time (e.g., 30-60 minutes) at the optimal temperature for the enzyme.

  • Reaction Quenching: Stop the reaction by adding a quenching solution (e.g., butanol or a strong acid).

  • Product Separation and Detection:

    • For radiolabeled assays, extract the lipid-soluble components (including Lipid I) with an organic solvent (e.g., butanol). The amount of radiolabeled Lipid I is then quantified by scintillation counting.

    • Alternatively, the extracted lipids can be separated by TLC, and the spot corresponding to Lipid I can be visualized by autoradiography and quantified.

    • For fluorescent assays, the change in fluorescence upon product formation is measured using a plate reader.

  • Data Analysis: The percentage of MraY inhibition is calculated for each inhibitor concentration relative to a control reaction without any inhibitor. The IC50 value, the concentration of inhibitor required to reduce MraY activity by 50%, is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

G A Prepare Reaction Mixture (Buffer, C55-P, Inhibitor) B Add Purified MraY Enzyme A->B C Pre-incubate B->C D Initiate with Labeled UDP-MurNAc-pentapeptide C->D E Incubate at 37°C D->E F Quench Reaction E->F G Extract Lipid Components F->G H Quantify Product (e.g., Scintillation Counting) G->H I Calculate % Inhibition H->I J Determine IC50 Value I->J

References

Safety Operating Guide

Personal protective equipment for handling Pacidamycin 4

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Pacidamycin 4

This guide provides crucial safety and logistical information for handling this compound, a uridylpeptide antibiotic. The following procedures are based on established best practices for handling potent compounds in a laboratory setting. Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure personal safety and minimize environmental impact.

Personal Protective Equipment (PPE)

Consistent and correct use of Personal Protective Equipment is the primary defense against exposure. The following PPE is mandatory when handling this compound in solid (powder) or solution form.

PPE CategorySpecificationRationale
Eye Protection Safety goggles with side-shieldsProtects eyes from dust particles and splashes of solutions.
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents dermal contact and absorption. Double gloving is recommended.
Body Protection Impermeable, long-sleeved laboratory coat that closes in the backProtects skin from contamination.[1]
Respiratory Protection A NIOSH-approved respirator (e.g., N95)Required when handling the powder form to prevent inhalation of fine particles.
Foot Protection Closed-toe shoesPrevents injuries from spills and dropped objects.
Hair/Beard Covers Hair and beard coversPrevents contamination of the work area and the compound.
Operational Plans

Handling Powdered this compound:

  • Ventilation: All handling of powdered this compound must be conducted in a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.

  • Weighing: Use a dedicated, contained balance or a powder weighing enclosure.

  • Dissolving: Gently add the powder to the solvent. Avoid shaking vigorously to prevent the formation of aerosols. Cap the container securely before mixing.

  • Labeling: All containers with this compound must be clearly labeled with the compound name, concentration, date of preparation, and appropriate hazard warnings.

First Aid Measures:

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]
Skin Contact Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]
Ingestion Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Spill Management Plan

Immediate and appropriate action is crucial in the event of a spill to prevent exposure and environmental contamination.

Spill Kit Contents:

A dedicated spill kit should be readily accessible in all areas where this compound is handled. The kit should include:

  • Two pairs of chemical-resistant gloves

  • Impermeable gown and shoe covers

  • Face shield and N95 respirator

  • Absorbent pads or pillows

  • Disposable scoop and scraper

  • Sealable, labeled hazardous waste disposal bags

  • Detergent solution

  • 10% bleach solution (freshly prepared)

  • Warning signs to restrict access to the spill area

Spill Cleanup Procedure:

  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Evacuate: Evacuate all non-essential personnel from the area.

  • Don PPE: Put on all required personal protective equipment from the spill kit.

  • Contain the Spill:

    • Powder Spill: Gently cover the spill with absorbent pads wetted with water to prevent dust from becoming airborne.[3]

    • Liquid Spill: Cover the spill with absorbent pads, starting from the outside and working inwards.

  • Clean the Spill:

    • Use a scoop and scraper to collect the absorbed material and any broken glass.

    • Place all contaminated materials into a sealable hazardous waste bag.

  • Decontaminate the Area:

    • Clean the spill area multiple times with a detergent solution, followed by a 10% bleach solution.[4]

    • Use fresh absorbent pads for each cleaning step and dispose of them in the hazardous waste bag.

  • Dispose of Waste: Seal the hazardous waste bag and place it in a designated hazardous waste container.

  • Doff PPE: Remove personal protective equipment in the correct order to avoid cross-contamination and dispose of it in the hazardous waste bag.

  • Wash Hands: Thoroughly wash hands with soap and water.

  • Report the Incident: Report the spill to the appropriate Environmental Health & Safety (EHS) personnel.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.

Waste TypeDisposal Procedure
Solid Waste (e.g., contaminated gloves, gowns, absorbent pads, plasticware)
Liquid Waste (e.g., unused solutions, contaminated media)
Sharps (e.g., contaminated needles, syringes, broken glass)

Waste Segregation:

  • Do not mix this compound waste with regular trash or biohazardous waste unless it is also contaminated with biological agents.[5]

  • If mixed with biohazardous waste, it must be managed as chemotherapeutic waste.[5]

Visual Workflow Guides

The following diagrams illustrate the key procedural workflows for handling this compound safely.

Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup Don PPE Don PPE Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Weigh Powder Weigh Powder Prepare Workspace->Weigh Powder Dissolve in Solvent Dissolve in Solvent Weigh Powder->Dissolve in Solvent Label Container Label Container Dissolve in Solvent->Label Container Decontaminate Workspace Decontaminate Workspace Label Container->Decontaminate Workspace Dispose of Waste Dispose of Waste Decontaminate Workspace->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

Caption: Workflow for the safe handling of this compound.

Spill_Cleanup_Workflow Spill Cleanup Workflow for this compound Spill Occurs Spill Occurs Alert & Evacuate Alert & Evacuate Spill Occurs->Alert & Evacuate Don PPE Don PPE Alert & Evacuate->Don PPE Contain Spill Contain Spill Don PPE->Contain Spill Clean Spill Clean Spill Contain Spill->Clean Spill Decontaminate Area Decontaminate Area Clean Spill->Decontaminate Area Dispose of Waste Dispose of Waste Decontaminate Area->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands Report Incident Report Incident Wash Hands->Report Incident

Caption: Step-by-step procedure for cleaning up a this compound spill.

Disposal_Logic Waste Disposal Logic for this compound Waste Generation Waste Generation Solid Waste Solid Waste Waste Generation->Solid Waste Liquid Waste Liquid Waste Waste Generation->Liquid Waste Sharps Waste Sharps Waste Waste Generation->Sharps Waste Hazardous Waste Container (Solid) Hazardous Waste Container (Solid) Solid Waste->Hazardous Waste Container (Solid) Hazardous Waste Container (Liquid) Hazardous Waste Container (Liquid) Liquid Waste->Hazardous Waste Container (Liquid) Hazardous Sharps Container Hazardous Sharps Container Sharps Waste->Hazardous Sharps Container Contact EHS for Pickup Contact EHS for Pickup Hazardous Waste Container (Solid)->Contact EHS for Pickup Hazardous Waste Container (Liquid)->Contact EHS for Pickup Hazardous Sharps Container->Contact EHS for Pickup

Caption: Decision logic for the proper disposal of this compound waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.